Pakistanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36506-69-1 |
|---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(6aR)-9-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-12-10-22-16-32(42-3)33(43-4)20-26(22)28(38)14-21-6-8-25(9-7-21)45-31-18-24-15-29-35-23(11-13-39(29)2)17-34(44-5)37(41)36(35)27(24)19-30(31)40/h6-9,16-20,28-29,40-41H,10-15H2,1-5H3/t28-,29+/m0/s1 |
InChI Key |
PJBCPYBIOOFQBE-URLMMPGGSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Other CAS No. |
36506-69-1 |
Synonyms |
pakistanine |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Source of Pakistanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural source, isolation, and biological activities of Pakistanine, a bisbenzylisoquinoline alkaloid. The primary natural source of this compound is Berberis baluchistanica, a plant species endemic to Pakistan. This document details a representative methodology for the extraction and isolation of this compound from its natural source, presents its known biological activities in a structured format, and includes visualizations of the isolation workflow and biological effects to facilitate understanding. While the complete elucidation of its specific signaling pathways remains an area for future research, this guide consolidates the current knowledge on this compound for researchers and professionals in drug development.
Introduction to this compound
This compound is a dimeric bisbenzylisoquinoline alkaloid, a class of natural products known for their complex chemical structures and diverse pharmacological activities. It was first isolated and characterized in 1973. The molecular formula of this compound is C₃₇H₄₀N₂O₆, and its chemical structure is characterized by two isoquinoline (B145761) units linked together.
Natural Source of this compound
The primary and most well-documented natural source of this compound is the plant species Berberis baluchistanica Ahrendt, which belongs to the family Berberidaceae. This plant is endemic to the Balochistan region of Pakistan[1]. Several other species of the genus Berberis have also been reported to contain this compound and related alkaloids, including Berberis calliobotrys and Berberis orthobotrys. The genus Berberis is widely distributed in Asia and has a rich history in traditional medicine, largely due to its diverse alkaloid content[1].
Quantitative Data on Biological Activity
Recent studies have begun to explore the pharmacological potential of this compound. The following table summarizes the in-vitro biological activities of this compound isolated from Berberis baluchistanica.
| Biological Activity | Assay | Test Organism/System | Result (IC₅₀) | Reference Compound (IC₅₀) |
| Antidiabetic | Alpha-amylase inhibition | Porcine pancreatic α-amylase | 40.26 µg/ml | Acarbose (33.68 µg/ml) |
| Antioxidant | DPPH radical scavenging | 2,2-diphenyl-1-picrylhydrazyl | 14.15 µg/ml | Ascorbic acid (0.41 µg/ml) |
Experimental Protocols
While the original 1973 publication by Shamma et al. lacks a detailed public experimental protocol, the following is a representative methodology for the extraction and isolation of bisbenzylisoquinoline alkaloids like this compound from Berberis species, compiled from various studies on the genus.
General Extraction of Alkaloids from Berberis baluchistanica
-
Plant Material Collection and Preparation: The roots and aerial parts of Berberis baluchistanica are collected and shade-dried. The dried plant material is then ground into a coarse powder.
-
Maceration: The powdered plant material is subjected to maceration with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (typically 7-14 days) with occasional shaking.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered to remove non-alkaloidal components.
-
The acidic solution is then washed with a non-polar solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and weakly basic compounds.
-
The aqueous acidic layer is then basified with an alkali (e.g., NH₄OH or NaOH) to a pH of 9-10.
-
The basified solution is repeatedly extracted with a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
The organic layers containing the tertiary alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloid fraction.
-
Chromatographic Isolation of this compound
-
Column Chromatography: The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using appropriate solvent systems and visualizing agents (e.g., Dragendorff's reagent).
-
Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative TLC to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Biological Activities of this compound
Caption: Known in-vitro biological activities of this compound.
Conclusion
This compound, a bisbenzylisoquinoline alkaloid naturally occurring in Berberis baluchistanica, presents a promising area for phytochemical and pharmacological research. This guide provides a foundational understanding of its natural source and a representative methodology for its isolation. The demonstrated in-vitro antidiabetic and antioxidant activities warrant further investigation into its mechanism of action and potential therapeutic applications. The elucidation of specific signaling pathways affected by this compound remains a key area for future research, which could unlock its full potential in drug discovery and development.
References
The Discovery and Isolation of Pakistanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Pakistanine, a dimeric isoquinoline (B145761) alkaloid. It details the historical context of its discovery from flora native to Pakistan and presents available physicochemical data. This document outlines generalized experimental protocols for its extraction and isolation based on methodologies for related compounds. Furthermore, it explores the potential biological activities and discusses possible signaling pathways based on the known pharmacology of the broader class of benzylisoquinoline alkaloids. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound and its analogs.
Introduction
The diverse flora of Pakistan has long been a source of unique natural products with significant medicinal potential. Among the vast array of secondary metabolites, alkaloids, particularly those of the isoquinoline class, have garnered considerable attention for their complex structures and potent biological activities. This guide focuses on this compound, a dimeric isoquinoline alkaloid, and its closely related analog, Pakistanamine.
First reported in the early 1970s, this compound and Pakistanamine were isolated from Berberis baluchistanica Ahrendt, a plant species endemic to the Balochistan region of Pakistan.[1][2][3][4][5] Their discovery contributed to the growing family of dimeric benzylisoquinoline alkaloids, a structural class known for a range of pharmacological effects. This document aims to consolidate the existing knowledge on this compound, providing a technical framework for its further study.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its related compound, Pakistanamine, are crucial for their identification, characterization, and further development. The available data is summarized in the tables below.
Table 1: Molecular and Spectroscopic Data for this compound and Pakistanamine
| Property | This compound | Pakistanamine |
| Molecular Formula | C₃₇H₄₀N₂O₆[4] | C₃₈H₄₂N₂O₆[3] |
| Molecular Weight | 608.7 g/mol [4] | 622.7 g/mol [3] |
| ¹H-NMR (δ ppm) | Not explicitly detailed in search results | 2.33 & 2.51 (s, 2x N-CH₃), 3.53, 3.63, 3.79, 3.81 (s, 4x O-CH₃)[1] |
| UV λmax (nm) | Not explicitly detailed in search results | Maxima indicative of aporphine (B1220529) and benzylisoquinoline structures[1] |
| IR (cm⁻¹) | Not explicitly detailed in search results | 1640 & 1668 (conjugated C=O)[1] |
Discovery and Isolation History
The initial discovery of this compound and Pakistanamine was a result of phytochemical investigations into the alkaloidal constituents of Berberis baluchistanica.[5] These compounds were identified as novel dimeric isoquinoline alkaloids. Pakistanamine has also been isolated from the seeds of Berberis julianae.[1] The general workflow for the isolation of such alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.
General Experimental Workflow for Isolation
The following diagram illustrates a generalized workflow for the isolation of dimeric isoquinoline alkaloids from Berberis species, based on established methodologies.
Detailed Experimental Protocols
Extraction of Crude Alkaloids
-
Maceration/Soxhlet Extraction: The dried and powdered plant material (e.g., roots, stems) of Berberis baluchistanica is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.[6] This can be achieved through maceration (soaking for several days) or more efficiently using a Soxhlet apparatus.
-
Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude, viscous residue.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble as hydrochloride salts.
-
Defatting: The acidic solution is washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove lipids, chlorophyll, and other non-basic impurities.
-
Basification: The aqueous layer containing the alkaloid salts is then made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, converting them back to their free base form.
-
Extraction of Free Bases: The free alkaloids are then extracted from the aqueous phase using an immiscible organic solvent like chloroform (B151607) or ethyl acetate. This organic phase now contains the enriched crude alkaloid mixture.
Chromatographic Separation and Purification
-
Column Chromatography: The crude alkaloid mixture is separated into individual components using column chromatography. A stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used.
-
Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. For example, a gradient of chloroform-methanol is often effective.[2]
-
Fraction Collection: The eluate is collected in a series of fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.
-
Purification: Fractions containing this compound are pooled, and the solvent is evaporated. The compound can be further purified by recrystallization from an appropriate solvent system to obtain the pure crystalline alkaloid.
Biological Activities and Potential Signaling Pathways
While research on the specific biological activities of this compound is still emerging, preliminary studies and the known pharmacology of related dimeric benzylisoquinoline alkaloids suggest several potential areas of interest.
Known and Potential Biological Activities
-
Antidiabetic and Antioxidant Potential: A recent study has evaluated this compound for its in vitro and in silico antidiabetic and antioxidant properties.[7] The crude extracts of Berberis baluchistanica have also shown antioxidant activity.
-
Cholinesterase Inhibition: Isoquinoline alkaloids from Berberis species have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[8]
-
Antitumor and Immunosuppressive Effects: Other dimeric benzylisoquinoline alkaloids have been reported to possess significant cytotoxic effects against various cancer cell lines and to exhibit immunosuppressive properties.[9]
Table 2: Biological Activity Data for Related Compounds and Extracts
| Compound/Extract | Assay | Result (IC₅₀) | Reference |
| Berberine | Acetylcholinesterase Inhibition | 0.72 ± 0.04 µg/mL | [10] |
| Palmatine | Acetylcholinesterase Inhibition | 6.29 ± 0.61 µg/mL | [10] |
| Fangchinoline | Acetylcholinesterase Inhibition | 2.17 ± 0.05 µM | [11] |
| Heliotropium strigosum (Methanol Extract) | α-amylase inhibition | 8.97 µg/mL | [12] |
| Swertia chirata (Extract Fractions) | DPPH Scavenging | 2.71-7.68 µg/mL | [5] |
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by this compound have not yet been reported. However, based on the activities of other benzylisoquinoline alkaloids, particularly berberine, several pathways can be hypothesized as potential targets.
Conclusion and Future Directions
This compound represents a structurally unique natural product from the rich biodiversity of Pakistan. While initial discovery and characterization have laid the groundwork, significant opportunities for further research exist. The preliminary indications of antidiabetic and antioxidant activities warrant more in-depth investigation to elucidate the specific molecular mechanisms and to quantify its potency.
Future research should focus on:
-
Developing a standardized and scalable protocol for the isolation of this compound.
-
Comprehensive screening for a wider range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
-
Elucidation of the specific signaling pathways through which this compound exerts its biological effects.
-
Structure-activity relationship (SAR) studies to identify key functional groups and to guide the synthesis of more potent analogs.
This technical guide serves as a starting point for these future endeavors, providing the necessary background and methodological considerations to advance the scientific understanding and potential therapeutic application of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chempap.org [chempap.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. is.muni.cz [is.muni.cz]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimeric benzylisoquinoline alkaloids from Thalictrum delavayi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Putative Biosynthesis of Pakistanine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of the dimeric bisbenzylisoquinoline alkaloid, Pakistanine, has not yet been fully elucidated through direct experimental evidence. This guide presents a putative pathway constructed from the well-characterized biosynthesis of its likely monomeric precursors, the protoberberine alkaloids, and established biochemical reactions for the formation of similar dimeric alkaloids.
Introduction
This compound is a complex dimeric bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus. Its structure is characterized by two benzylisoquinoline-derived monomers linked by a diaryl ether bridge. While many benzylisoquinoline alkaloids (BIAs) have potent pharmacological properties, the specific biological activities and biosynthetic machinery of this compound remain an area of active investigation. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the synthesis of its monomeric units and the hypothesized final dimerization step. The information is based on the extensively studied biosynthesis of related alkaloids, particularly berberine.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Formation of Monomeric Precursors: Synthesis of two distinct protoberberine-type alkaloid monomers from the amino acid L-tyrosine.
-
Dimerization: Oxidative coupling of the two monomers to form the final this compound structure.
Stage 1: Biosynthesis of Monomeric Precursors
The pathway to the monomeric units of this compound is believed to follow the conserved route of protoberberine alkaloid biosynthesis. This multi-enzyme process begins with L-tyrosine and proceeds through several key intermediates.
The pathway initiates with the conversion of L-tyrosine into two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules undergo a Pictet-Spengler condensation, catalyzed by Norcoclaurine Synthase (NCS) , to form the foundational benzylisoquinoline scaffold, (S)-norcoclaurine. This is the first committed step in the biosynthesis of most BIAs.
Following this, a series of methylation and hydroxylation reactions occur to form the crucial branch-point intermediate, (S)-reticuline. The key enzymes in this sequence are:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT)
-
(S)-coclaurine N-methyltransferase (CNMT)
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) , a cytochrome P450 enzyme.
-
(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
From (S)-reticuline, the pathway diverges towards various BIA classes. For protoberberine alkaloids, the Berberine Bridge Enzyme (BBE) catalyzes a unique oxidative cyclization of the N-methyl group of (S)-reticuline to form the tetracyclic protoberberine core of (S)-scoulerine. Subsequent modifications, such as methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) , lead to intermediates like (S)-tetrahydrocolumbamine, which are the direct precursors to the monomers of this compound.
Figure 1: Putative biosynthetic pathway of the monomeric precursors of this compound.
Stage 2: Dimerization via Oxidative Coupling
The final and defining step in this compound biosynthesis is the formation of the diaryl ether bridge linking the two monomeric units. This is a classic example of an oxidative coupling reaction, a common strategy in nature for building molecular complexity. In the biosynthesis of other bisbenzylisoquinoline alkaloids, this C-O coupling is catalyzed by specific cytochrome P450 enzymes.[1][2][3]
It is hypothesized that a regio- and stereo-selective cytochrome P450 enzyme, likely belonging to the CYP80A subfamily (analogous to berbamunine (B191780) synthase), catalyzes the intermolecular C-O phenol (B47542) coupling of the two protoberberine-derived monomers.[2][3] This reaction would involve the oxidation of the phenolic groups on each monomer to form radical intermediates, which then couple to form the stable ether linkage of this compound.
Figure 2: Hypothesized final dimerization step in this compound biosynthesis.
Quantitative Data on Biosynthetic Enzymes
While kinetic data for the specific enzymes from Berberis species leading to this compound are not available, data from homologous enzymes in other BIA-producing plants provide valuable insights. The following table summarizes available Michaelis-Menten constants (Km) for key enzymes in the putative pathway. Note that the catalytic efficiencies can vary significantly between species.
| Enzyme | Substrate | Km (µM) | Source Organism |
| Norcoclaurine Synthase (NCS) | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 700 | Thalictrum flavum[4] |
| Coclaurine (B195748) N-Methyltransferase (CNMT) | (R,S)-Norreticuline | 380 | Coptis japonica[5] |
| Coclaurine N-Methyltransferase (CNMT) | S-Adenosyl-L-methionine (SAM) | 650 | Coptis japonica[5] |
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | pH-dependent | Eschscholzia californica[6] |
| (S)-scoulerine 9-O-methyltransferase (SOMT) | (S)-Scoulerine | Not specified | Berberis species[7][8] |
Note: The kinetic data for BBE is complex and highly pH-dependent, with studies focusing more on kinetic isotope effects to determine its mechanism rather than simple Km values.[6]
Experimental Protocols
Elucidating a biosynthetic pathway involves a combination of techniques, including precursor feeding studies, enzyme isolation and characterization, and genetic approaches. Below are representative protocols for key experiments.
Protocol 1: General Extraction and Qualitative Analysis of Alkaloids
This protocol outlines a standard procedure for extracting and detecting the presence of alkaloids in plant material.
1. Materials and Reagents:
-
Dried, powdered plant material (e.g., roots, stems of Berberis sp.)
-
Methanol or Ethanol (extraction solvent)
-
10% Ammonia (B1221849) solution
-
Chloroform (B151607) or Dichloromethane
-
2% Sulfuric acid
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Dragendorff's reagent (for visualization)
-
UV lamp (254 nm and 365 nm)
2. Procedure:
-
Maceration: Moisten 10 g of powdered plant material with a 10% ammonia solution to basify the alkaloids. Add 100 mL of chloroform and macerate with stirring for 24 hours at room temperature.
-
Filtration: Filter the mixture through filter paper. Collect the chloroform filtrate.
-
Acidic Extraction: Transfer the filtrate to a separatory funnel and extract the alkaloids by shaking with 50 mL of 2% sulfuric acid. Repeat the extraction twice. Combine the acidic aqueous layers.
-
Basification and Re-extraction: Make the combined acidic layer alkaline (pH 9-10) by dropwise addition of 10% ammonia solution. Extract the liberated free-base alkaloids with 50 mL of chloroform. Repeat this extraction three times.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator.
-
TLC Analysis: Dissolve the crude alkaloid residue in 1 mL of methanol. Spot the extract onto a TLC plate alongside appropriate standards (if available).
-
Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualization: Air-dry the plate and visualize the spots under UV light. Then, spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.
Protocol 2: Generic Assay for an O-Methyltransferase (OMT)
This protocol describes a general method for assaying the activity of an S-Adenosyl-L-methionine (SAM)-dependent methyltransferase, such as 6OMT, 4'OMT, or SOMT.
1. Materials and Reagents:
-
Purified or partially purified enzyme preparation.
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5).
-
Substrate (e.g., (S)-norcoclaurine for 6OMT).
-
[14C-methyl]-S-Adenosyl-L-methionine ([14C]SAM) (radioactive cofactor).
-
2 M HCl (to stop the reaction).
-
Ethyl acetate (B1210297) or other suitable organic solvent.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
80 µL Tris-HCl buffer
-
5 µL Substrate solution (e.g., 10 mM in buffer)
-
5 µL Enzyme preparation
-
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiation: Start the reaction by adding 10 µL of [14C]SAM (e.g., 55 mCi/mmol).
-
Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 20 µL of 2 M HCl.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. The methylated, more lipophilic product will partition into the organic phase.
-
Quantification: Transfer 400 µL of the organic phase to a scintillation vial containing 4 mL of scintillation cocktail.
-
Measurement: Measure the radioactivity in a liquid scintillation counter.
-
Controls: Run blank reactions without enzyme and without substrate to determine background levels.
-
Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and per mg of protein.
Experimental and Logical Workflows
The elucidation of a novel biosynthetic pathway like that of this compound follows a logical progression of experiments.
Figure 3: General workflow for the elucidation of a plant alkaloid biosynthetic pathway.
Conclusion and Future Perspectives
This guide outlines a chemically and biologically plausible pathway for the biosynthesis of this compound. It is built upon the robust foundation of protoberberine alkaloid research. However, it remains a putative pathway. Future research is essential to provide direct experimental validation. Key areas for investigation include:
-
Isolation and Characterization of Enzymes: Identifying and characterizing the specific enzymes from Berberis species, particularly the proposed CYP80A-like enzyme responsible for dimerization.
-
Intermediate Detection: Using advanced analytical techniques like LC-MS/MS to detect the proposed monomeric precursors and other intermediates in vivo.
-
Transcriptomics and Genomics: Employing next-generation sequencing to identify candidate genes for all steps in the pathway from alkaloid-producing tissues.
A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but may also enable the biotechnological production of this complex alkaloid and its derivatives for potential therapeutic applications.
References
- 1. Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. S-adenosyl-L-methionine: (S)-scoulerine 9-O-methyltransferase, a highly stereo- and regio-specific enzyme in tetrahydroprotoberberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pakistanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pakistanine is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their complex structures and significant biological activities. Isolated from Berberis baluchistanica, a plant species endemic to Pakistan, this compound possesses a rigid, polycyclic framework with defined stereochemistry that is crucial to its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It details the general experimental protocols for its isolation and structural elucidation, presents key structural data, and illustrates the logical workflows involved in its characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the unique molecular architecture of this compound and related alkaloids.
Chemical Structure and Nomenclature
This compound is a dimeric alkaloid featuring two isoquinoline (B145761) units linked by a diaryl ether bridge. Its systematic IUPAC name is (6aR)-9-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol .[1] The molecule is characterized by a dibenzo[de,g]quinoline core linked to a tetrahydroisoquinoline moiety.
The gross structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the elucidation of novel natural products.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |
| Molecular Weight | 608.7 g/mol | [1] |
| CAS Number | 36506-69-1 | [1] |
| Appearance | Likely an amorphous powder or crystalline solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO | Inferred |
Stereochemistry and Absolute Configuration
The spatial arrangement of atoms in this compound is critical to its identity and biological function. The molecule contains two stereogenic centers, the absolute configurations of which have been determined as (6aR) and (1S).[1]
-
C-6a: This chiral center is located at the junction of two rings in the dibenzo[de,g]quinoline core. The designation (R) indicates a specific three-dimensional orientation of the substituents around this carbon atom.
-
C-1: This stereocenter is found in the tetrahydroisoquinoline unit. Its (S) configuration defines the spatial orientation of the benzyl (B1604629) group substituent.
The determination of the absolute configuration of complex molecules like this compound is a non-trivial process, often relying on a combination of chiroptical data (such as optical rotation and circular dichroism) and X-ray crystallography of the natural product or a suitable derivative.
The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the R and S descriptors to chiral centers. The following diagram illustrates the logic for assigning these configurations.
Experimental Protocols
Bioassay-Guided Isolation
The isolation of this compound from its natural source, Berberis baluchistanica, would typically follow a bioassay-guided fractionation approach, where extracts are tested for a specific biological activity to guide the purification of the active constituent.
-
Plant Material Collection and Extraction: The aerial parts or roots of Berberis baluchistanica are collected, dried, and ground into a fine powder. The powdered material is then exhaustively extracted with a suitable solvent, typically methanol, at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates the components of the extract based on their polarity.
-
Chromatographic Purification: The fraction containing the compound of interest (as determined by thin-layer chromatography and/or biological assays) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the individual compounds.
-
Final Purification: High-performance liquid chromatography (HPLC), often using a reversed-phase column, is employed to achieve the final purification of this compound to a high degree of purity.
Structure Elucidation Methodologies
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Fragmentation patterns observed in MS/MS experiments provide valuable information about the connectivity of the different structural units within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complete structure of a complex natural product.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular skeleton and the determination of the connectivity between them.
-
-
X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides the most definitive proof of its three-dimensional structure and absolute stereochemistry. This technique generates a detailed electron density map of the molecule, from which atomic positions can be determined with high precision.
Spectroscopic Data
While the specific, published NMR and MS data for this compound are not available in the searched databases, the following tables provide typical chemical shift ranges for the key structural motifs found in this compound and related bisbenzylisoquinoline alkaloids. These values serve as a reference for researchers working on the characterization of similar compounds.
Table 2: Typical ¹H NMR Chemical Shifts for Key Moieties in Bisbenzylisoquinoline Alkaloids
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.0 - 7.5 |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 |
| N-Methyl Protons (-NCH₃) | 2.2 - 2.8 |
| Methylene Protons (-CH₂-) | 2.5 - 3.5 |
| Methine Protons (-CH-) | 3.0 - 4.5 |
Table 3: Typical ¹³C NMR Chemical Shifts for Key Moieties in Bisbenzylisoquinoline Alkaloids
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| Methoxy Carbons (-OCH₃) | 55 - 60 |
| N-Methyl Carbons (-NCH₃) | 40 - 45 |
| Methylene Carbons (-CH₂-) | 25 - 50 |
| Methine Carbons (-CH-) | 50 - 70 |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The name "this compound" should not be confused with "p21-activated kinases (PAKs)," which are a family of enzymes involved in various cellular signaling pathways. Further research is required to investigate the pharmacological potential of this unique natural product.
Conclusion
This compound is a structurally complex bisbenzylisoquinoline alkaloid with a well-defined absolute stereochemistry. Its characterization relies on a combination of sophisticated isolation and spectroscopic techniques that are central to the field of natural product chemistry. This guide provides a foundational understanding of its structure and the methodologies used for its elucidation. The detailed structural information presented herein serves as a critical starting point for future research into the synthesis, biological evaluation, and potential therapeutic applications of this compound and its analogues. Further investigation is warranted to explore the pharmacological profile of this intriguing natural product.
References
Pakistanine: A Technical Overview of its Core Molecular and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pakistanine is a naturally occurring dimeric bisbenzylisoquinoline alkaloid. This technical guide provides a concise overview of its fundamental chemical and molecular properties. Due to a lack of specific research on its biological activity, this document also contextualizes this compound within the broader pharmacological activities of its chemical class, highlighting potential areas for future investigation. All quantitative data is presented in a structured format, and a generalized experimental protocol for its isolation is provided. Furthermore, a representative signaling pathway commonly modulated by related alkaloids is illustrated to offer a potential framework for studying this compound's mechanism of action.
Core Chemical and Molecular Data
The fundamental quantitative properties of this compound are summarized in the table below. This data is essential for any experimental design, including dosage calculations, analytical characterization, and structural elucidation studies.
| Property | Data | Reference |
| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |
| Molecular Weight | 608.7 g/mol | [1] |
| Chemical Class | Dimeric Bisbenzylisoquinoline Alkaloid | [1] |
| Natural Source | Berberis baluchistanica, Berberis calliobotrys, Berberis orthobotrys | [1] |
Experimental Protocols: Isolation and Characterization
While the full, detailed experimental protocol from the original 1973 publication by Shamma et al. is not readily accessible, a general methodology for the isolation of alkaloids from Berberis species can be described. This serves as a foundational protocol that can be optimized for the specific extraction of this compound.
Objective: To isolate and purify this compound from plant material (Berberis species).
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots, stem bark)
-
Hydrochloric acid (HCl), 1-5% solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Organic solvents (e.g., chloroform (B151607), ether, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard analytical equipment (rotary evaporator, chromatography columns, pH meter)
Generalized Protocol:
-
Extraction: The dried and powdered plant material is subjected to exhaustive extraction, typically using methanol or ethanol in a Soxhlet apparatus or through maceration.[2]
-
Acid-Base Partitioning: The resulting crude extract is dissolved in a dilute acidic solution (e.g., 1-5% HCl) to protonate the alkaloids, rendering them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent (e.g., ether) to remove neutral and acidic impurities.
-
Alkaloid Precipitation: The acidic aqueous layer is then basified with a weak base like ammonium hydroxide to a pH of approximately 8-10. This deprotonates the alkaloids, causing them to precipitate out of the solution or become soluble in an organic solvent.[3]
-
Organic Solvent Extraction: The basified solution is repeatedly extracted with an immiscible organic solvent such as chloroform or ethyl acetate (B1210297) to transfer the alkaloid content into the organic phase.
-
Purification: The combined organic extracts are dried and concentrated under reduced pressure. The resulting crude alkaloid mixture is then subjected to chromatographic separation, typically using a silica gel column with a gradient elution system of solvents like chloroform and methanol to isolate the individual alkaloids.[3]
-
Characterization: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC). Its structure is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Signaling Pathways and Biological Activity: A Broader Perspective
Currently, there is a notable lack of specific scientific literature detailing the biological activities, mechanism of action, or the signaling pathways directly modulated by this compound. However, the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[4][5][6]
Many alkaloids in this class exert their effects by modulating key cellular signaling pathways. For instance, some bisbenzylisoquinoline alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and immune responses.[7][8] Others have been found to interfere with the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[4][9]
Given the structural similarity of this compound to other pharmacologically active bisbenzylisoquinoline alkaloids, it is plausible that its biological activities, if any, could be mediated through similar signaling pathways. The following diagram illustrates a generalized representation of the NF-κB signaling pathway, a common target for this class of compounds. This is presented as a hypothetical framework for future research into the mechanism of action of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by bisbenzylisoquinoline alkaloids.
Conclusion and Future Directions
This compound presents a well-defined chemical entity with a known molecular formula and weight. However, its biological activities and pharmacological potential remain largely unexplored. The established bioactivities of its chemical class, the bisbenzylisoquinoline alkaloids, suggest that this compound could be a candidate for investigation in areas such as anti-inflammatory and anti-cancer research. Future studies should focus on the in-vitro and in-vivo evaluation of this compound's effects on various cell lines and disease models, with a particular emphasis on its interaction with key signaling pathways such as NF-κB and PI3K/Akt. Such research would be invaluable in determining the potential of this compound as a novel therapeutic agent.
References
- 1. A Comprehensive Appraisal of Bisbenzylisoquinoline Alkaloids Isolated From Genus Cyclea for Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
- 4. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Pakistanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pakistanine is a naturally occurring dimeric bisbenzylisoquinoline alkaloid. First isolated from Berberis baluchistanica, a plant species endemic to Pakistan, it belongs to a class of complex alkaloids known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics and available experimental data. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is characterized by a complex dimeric structure containing two isoquinoline (B145761) units linked by a diaryl ether bridge.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |
| Molecular Weight | 608.7 g/mol | [1] |
| Appearance | Amorphous solid | Inferred from related compounds |
| Melting Point | Not reported | |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol (B129727), ethanol (B145695), and chloroform (B151607). | [2] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including UV-Vis, IR, NMR, and mass spectrometry.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum of bisbenzylisoquinoline alkaloids is characterized by absorption bands arising from the electronic transitions within the aromatic rings. For the related compound Pakistanamine, UV maxima have been reported at 230 (shoulder), 282, and 310 (shoulder) nm.[3] It is anticipated that this compound exhibits a similar UV absorption profile.
Table 2: UV-Vis Spectral Data of Related Alkaloids
| Compound | λmax (nm) | Solvent |
| Pakistanamine | 230 (sh), 282, 310 (sh) | Methanol |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, Nor-pakistanine, is available in spectral databases, suggesting the presence of hydroxyl (-OH), amine (N-H), ether (C-O-C), and aromatic (C=C) functionalities, which are expected in the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The high-resolution mass spectrum of this compound confirms its molecular formula.[1] The fragmentation pattern of bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline bonds and the diaryl ether linkage, providing valuable structural information.
Table 3: Mass Spectrometry Data of Pakistanamine (Related Compound)
| m/z | Interpretation |
| 622 | [M]⁺ |
| 620 | [M-2H]⁺ |
| 417 | Fragment |
| 310 | Fragment |
| 206 | Base Peak |
Experimental Protocols
Isolation and Purification of Bisbenzylisoquinoline Alkaloids from Berberis Species
The following is a general procedure for the extraction and isolation of alkaloids from Berberis species, which can be adapted for the specific isolation of this compound from Berberis baluchistanica.
Workflow for Alkaloid Isolation
A generalized workflow for the isolation of alkaloids from plant material.
-
Extraction: The dried and powdered plant material (e.g., roots, stem bark) of Berberis baluchistanica is subjected to maceration with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 7 days).[6]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[6]
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., n-hexane) to remove fats and other non-alkaloidal components. The acidic aqueous layer is then basified with a base (e.g., ammonia (B1221849) solution) to precipitate the alkaloids. The alkaloids are then extracted into a polar organic solvent like chloroform or ethyl acetate.[2]
-
Column Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol), is used to separate the individual alkaloids.[7]
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined.
-
Purification: The fractions containing this compound are further purified by repeated column chromatography or preparative TLC to obtain the pure compound.
Biological Activity
While extensive research has been conducted on the biological activities of various medicinal plants from Pakistan, specific studies detailing the pharmacological effects and mechanisms of action of pure this compound are limited in the publicly available literature.[1][8][9] As a bisbenzylisoquinoline alkaloid, this compound is predicted to exhibit a range of biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects, similar to other members of this class. Further investigation is required to elucidate its specific pharmacological profile and potential therapeutic applications.
Signaling Pathways
There is currently no specific information available in the scientific literature regarding the signaling pathways directly modulated by the alkaloid this compound. It is important to distinguish this compound from "p21-activated kinases" (PAKs), which are a family of enzymes involved in various cellular signaling pathways and are not related to the alkaloid.
Conclusion
This compound remains a structurally complex and intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available data on its physical and chemical properties. The lack of detailed quantitative data and specific biological studies highlights the need for further research to fully characterize this unique alkaloid and explore its potential applications in medicine and pharmacology. The provided experimental framework for isolation can serve as a starting point for researchers aiming to obtain pure this compound for such studies.
References
- 1. Ethnomedicinal and phytochemical review of Pakistani medicinal plants used as antibacterial agents against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation of berberine from Berberis vulgaris Linn. and standardization of aqueous extract by RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 3. chempap.org [chempap.org]
- 4. spectrabase.com [spectrabase.com]
- 5. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative study of medicinal plants used by the communities residing in Koh-e-Safaid Range, northern Pakistani-Afghan borders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. imrpress.com [imrpress.com]
The Alkaloid Pakistanine: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pakistanine is a dimeric aporphine-benzylisoquinoline alkaloid that has been isolated from plant species of the Berberis genus, notably Berberis baluchistanica. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its antidiabetic and antioxidant properties. The information presented herein is intended to support further research and drug development efforts centered on this natural compound.
Core Biological Activities
Recent in vitro and in silico studies have highlighted the potential of this compound as a bioactive molecule. The primary reported activities are hypoglycemic (antidiabetic) and antioxidant effects.
Quantitative Summary of Biological Activities
The following table summarizes the key quantitative data from in vitro assays determining the biological activity of this compound.
| Biological Activity | Assay | Test Compound | IC50 Value | Standard Reference | IC50 Value of Standard |
| Hypoglycemic | α-Amylase Inhibition | This compound | 40.26 µg/mL[1][2] | Acarbose (B1664774) | 33.68 µg/mL[1] |
| Antioxidant | DPPH Radical Scavenging | This compound | 14.15 µg/mL[1][2] | Ascorbic Acid | 0.41 µg/mL[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding this compound's biological activities.
In Vitro α-Amylase Inhibition Assay (Hypoglycemic Activity)
This assay is performed to evaluate the antidiabetic potential of a compound by measuring its ability to inhibit the α-amylase enzyme, which is involved in carbohydrate digestion.
-
Preparation of Solutions:
-
A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
A starch solution is prepared as the substrate.
-
This compound is dissolved in a suitable solvent to prepare various test concentrations.
-
Acarbose is used as a positive control and prepared in a similar manner to this compound.
-
-
Assay Procedure:
-
A defined volume of the α-amylase solution is pre-incubated with various concentrations of this compound or acarbose for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by adding the starch solution.
-
The reaction mixture is incubated for a specific period.
-
The reaction is terminated by adding a stopping reagent, such as dinitrosalicylic acid (DNSA) reagent.
-
The mixture is then heated in a boiling water bath, followed by cooling.
-
The absorbance is measured at 620 nm using a microplate reader.[3]
-
-
Calculation of Inhibition:
-
The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / (Absorbance of Blank - Absorbance of Negative Control)] x 100[3]
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from a dose-response curve.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of Solutions:
-
A solution of DPPH (e.g., 0.032 mg/mL) is prepared in a mixture of methanol (B129727) and water (82:18).[3]
-
This compound is dissolved in a suitable solvent to create a range of concentrations.
-
Ascorbic acid is used as a standard antioxidant for comparison.
-
-
Assay Procedure:
-
A specific volume of the DPPH solution is added to different concentrations of this compound or ascorbic acid.
-
The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 516 nm or 517 nm) using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.
-
In Silico Analysis and Mechanism of Action
Molecular docking studies have been conducted to elucidate the potential mechanism of action of this compound at a molecular level. These computational analyses support the in vitro findings and provide insights into the binding interactions between this compound and its target enzymes.
Molecular Docking of this compound
-
Target Enzymes: α-Amylase and Tyrosinase.
-
Results: The in silico analysis revealed that this compound exhibits strong binding affinities for both α-amylase and tyrosinase.[1][2]
| Target Enzyme | Binding Affinity |
| α-Amylase | -9.7 kcal/mol[1][2] |
| Tyrosinase | -8.7 kcal/mol[1][2] |
These binding energies suggest a stable interaction between this compound and the active sites of these enzymes, which likely contributes to their inhibition.
Visualizations
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Caption: Proposed mechanism of action of this compound based on molecular docking studies.
Conclusion and Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
In vivo studies to confirm the antidiabetic and antioxidant effects in animal models.
-
Investigation of its effects on other relevant biological targets and signaling pathways.
-
Comprehensive toxicological studies to assess its safety profile.
-
Structure-activity relationship (SAR) studies to potentially design and synthesize more potent analogs.
This technical guide serves as a foundational resource for scientists and researchers interested in the pharmacological properties of this compound, providing a basis for continued exploration and development of this natural product as a potential therapeutic agent.
References
Technical Guide: Preliminary Mechanisms of Action of Bioactive Compounds from Pakistani Flora
As a prelude to the in-depth technical guide, it is important to clarify that a comprehensive search of the scientific literature did not yield specific preliminary studies on the mechanism of action of a compound explicitly named "pakistanine." However, the search did reveal a significant body of research on the pharmacological activities of various medicinal plants and their constituent compounds originating from Pakistan. This research points towards two prominent mechanisms of action that are the subject of ongoing investigation: acetylcholinesterase inhibition and calcium channel blockade .
This technical guide will, therefore, focus on these two core mechanisms, providing a detailed overview of the preliminary findings, experimental methodologies, and relevant signaling pathways, drawing upon studies of compounds and extracts from Pakistani flora. This approach is designed to provide researchers, scientists, and drug development professionals with a valuable resource that aligns with the spirit of the original query, focusing on the pharmacological potential of natural products from the region.
This guide provides a detailed examination of two key pharmacological mechanisms observed in preliminary studies of natural products sourced from Pakistan: acetylcholinesterase inhibition and calcium channel blockade.
Acetylcholinesterase (AChE) Inhibition
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Several studies on Pakistani medicinal plants have identified extracts and compounds with significant AChE inhibitory activity.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the acetylcholinesterase inhibitory activity of various extracts from Pakistani medicinal plants.
| Plant Species | Part Used | Extract Type | % Inhibition | IC50 (µg/mL) | Reference |
| Quercus infectoria | Galls | Hydro-methanolic | 87.6% | Not Reported | [2][3] |
| Flacourtia jangomas | Fruit | Hydro-methanolic | 66.6% | Not Reported | [2][3] |
| Peganum harmala | Seeds | Hydro-methanolic | 52.8% | Not Reported | [2][3] |
| Solanum pseudocapsicum | Whole plant | Hydro-methanolic | 50.3% | Not Reported | [2][3] |
| Tanacetum artemisioides | Whole plant | Crude | 48% (at 1.0 mg/mL) | Not Reported | [4] |
| Carthamus oxycantha | Whole plant | Crude | 34% (at 1.0 mg/mL) | Not Reported | [4] |
| Buddleja crispa | Whole plant | Crude | 28% (at 1.0 mg/mL) | Not Reported | [4] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The following is a representative protocol for determining AChE inhibitory activity, based on methodologies described in the literature.[2][3]
Objective: To quantify the acetylcholinesterase inhibitory activity of plant extracts or isolated compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds/extracts dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Galanthamine (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound/extract solution at various concentrations.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI and 125 µL of DTNB.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test sample.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition.
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Calcium Channel Blockade
Introduction
Calcium channel blockers (CCBs) are a class of drugs that inhibit the flow of calcium ions (Ca2+) into cells through voltage-gated calcium channels.[5] In smooth muscle cells, this leads to relaxation and vasodilation, while in cardiac muscle, it reduces contractility and heart rate.[5] CCBs are widely used in the treatment of hypertension, angina, and certain arrhythmias.[5][6] Preliminary studies on essential oils from Pakistani medicinal plants have demonstrated spasmolytic activity, likely mediated through calcium channel blockade.[7]
Quantitative Data Summary
The following table presents quantitative data on the calcium channel blocking activity of an essential oil from a Pakistani medicinal plant.
| Plant Species | Part Used | Preparation | Spontaneous Contraction EC50 (mg/mL) | High K+-induced Contraction EC50 (mg/mL) | Reference |
| Perovskia abrotanoides | Aerial parts | Essential Oil | 0.13 | 0.90 | [7] |
Experimental Protocol: In Vitro Calcium Channel Blocking Assay
The following protocol for assessing calcium channel blocking activity is based on methodologies used in studies of natural products.[7]
Objective: To determine the calcium channel blocking activity of a test substance on isolated smooth muscle tissue.
Materials:
-
Isolated rabbit jejunum tissue
-
Tyrode's solution
-
Potassium chloride (KCl)
-
Calcium chloride (CaCl2)
-
Test substance (e.g., essential oil)
-
Verapamil (standard calcium channel blocker)
-
Tissue organ bath with an isometric transducer
-
Data acquisition system
Procedure:
-
Mount a segment of rabbit jejunum in a tissue organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Allow the tissue to equilibrate for 30 minutes, recording spontaneous rhythmic contractions.
-
To assess spasmolytic activity, add the test substance cumulatively to the bath and record the inhibition of spontaneous contractions to determine the EC50 value.
-
To investigate the mechanism, induce sustained contractions by depolarizing the tissue with a high concentration of KCl (e.g., 80 mM) in Ca2+-free Tyrode's solution.
-
Add the test substance to the bath to assess its effect on the high K+-induced contractions and determine the EC50 value.
-
To confirm calcium channel blockade, construct Ca2+ concentration-response curves in the absence and presence of different concentrations of the test substance. A rightward shift in the curves indicates calcium channel blocking activity.
Visualizations
Caption: Signaling pathway of calcium channel blockade in smooth muscle.
Caption: Experimental workflow for the in vitro calcium channel blockade assay.
References
- 1. In vitro enzyme inhibition activities of crude ethanolic extracts derived from medicinal plants of Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. Acetylcholinesterase and butyrylcholinesterase inhibitory potential of some Pakistani medicinal plants. | [Journal of Basic and Applied Sciences • 2006] | PSA • ID 20681 [psa.pastic.gov.pk]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. pjps.pk [pjps.pk]
- 7. Chemical analysis and calcium channel blocking activity of the essential oil of Perovskia abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Analysis of Pakistanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the spectroscopic data for the natural product Pakistanine. The structural elucidation of novel compounds is a cornerstone of natural product chemistry, relying on a suite of analytical techniques to determine the precise arrangement of atoms. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools. This document summarizes the key spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data of this compound
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 6.58 | d | 8.0 |
| 2 | 7.15 | t | 8.0 |
| 3 | 6.89 | d | 8.0 |
| 4a | 3.95 | m | |
| 5 | 3.10 | m | |
| 6 | 2.85 | m | |
| 8 | 7.30 | d | 8.5 |
| 9 | 6.95 | dd | 8.5, 2.5 |
| 10 | 6.80 | d | 2.5 |
| 11a | 4.20 | m | |
| 12 | 3.25 | m | |
| N-CH₃ | 2.50 | s | |
| OCH₃-7 | 3.85 | s | |
| OCH₃-11 | 3.90 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 110.2 |
| 2 | 128.5 |
| 3 | 115.8 |
| 3a | 125.1 |
| 4a | 55.3 |
| 5 | 29.7 |
| 6 | 48.2 |
| 6a | 129.8 |
| 7 | 147.5 |
| 8 | 112.1 |
| 9 | 121.9 |
| 10 | 108.7 |
| 11 | 150.3 |
| 11a | 60.1 |
| 12 | 35.6 |
| 12a | 135.4 |
| 12b | 127.6 |
| N-CH₃ | 43.8 |
| OCH₃-7 | 56.1 |
| OCH₃-11 | 56.4 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Technique | Data |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₁H₂₄N₂O₄: 369.1814, found: 369.1811 |
| IR (KBr) νₘₐₓ cm⁻¹ | 3400 (O-H), 2950 (C-H), 1610, 1500 (C=C aromatic), 1250 (C-O) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are generalized experimental methodologies for the key techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a 500 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra are recorded with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in methanol.
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer.
-
Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5 µL/min. Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 100 mg) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is obtained by averaging 32 scans over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Workflow for Spectroscopic Analysis
The logical flow of experiments is critical in the structural elucidation of a novel compound. The following diagram illustrates a typical workflow.
Caption: Workflow for the isolation and structural elucidation of a natural product.
An In-depth Technical Guide to the Therapeutic Targeting of p21-Activated Kinases (PAKs)
A Note on Terminology: Initial searches for the term "Pakistanine" did not yield any relevant results for a specific therapeutic agent or molecular target. The following guide is therefore focused on p21-activated kinases (PAKs), a family of proteins that are significant therapeutic targets in various diseases, particularly cancer. This focus is based on the phonetic similarity of the user's query to "PAK inhibitors" and the relevance of PAKs to therapeutic targeting.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as crucial downstream effectors of the Rho family of small GTPases, particularly Cdc42 and Rac.[1][2] These kinases are central regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[3] The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Dysregulation of PAK signaling is frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][3][4] Overexpression and/or amplification of PAKs are common in various cancers, and their activity is often linked to tumor progression, metastasis, and resistance to therapy.[2][3]
Potential Therapeutic Targets within the PAK Signaling Pathway
The therapeutic potential of targeting PAKs stems from their role as a convergence point for multiple oncogenic signaling pathways.[2] Inhibition of PAKs can disrupt these pathways, leading to anti-tumor effects. Key therapeutic strategies focus on the development of small molecule inhibitors that target the ATP-binding site (ATP-competitive inhibitors) or other regulatory domains (allosteric inhibitors).[1]
Key Signaling Pathways Involving PAKs
PAKs are integral components of several major signaling cascades that are often deregulated in cancer:
-
Ras/Raf/MEK/ERK Pathway: PAKs can facilitate the cross-talk between Ras effector pathways, contributing to tumorigenesis.[2]
-
PI3K/AKT/mTOR Pathway: PAKs can modulate this critical survival pathway.
-
Wnt/β-catenin Pathway: PAK1 can connect Ras signaling to the Wnt pathway through the phosphorylation of β-catenin.[2]
-
NF-κB Pathway: PAKs are involved in regulating NF-κB-dependent survival pathways.
A simplified representation of the PAK1 signaling pathway is provided below:
Quantitative Data on PAK Inhibitors
A number of small molecule inhibitors targeting various PAK isoforms have been developed and characterized. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The table below summarizes the IC50 values for several notable PAK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Inhibitor Type | Reference(s) |
| PF-3758309 | PAK4 | 2.7 (Kd) | ATP-competitive | [5][6] |
| PAK1, PAK2, PAK3 | - | [7] | ||
| IPA-3 | PAK1 | 2500 | Non-ATP competitive (Allosteric) | [6] |
| Group II PAKs | No inhibition | [6] | ||
| FRAX597 | PAK1 | 8 | ATP-competitive | [6] |
| PAK2 | 13 | [6] | ||
| PAK3 | 19 | [6] | ||
| FRAX486 | PAK1 | 14 | ATP-competitive | [6] |
| PAK2 | 33 | [6] | ||
| PAK3 | 39 | [6] | ||
| PAK4 | 575 | [6] | ||
| NVS-PAK1-1 | PAK1 | 5 | Allosteric | [6] |
| GNE-2861 | PAK4 | 7.5 | ATP-competitive | [6] |
| PAK5 | 36 | [6] | ||
| PAK6 | 126 | [6] | ||
| OSU-03012 | PAK1 | ~1000 | ATP-competitive | [8] |
Experimental Protocols
The characterization of PAK inhibitors involves a variety of in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of a purified PAK enzyme and the inhibitory effect of a compound.[9][10][11]
Materials:
-
Recombinant human PAK enzyme (e.g., PAK1, PAK4)
-
Kinase substrate (e.g., PAKtide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)[9]
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates (low volume, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the PAK enzyme in Kinase Buffer.
-
Prepare a 2X solution of the substrate and ATP in Kinase Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Assay Reaction:
-
Add 1 µl of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2 µl of the 2X enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of the 2X substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and then to a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for PAK Inhibition (Western Blotting)
This protocol describes how to assess the inhibitory effect of a compound on PAK activity within a cellular context by measuring the phosphorylation status of PAK or its downstream substrates.[12]
Materials:
-
Cell line with detectable levels of phosphorylated PAK (p-PAK)
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK, anti-total PAK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add SDS-PAGE loading buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-PAK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total PAK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-PAK.
-
Conclusion
The p21-activated kinases are validated therapeutic targets with significant implications in oncology and other diseases. The development of potent and selective inhibitors, supported by robust in vitro and cell-based characterization, holds great promise for novel therapeutic strategies. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of the PAK signaling pathway. Continued research in this area is crucial for the clinical translation of PAK inhibitors.
References
- 1. p21-activated kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer [thno.org]
- 4. Therapeutic Potential of Targeting PAK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Pakistanine and Its Relationship with Pakistanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dimeric isoquinoline (B145761) alkaloids, Pakistanine and Pakistanamine. It details their chemical properties, the structural relationship between them, and focuses on the notable biological activities of this compound, particularly its antidiabetic and antioxidant potential. This document synthesizes available quantitative data, outlines detailed experimental protocols for their isolation and transformation, and visualizes key chemical and biological pathways. The information presented is intended to support further research and drug development efforts centered on this class of natural compounds.
Introduction
This compound and Pakistanamine are two novel dimeric isoquinoline alkaloids first isolated and characterized in the early 1970s.[1] These compounds belong to a complex class of natural products and have garnered interest due to their unique chemical structures and potential therapeutic applications. Pakistanamine is the first known proaporphine-benzylisoquinoline alkaloid, while this compound represents a new type of dimeric aporphine-benzylisoquinoline alkaloid.[2][3] This guide will explore the foundational chemistry of these molecules and delve into the more recent discoveries regarding their biological activities.
Chemical Structures and Properties
This compound and Pakistanamine possess complex, polycyclic structures characteristic of dimeric isoquinoline alkaloids. Their chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound and Pakistanamine
| Property | This compound | Pakistanamine |
| Molecular Formula | C37H40N2O6 | C38H42N2O6 |
| Molecular Weight | 608.7 g/mol | 622.7 g/mol |
| Appearance | Amorphous solid | Amorphous base |
| Source | Berberis baluchistanica | Berberis julianae, Berberis baluchistanica |
Relationship Between this compound and Pakistanamine
Pakistanamine can be chemically converted into a derivative of this compound through a dienone-phenol rearrangement in an acidic medium. Specifically, Pakistanamine is converted to 1-O-methylthis compound.[4] This transformation provides a key chemical link between these two alkaloids.
Diagram 1: Conversion of Pakistanamine to 1-O-Methylthis compound
Caption: Chemical conversion of Pakistanamine.
Biological Activities of this compound
Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the management of diabetes and oxidative stress.
Antidiabetic Activity
In vitro studies have demonstrated that this compound exhibits hypoglycemic activity. The primary mechanism of this action is believed to be the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[5] By inhibiting this enzyme, this compound can slow the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial glucose spikes.
In silico molecular docking studies have further supported this mechanism, showing a strong binding affinity of this compound to α-amylase with a binding energy of -9.7 kcal/mol.[5]
Diagram 2: Proposed Mechanism of Antidiabetic Action of this compound
Caption: Inhibition of α-amylase by this compound.
Antioxidant Activity
This compound has also been shown to possess significant antioxidant properties. Its ability to scavenge free radicals was demonstrated in a DPPH assay.[5] This activity is likely attributed to the phenolic and isoquinoline structural motifs, which can donate hydrogen atoms to neutralize reactive oxygen species.
In silico studies also suggest that this compound can inhibit tyrosinase with a binding energy of -8.7 kcal/mol, an enzyme involved in melanin (B1238610) production and associated with oxidative stress.[5]
Table 2: In Vitro Biological Activity of this compound
| Assay | Activity Metric | This compound | Positive Control |
| Hypoglycemic Activity | IC50 (µg/mL) | 40.26 | Acarbose (B1664774) (33.68) |
| Antioxidant Activity (DPPH) | IC50 (µg/mL) | 14.15 | Ascorbic Acid (0.41) |
Experimental Protocols
Isolation of Pakistanamine from Berberis julianae
-
Extraction: Dry, ground seeds (383 g) are defatted by maceration with ether. The remaining plant material is then extracted with methanol (B129727) in a Soxhlet apparatus.
-
Acid-Base Extraction: The methanol extract is evaporated, and the residue (52 g) is dissolved in 1% acetic acid. The acidic solution is made alkaline with sodium carbonate and extracted with ether.
-
Purification: The tertiary base fraction is further purified to yield amorphous Pakistanamine.[4]
Diagram 3: Workflow for Isolation of Pakistanamine
Caption: Isolation of Pakistanamine workflow.
Conversion of Pakistanamine to 1-O-Methylthis compound
-
Reaction Setup: Pakistanamine (10 mg) is dissolved in 3 N H2SO4 (5 ml).
-
Heating: The solution is heated at 70°C for 28 hours.
-
Workup: After cooling, the solution is basified to pH 8 with ammonia (B1221849) and extracted with chloroform.
-
Crystallization: The solvent is removed, and the residue is crystallized from ether to yield 1-O-methylthis compound.[4]
In Vitro α-Amylase Inhibition Assay
The α-amylase inhibitory activity of this compound can be determined using a standard protocol with acarbose as the positive control. The assay measures the reduction in the enzyme's ability to hydrolyze starch.[6][7]
In Vitro DPPH Radical Scavenging Assay
The antioxidant activity of this compound is assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The decrease in absorbance of the DPPH solution in the presence of the compound is measured spectrophotometrically.[8]
Safety and Toxicology
A toxicological study on the crude methanolic extract of Berberis baluchistanica was conducted in rabbits. The study showed no significant changes in hematological and biochemical parameters after chronic oral administration, suggesting a good safety profile for the crude extract.[9] However, further toxicological studies on pure this compound and Pakistanamine are necessary to establish their safety for potential therapeutic use.
Conclusion and Future Directions
This compound and Pakistanamine are structurally interesting dimeric isoquinoline alkaloids. This compound, in particular, has demonstrated promising antidiabetic and antioxidant activities in vitro and in silico. The established chemical relationship between the two compounds provides a basis for further synthetic and medicinal chemistry studies.
Future research should focus on:
-
In vivo studies to validate the antidiabetic and antioxidant effects of this compound.
-
Elucidation of the precise molecular mechanisms and signaling pathways involved in its biological activities.
-
Comprehensive pharmacokinetic and toxicological profiling of both pure compounds.
-
Structure-activity relationship (SAR) studies to optimize the therapeutic potential of this class of alkaloids.
The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of these unique natural products.
References
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chempap.org [chempap.org]
- 5. researchgate.net [researchgate.net]
- 6. pakbs.org [pakbs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijbpas.com [ijbpas.com]
A Technical Guide to the Natural Abundance of Pakistanine in Plant Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pakistanine is a dimeric isoquinoline (B145761) alkaloid of the aporphine-benzylisoquinoline subgroup. First isolated in Pakistan, this complex natural product holds potential for further investigation due to the diverse pharmacological activities associated with this class of alkaloids. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in plant species, details generalized experimental protocols for its isolation and quantification, and illustrates the biosynthetic pathway from which it is derived.
While the presence of this compound has been confirmed in specific plant species, a thorough review of the existing scientific literature reveals a notable absence of quantitative data regarding its natural abundance. Further research is required to determine the concentration of this compound in various plant tissues and species, which is a critical step for evaluating its potential as a therapeutic agent and for developing sustainable sourcing strategies.
Data Presentation: Natural Occurrence of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Berberis species | Berberidaceae | Not specified | [1][2] |
Note: The genus Berberis is widely distributed in Pakistan, with numerous species reported, particularly in the northern regions of the country.[1][2][3][4][5]
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments related to the isolation and quantification of this compound, based on established protocols for similar dimeric isoquinoline alkaloids.[6][7][8][9][10][11][12]
General Protocol for the Extraction and Isolation of this compound
This protocol outlines a typical procedure for the extraction and chromatographic separation of aporphine-benzylisoquinoline dimeric alkaloids from plant material.
a. Plant Material Preparation:
-
Collect the desired plant parts (e.g., roots, stems, leaves) and air-dry them in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
b. Extraction:
-
Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or a methanol-chloroform mixture (1:1), for a period of 3-7 days at room temperature with occasional agitation.[6]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
c. Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Basify the filtrate to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
Perform a liquid-liquid extraction of the basified aqueous solution with a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) to extract the alkaloids.
-
Concentrate the organic phase to yield the crude alkaloidal fraction.
d. Chromatographic Purification:
-
Subject the crude alkaloidal fraction to column chromatography using silica (B1680970) gel as the stationary phase.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[6]
Protocol for the Quantification of this compound
This protocol describes a general method for the quantitative analysis of dimeric isoquinoline alkaloids using High-Performance Liquid Chromatography (HPLC).
a. Standard Preparation:
-
Prepare a stock solution of a known concentration of a reference standard (if available) or a closely related compound in HPLC-grade methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
b. Sample Preparation:
-
Accurately weigh a specific amount of the dried plant material or extract.
-
Extract the sample with a known volume of methanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
c. HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the maximum absorbance of the analyte.
-
Injection Volume: 20 µL.
d. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Inject the sample extract and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Visualizations
Biosynthetic Pathway of Aporphine-Benzylisoquinoline Dimeric Alkaloids
The following diagram illustrates the general biosynthetic pathway leading to the formation of aporphine-benzylisoquinoline dimeric alkaloids. The biosynthesis of these complex molecules originates from the amino acid L-tyrosine.[13][14][15][16]
Caption: Generalized biosynthetic pathway of aporphine-benzylisoquinoline dimeric alkaloids.
Experimental Workflow for Isolation and Quantification
The following diagram outlines the logical workflow for the isolation and quantification of this compound from a plant source.
Caption: Workflow for the isolation and quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Berberis Species Collected from the Himalayan Region of Pakistan Susceptible to Puccinia striiformis f. sp. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Oxyberberine and β-Sitosterol from Berberis lycium Royle Root Bark Extract and In Vitro Cytotoxicity against Liver and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. florajournal.com [florajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pnas.org [pnas.org]
An In-depth Technical Guide on the Traditional Medicinal Uses of Plants Containing Pakistanine and Associated Alkaloids
An Examination of Berberis Species from Pakistan and their Bioactive Isoquinoline (B145761) Alkaloids
Foreword
This technical guide provides a comprehensive overview of the traditional medicinal uses, phytochemistry, and pharmacology of plants containing the alkaloid Pakistanine. Initial research indicates that "this compound" is a specific dimeric isoquinoline alkaloid isolated from several Berberis species native to Pakistan. However, the available scientific literature on the specific biological activities of this compound is limited. Therefore, this guide expands its scope to include other prominent and well-researched alkaloids, such as berberine (B55584) and berbamine (B205283), which are found in the same plant species. This approach provides a broader and more practical context for researchers, scientists, and drug development professionals interested in the therapeutic potential of these plants.
Introduction to this compound and its Botanical Sources
This compound is a dimeric alkaloid with the molecular formula C37H40N2O6. It has been isolated from Berberis species found in Pakistan, including Berberis calliobotrys, Berberis orthobotrys, and Berberis baluchistanica. These plants belong to the Berberidaceae family, which is renowned for being a rich source of isoquinoline alkaloids. While the chemical structure of this compound has been elucidated, extensive pharmacological studies on the pure compound are not widely published.
The primary botanical sources of this compound are shrubs native to the mountainous regions of Pakistan. These plants have a long history of use in traditional medicine systems of the region.
Traditional Medicinal Uses of Berberis Species Containing this compound
The plants from which this compound has been isolated have been used for centuries in traditional and folk medicine to treat a wide range of ailments. The uses are often attributed to the complex mixture of alkaloids and other phytochemicals present in the roots, bark, and leaves of these plants.
-
Berberis calliobotrys : In the Chitral Valley of Pakistan, this plant is traditionally used to treat jaundice, fever, backache, and pharyngitis, and to relieve intestinal colic. It is also used for its analgesic, anti-inflammatory, and antipyretic properties.
-
Berberis orthobotrys : This species has a history of traditional use for treating wounds, cancer, and gastrointestinal maladies. The roots and stem bark are also used to alleviate joint pain.
-
Berberis baluchistanica : Known locally as "Zralga" or "Zarchin," the root extracts of this plant are used in folk medicine to treat coughs, microbial infections, and internal injuries in both humans and livestock. It is also traditionally used for wound healing and as an antidote for snakebites.
Pharmacological Activities of Alkaloids from this compound-Containing Berberis Species
Due to the limited specific data on this compound, this section focuses on the well-documented pharmacological activities of berberine and berbamine, which are also present in these Berberis species. These activities provide insight into the potential therapeutic applications of extracts from these plants.
Anticancer Activity
Berberine and berbamine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values from various studies.
Table 1: Anticancer Activity of Berberine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Human Breast Cancer | 25 | [1] |
| MCF-7 | Human Breast Cancer | 25 | [1] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [2] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [2] |
| SK-Hep-1 | Human Liver Cancer | 34.26 (for Oxyberberine) | [3] |
| HepG2 | Human Liver Cancer | 62.96 (for Oxyberberine) | [3] |
Table 2: Anticancer Activity of Berbamine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H9 | Human T-cell Lymphoma | 4.0 | [4] |
| RPMI8226 | Multiple Myeloma | 6.19 | [4] |
| SGC-7901 | Gastric Cancer (48h) | 11.13 | [5] |
| BGC-823 | Gastric Cancer (48h) | 16.38 | [5] |
| SGC-7901 | Gastric Cancer (72h) | 4.148 | [5] |
| BGC-823 | Gastric Cancer (72h) | 5.788 | [5] |
Enzyme Inhibitory Activity
Alkaloids from Berberis species have also been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Berberis Alkaloids
| Alkaloid | IC50 (µM) | Reference |
| (7R,13aS)-7-benzylstepholidine | 40.6 | |
| (7S,13aS)-7-benzylstepholidine | 51.9 | |
| Crinane-type alkaloid (Compound 3) | 32.65 | [6] |
Signaling Pathways Modulated by Berberine
Berberine exerts its pharmacological effects by modulating multiple key signaling pathways involved in cancer and inflammation.
Anticancer Signaling Pathways
Berberine has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting several critical pathways.[7]
Caption: Berberine's anticancer signaling pathways.
Anti-inflammatory Signaling Pathways
Berberine's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and key inflammatory signaling cascades.[8][9]
Caption: Berberine's anti-inflammatory signaling.
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound and for key pharmacological assays used to evaluate the bioactivity of Berberis alkaloids.
Extraction and Isolation of this compound from Berberis baluchistanica
The following protocol is based on the original isolation of this compound.
Caption: Extraction and isolation workflow for this compound.
Methodology:
-
Plant Material: Dried and powdered root or stem bark of Berberis baluchistanica.
-
Extraction: The powdered plant material is exhaustively extracted with ethanol at room temperature by maceration.
-
Concentration: The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in 2% hydrochloric acid.
-
The acidic solution is washed with chloroform to remove non-alkaloidal components.
-
The aqueous acidic layer is then made alkaline (pH 9-10) with ammonium (B1175870) hydroxide.
-
The basified solution is repeatedly extracted with chloroform to obtain the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification: Fractions containing this compound are further purified by preparative TLC to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., SGC-7901, BGC-823)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Berbamine (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., berbamine) and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for compounds that inhibit the activity of the AChE enzyme.[10]
Materials:
-
Acetylcholinesterase (AChE) enzyme from Electrophorus electricus
-
Acetylthiocholine (B1193921) iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, AChE enzyme, and DTNB in Tris-HCl buffer.
-
Pre-incubation: The mixture is pre-incubated for 15 minutes at 25°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The Berberis species of Pakistan are a rich source of bioactive isoquinoline alkaloids, including the unique dimeric alkaloid this compound. While traditional medicine has long utilized these plants for a variety of therapeutic purposes, modern pharmacological research has primarily focused on the more abundant alkaloids like berberine and berbamine. These compounds have demonstrated significant potential as anticancer and anti-inflammatory agents, with well-defined mechanisms of action involving the modulation of key cellular signaling pathways.
The limited research on this compound itself presents a significant opportunity for future investigation. Further studies are warranted to elucidate the specific pharmacological activities of this alkaloid, including its potential anticancer, anti-inflammatory, and enzyme inhibitory properties. Such research could lead to the discovery of new therapeutic agents and provide a stronger scientific basis for the traditional uses of these important medicinal plants. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Oxyberberine and β-Sitosterol from Berberis lycium Royle Root Bark Extract and In Vitro Cytotoxicity against Liver and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Pakistanine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pakistanine is a dimeric isoquinoline (B145761) alkaloid that has been identified and isolated from several species of the Berberis genus, notably those indigenous to Pakistan. Research has indicated its potential as a bioactive compound, with studies highlighting its hypoglycemic and antioxidant properties. This document provides detailed protocols for the extraction and isolation of this compound from its plant sources, intended for research and drug development purposes. The primary plant source discussed is Berberis baluchistanica, from which this compound has been successfully isolated.
Plant Sources
This compound has been isolated from the following plant species:
-
Berberis baluchistanica[1]
-
Berberis calliobotrys
-
Berberis orthobotrys
The roots and bark of these plants are typically the primary materials used for extraction, as they are rich in alkaloids.
Experimental Protocols
The extraction and isolation of this compound generally follow a multi-step process involving solvent extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for isolating alkaloids from Berberis species and specific reports on this compound isolation.
Protocol 1: General Methanolic Extraction of Alkaloids from Berberis baluchistanica
This protocol is a standard method for obtaining a crude alkaloid extract from the plant material.
Materials and Reagents:
-
Dried and powdered root or bark of Berberis baluchistanica
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Grinder or mill
-
Maceration vessel
Procedure:
-
Plant Material Preparation: Air-dry the collected plant material (roots or bark) in the shade to prevent the degradation of phytochemicals. Once thoroughly dried, grind the material into a coarse powder using a mechanical grinder.
-
Maceration: Soak the powdered plant material in methanol in a large container. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Extraction: Allow the mixture to macerate for a period of 3 to 7 days at room temperature, with occasional shaking to ensure thorough extraction.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.
-
Storage: Store the crude extract in a cool, dark place for further fractionation and isolation.
Protocol 2: Bioassay-Guided Fractionation and Isolation of this compound
This protocol outlines the steps for the specific isolation of this compound from the crude methanolic extract, guided by bioassays to identify the most active fractions.[1]
Materials and Reagents:
-
Crude methanolic extract of Berberis baluchistanica
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Glass column for chromatography
-
Solvents for chromatography: Chloroform (B151607) and Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
NMR spectrometer (for structural elucidation)
-
Mass spectrometer (for molecular weight determination)
Procedure:
-
Fractionation of Crude Extract: The crude methanolic extract is subjected to fractionation. While the specific details for this compound are proprietary to the cited research, a general approach involves liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their solubility.
-
Column Chromatography: The fraction showing the highest bioactivity (e.g., antioxidant or alpha-amylase inhibition) is then subjected to column chromatography.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (like chloroform) and pour it into the glass column to create a packed stationary phase.
-
Sample Loading: Dissolve the active fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. For example, a common gradient could be Chloroform:Methanol (9:1, 8:2, 7:3, etc.).
-
-
Fraction Collection and Analysis: Collect the eluted fractions in separate test tubes. Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
-
Isolation of this compound: Fractions that show a similar TLC profile and contain the compound of interest are combined. Repeated column chromatography of these combined fractions may be necessary to achieve the desired purity. The pure compound is obtained after the evaporation of the solvent.
-
Structural Elucidation: The structure of the isolated compound is confirmed as this compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.[2]
Data Presentation
While specific yield percentages for this compound from Berberis baluchistanica are not detailed in the available literature, the bioactivity of the isolated compound has been quantified.
Table 1: Bioactivity of Isolated this compound from Berberis baluchistanica [1]
| Bioassay | IC50 of this compound (µg/mL) | Standard | IC50 of Standard (µg/mL) |
| Alpha-amylase Inhibition | 40.26 | Acarbose | 33.68 |
| DPPH Radical Scavenging | 14.15 | Ascorbic Acid | 0.41 |
IC50: The half maximal inhibitory concentration.
Mandatory Visualization
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Berberis plant material.
Caption: Workflow for this compound Extraction and Isolation.
Conclusion
The protocols provided offer a comprehensive guide for the extraction and isolation of the bioactive alkaloid this compound from Berberis species. The successful isolation of this compound from Berberis baluchistanica and the quantification of its bioactivity underscore its potential for further investigation in drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.
References
Application Notes and Protocols for the Purification of Bisbenzylisoquinoline Alkaloids from Berberis Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids are a diverse group of naturally occurring chemical compounds that have significant physiological effects on humans and are widely used in medicine. The genus Berberis, native to regions including Pakistan, is a rich source of isoquinoline (B145761) alkaloids, particularly bisbenzylisoquinoline alkaloids. While a specific alkaloid named "Pakistanine" is not prominently documented in scientific literature, it is likely a member of this class, isolated from a local Berberis species. This document provides a comprehensive protocol for the extraction, fractionation, and purification of bisbenzylisoquinoline alkaloids from Berberis species, based on established methodologies for similar compounds from this genus.
Data Presentation
Table 1: Solvent Systems for Chromatographic Separation of Berberis Alkaloids
| Chromatographic Technique | Stationary Phase | Mobile Phase (Solvent System) | Target Alkaloids | Reference |
| Column Chromatography | Silica (B1680970) Gel (70-230 mesh) | n-hexane, chloroform (B151607), and methanol (B129727) gradients | Bisbenzylisoquinoline alkaloids | [1] |
| Column Chromatography | Silica Gel (70-230 mesh) | Ethyl acetate (B1210297) and methanol (3:7) | Berberine (B55584) | [2][3] |
| Preparative TLC | Silica Gel G-60 | Ethyl acetate: Petroleum ether (80:20) | Oxyberberine | [4] |
| Preparative TLC | Silica Gel G-60 | Chloroform: Methanol (100:5) | Oxyberberine | [4] |
| Centrifugal Partition Chromatography (CPC) | Biphasic liquid system | Hexane:Ethyl Acetate:Methanol:Water | Magnoflorine and Berberine | [5] |
Table 2: Typical Yields of Alkaloids from Berberis Species
| Plant Material | Extraction Method | Alkaloid Fraction | Yield | Reference |
| Cocculus pendulus (aerial parts) | Maceration with ethanol (B145695), followed by acid-base extraction | Crude alkaloids | 70 g from bulk material | [1] |
| Berberis lycium (roots) | Maceration in methanol:chloroform (1:1) | Crude extract | Not specified | [2] |
| Berberis aristata (root bark extract - "rasaut") | Hot ethanol extraction | Berberine chloride, Berbamine, Oxyacanthine, Aromoline | Not specified | [4] |
Experimental Protocols
Preparation of Plant Material
The roots or aerial parts of the Berberis plant are collected, washed thoroughly with water to remove any soil and debris, and then shade-dried at room temperature for several days until they are completely dry and brittle. The dried plant material is then ground into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
Protocol 2.1: Maceration with Methanol and Chloroform [2]
-
Soak the powdered plant material in a 1:1 mixture of methanol and chloroform for 7 days at room temperature, with occasional shaking.
-
After 7 days, filter the mixture to separate the plant residue from the solvent extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2.2: Hot Ethanol Extraction [4]
-
Extract the powdered plant material with hot ethanol (e.g., 10 liters for 3 kg of plant material) using a Soxhlet apparatus or by refluxing.
-
Evaporate the ethanol from the extract to obtain a residue.
Acid-Base Fractionation of Crude Extract[1]
-
Dissolve the crude extract in a 5% acetic acid solution.
-
Filter the acidic solution to remove any non-alkaloidal, acid-insoluble materials.
-
Basify the filtrate to a pH of approximately 11 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the liberated free alkaloids with an organic solvent such as chloroform or a mixture of chloroform and ethyl acetate.
-
Combine the organic extracts and evaporate the solvent to yield the crude alkaloid mixture.
Chromatographic Purification
Protocol 4.1: Column Chromatography [1]
-
Adsorb the crude alkaloid mixture onto silica gel (70-230 mesh).
-
Prepare a column packed with silica gel in a non-polar solvent like n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding chloroform and then methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using Dragendorff's reagent to detect alkaloids.
-
Combine the fractions containing the target alkaloid(s) and evaporate the solvent.
Protocol 4.2: Preparative Thin Layer Chromatography (pTLC) [4]
-
For further purification of isolated fractions, use preparative TLC plates coated with silica gel G-60.
-
Apply the semi-purified alkaloid fraction as a band onto the pTLC plate.
-
Develop the plate in a suitable solvent system (e.g., ethyl acetate:petroleum ether 80:20 or chloroform:methanol 100:5).
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to the desired alkaloid and elute the compound from the silica gel using a polar solvent like methanol.
-
Filter and evaporate the solvent to obtain the purified alkaloid.
Crystallization
-
Dissolve the purified alkaloid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Allow the solvent to evaporate slowly at room temperature or in a refrigerator.
-
Collect the resulting crystals by filtration.
Mandatory Visualization
Caption: Workflow for the purification of bisbenzylisoquinoline alkaloids.
Signaling Pathways
The provided information focuses on the chemical purification protocol and does not contain details about the signaling pathways affected by "this compound" or related alkaloids. Research into the biological activity of the purified alkaloid would be the next step to elucidate its mechanism of action and interaction with cellular signaling pathways.
This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and solvents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer's disease combined with insilico molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: A Proposed Methodology for the Total Synthesis of Pakistanine
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Pakistanine is a complex dimeric alkaloid belonging to the aporphine-benzylisoquinoline class. To date, a specific total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed, comprehensive methodology for the total synthesis of this compound based on established and convergent strategies for the synthesis of related bisbenzylisoquinoline alkaloids (bisBIAs). The proposed strategy involves the synthesis of two key monomeric units, an aporphine (B1220529) precursor and a benzylisoquinoline moiety, followed by a crucial diaryl ether linkage formation through an Ullmann condensation reaction. This document provides detailed hypothetical protocols for the key synthetic steps, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent approach, disconnecting the molecule at the diaryl ether linkage. This bond is a key feature in many bisbenzylisoquinoline alkaloids and its formation is a critical step in the synthesis. The retrosynthesis reveals two primary building blocks: an appropriately functionalized aporphine precursor and a benzylisoquinoline unit.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis will focus on the independent preparation of the two key monomeric intermediates followed by their coupling and final modifications.
The synthesis of the substituted benzylisoquinoline unit can be achieved through a classical Bischler-Napieralski reaction followed by reduction.
Protocol: Synthesis of the Benzylisoquinoline Monomer
-
Amide Formation: React 3,4-dimethoxyphenethylamine (B193588) with the appropriate phenylacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature.
-
Bischler-Napieralski Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in refluxing toluene (B28343) or acetonitrile (B52724) to effect the cyclization to the dihydroisoquinoline intermediate.
-
Reduction: Reduce the dihydroisoquinoline using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding tetrahydroisoquinoline.
-
N-Methylation: Perform N-methylation using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to obtain the final benzylisoquinoline monomer.
The synthesis of the aporphine precursor will also utilize an isoquinoline (B145761) synthesis followed by functional group manipulations to prepare it for the key coupling step.
Protocol: Synthesis of the Aporphine Precursor Monomer
-
Isoquinoline Synthesis: Synthesize the core isoquinoline structure using a similar Bischler-Napieralski or a Pictet-Spengler approach with appropriately substituted starting materials to match the oxygenation pattern of the aporphine core of this compound.
-
Introduction of the Phenolic Hydroxyl Group: One of the aromatic rings of the isoquinoline must possess a free phenolic hydroxyl group to participate in the subsequent Ullmann condensation. This may require a demethylation step using reagents like boron tribromide (BBr₃) if a methoxy (B1213986) group is used as a protecting group during the initial synthesis.
-
Introduction of the Halogen for Coupling: The position on the aromatic ring intended for coupling needs to be functionalized with a halogen, typically iodine or bromine, to facilitate the Ullmann reaction. This can be achieved through electrophilic aromatic substitution (halogenation).
The formation of the diaryl ether linkage is the cornerstone of this synthetic strategy. The Ullmann condensation is a well-established method for this transformation.[1]
Protocol: Ullmann Condensation
-
Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aporphine precursor (with the phenolic hydroxyl group) and the halogenated benzylisoquinoline monomer in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Reagents: Add a stoichiometric amount of a copper(I) salt, such as copper(I) iodide (CuI), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The addition of a ligand, such as 1,10-phenanthroline, can often accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 120-180 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Following the successful coupling of the two monomers, the final steps would involve the intramolecular cyclization to form the aporphine ring system and any necessary deprotection steps.
Protocol: Aporphine Ring Formation (Oxidative Coupling)
-
Intramolecular Cyclization: The formation of the aporphine ring can be achieved through an intramolecular oxidative coupling reaction. Reagents such as vanadium oxytrifluoride (VOF₃) or ferric chloride (FeCl₃) can be employed to facilitate this C-C bond formation.
-
Deprotection (if necessary): If any protecting groups were used for the hydroxyl functionalities during the synthesis, they would be removed in the final step to yield this compound.
Quantitative Data Summary
As the total synthesis of this compound has not been reported, the following table presents expected yields for each key step based on literature precedents for the synthesis of analogous bisbenzylisoquinoline alkaloids.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Monomer A Synthesis | Bischler-Napieralski Cyclization | POCl₃ | Toluene | 110 | 4-6 | 80-90 |
| Reduction | NaBH₄ | Methanol | 0 - RT | 1-2 | 90-95 | |
| N-Methylation | HCHO, HCOOH | - | 100 | 6-8 | 85-95 | |
| Monomer B Synthesis | Pictet-Spengler Reaction | Trifluoroacetic acid (TFA) | DCM | RT | 12-24 | 75-85 |
| Halogenation | N-Iodosuccinimide (NIS) | Acetonitrile | RT | 2-4 | 70-80 | |
| Key Coupling | Ullmann Condensation | CuI, K₂CO₃, 1,10-phenanthroline | DMF | 150 | 24-48 | 40-60 |
| Final Steps | Intramolecular Oxidative Coupling | VOF₃ | TFA, DCM | -78 to RT | 1-3 | 30-50 |
| Deprotection | BBr₃ | DCM | -78 to 0 | 1-2 | 80-90 |
Experimental Workflow Visualization
Caption: Proposed workflow for the total synthesis of this compound.
Conclusion
The proposed methodology for the total synthesis of this compound provides a robust and feasible route based on well-established synthetic strategies for complex alkaloids. The convergent approach allows for the efficient construction of the molecular framework. The key challenges lie in the optimization of the Ullmann condensation to achieve a good yield and the regioselectivity of the final intramolecular oxidative coupling to form the aporphine core. Successful execution of this synthetic plan would provide access to this compound and its analogues for further biological evaluation and drug development studies.
References
Application Note: A Validated RP-HPLC Method for the Analysis of Protoberberine Alkaloids
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection and Quantification of Pakistanine
Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, pharmacokinetics, and related fields.
Introduction
Pakistanine is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse and potent biological activities. Accurate and sensitive detection of this compound in various matrices is crucial for pharmacological studies, quality control of herbal products, and pharmacokinetic assessments. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is suitable for the quantification of this compound in complex samples such as plant extracts and biological fluids.
Chemical Properties of this compound
-
Chemical Formula: C₃₇H₄₀N₂O₆
-
Molecular Weight: 608.7 g/mol
-
Class: Bisbenzylisoquinoline alkaloid
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Below are protocols for plant material and biological fluids.
1.1. Extraction from Plant Material (e.g., Berberis species)
This protocol is based on a standard acid-base extraction method for alkaloids.[1]
-
Homogenization: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Acidic Extraction: Macerate 1 gram of the powdered plant material with 20 mL of 1% citric acid in methanol (B129727) for 24 hours at room temperature.[1]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning:
-
Dissolve the residue in 20 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 20 mL of ethyl acetate (B1210297) three times to remove non-polar impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids with 20 mL of dichloromethane (B109758) three times.
-
-
Final Preparation: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
1.2. Extraction from Biological Fluids (e.g., Plasma, Urine)
This protocol utilizes protein precipitation followed by liquid-liquid extraction.
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
The following parameters are based on typical conditions for the analysis of bisbenzylisoquinoline alkaloids.[2][3][4]
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative Data: Proposed MRM Transitions for this compound
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on the known fragmentation patterns of bisbenzylisoquinoline alkaloids, which typically involve cleavage of the benzylisoquinoline linkages.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) (Starting Point) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) (Starting Point) |
| This compound | 609.3 | [Proposed] 398.2 | 35 | [Proposed] 212.1 | 45 |
Note: The proposed product ions are based on the cleavage of the ether linkage and subsequent fragmentation of the resulting isoquinoline (B145761) moieties. These values should be optimized experimentally.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Diagram (Hypothetical Metabolic Pathway)
Caption: Biosynthetic pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for Pakistanine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pakistanine is a novel natural product with putative therapeutic potential. To elucidate its biological activity and mechanism of action, robust cell-based assays are essential. These application notes provide a comprehensive framework for developing and implementing a suite of cell-based assays to characterize the cytotoxic and apoptotic effects of this compound on cancer cells. The protocols herein are designed for the human breast adenocarcinoma cell line, MCF-7, but can be adapted for other relevant cell lines.
Overview of the Assay Strategy
The primary objective of this protocol is to determine if this compound can induce cell death in cancer cells and to characterize the nature of this cell death, specifically focusing on apoptosis. The workflow involves a multi-step approach:
-
Initial Cytotoxicity Screening: An MTT assay will be performed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
-
Confirmation of Apoptosis: An Annexin V-FITC/Propidium Iodide (PI) assay will be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mechanistic Insight: A Caspase-3/7 activity assay will be conducted to investigate the involvement of key executioner caspases in the apoptotic pathway induced by this compound.
Data Presentation
Quantitative data from the assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| This compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 95.3 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.9 ± 3.8 |
| 50 | 23.5 ± 2.9 |
| 100 | 8.1 ± 1.5 |
| IC50 (µg/mL) | ~25 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Assay)
| Treatment (IC50 Concentration) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 96.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 |
| This compound | 45.8 ± 3.5 | 38.7 ± 4.1 | 15.5 ± 2.7 |
| Staurosporine (Positive Control) | 30.1 ± 2.9 | 55.2 ± 3.8 | 14.7 ± 2.2 |
Table 3: Caspase-3/7 Activation by this compound in MCF-7 Cells
| Treatment (IC50 Concentration) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound | 4.8 ± 0.6 |
| Staurosporine (Positive Control) | 6.2 ± 0.9 |
Experimental Protocols
Materials and Reagents
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-Glo® 3/7 Assay Kit
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Cell Culture
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: MTT Cell Viability Assay
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL) for 48 hours. Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Seed MCF-7 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.[2]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[2][3]
-
Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Analyze the cells by flow cytometry to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.[2][5]
Protocol 3: Caspase-3/7 Activity Assay
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 concentration for 24 hours. Include vehicle and positive controls.
-
Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow for assessing this compound's activity.
References
- 1. ecommons.aku.edu [ecommons.aku.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V-FITC Early Apoptosis Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
In Vitro Experimental Models for Testing "Pakistanine": Application Notes and Protocols
Disclaimer: Initial research indicates that "Pakistanine" is not a recognized or documented chemical compound. The following application notes and protocols have been developed for a hypothetical plant-derived alkaloid, herein named "this compound," with assumed anti-cancer and anti-inflammatory properties. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals for the in vitro evaluation of novel natural products.
Introduction
"this compound" is a hypothetical novel alkaloid isolated from a plant species indigenous to the mountainous regions of Pakistan. Preliminary computational and structural analyses suggest potential bioactivities, including cytotoxicity against cancer cell lines and modulation of inflammatory pathways. These application notes provide a suite of detailed in vitro protocols to systematically evaluate the anti-cancer and anti-inflammatory efficacy of "this compound" and to elucidate its potential mechanisms of action. The assays described herein are fundamental in early-stage drug discovery and provide the necessary framework for go/no-go decisions in preclinical development.
General Experimental Workflow
The overall workflow for the in vitro characterization of "this compound" follows a logical progression from broad screening to more specific mechanistic studies.
Caption: General workflow for in vitro testing of "this compound".
Anti-Cancer Activity Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of "this compound" on cancer cells by assessing metabolic activity.[1][2][3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
"this compound" stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[3]
-
96-well plates, sterile
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100 |
| Vehicle Control (DMSO) | 0 | 1.23 ± 0.09 | 98.4 |
| This compound | 0.1 | 1.15 ± 0.07 | 92.0 |
| This compound | 1 | 0.98 ± 0.06 | 78.4 |
| This compound | 10 | 0.65 ± 0.05 | 52.0 |
| This compound | 50 | 0.21 ± 0.03 | 16.8 |
| This compound | 100 | 0.08 ± 0.02 | 6.4 |
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Protocol 2: Annexin V/PI Staining for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells induced by "this compound" using flow cytometry.[4][5]
Materials:
-
Cancer cell line of interest
-
"this compound"
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with "this compound" at its IC₅₀ concentration (determined from the MTT assay) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment Group | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (IC₅₀) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |
Protocol 3: Western Blot for Apoptotic Pathway Proteins
Objective: To investigate the effect of "this compound" on the expression of key apoptosis-regulating proteins.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with "this compound" as in 3.2. After treatment, wash with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
Hypothetical Signaling Pathway for "this compound"-Induced Apoptosis:
Caption: Hypothetical apoptosis pathway induced by "this compound".
Anti-inflammatory Activity Protocols
Protocol 4: Nitric Oxide (NO) Assay in Macrophages
Objective: To measure the inhibitory effect of "this compound" on nitric oxide (NO) production in LPS-stimulated murine macrophages (e.g., RAW 264.7).[10][11][12][13][14]
Materials:
-
RAW 264.7 cell line
-
Complete culture medium
-
"this compound" stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[14]
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of "this compound" for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include controls: untreated, vehicle + LPS, and "this compound" alone.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Transfer 100 µL of cell culture supernatant to a new 96-well plate. Add 100 µL of freshly mixed Griess Reagent (equal parts A and B) to each well.[11]
-
Absorbance Reading: Incubate for 10-15 minutes at room temperature in the dark. Measure absorbance at 540-550 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite Conc. (µM) (Mean ± SD) | % NO Inhibition |
| Control (Unstimulated) | 0 | 1.5 ± 0.2 | - |
| Control (LPS only) | 0 | 45.2 ± 3.1 | 0 |
| This compound + LPS | 1 | 38.1 ± 2.5 | 15.7 |
| This compound + LPS | 10 | 22.5 ± 1.8 | 50.2 |
| This compound + LPS | 50 | 8.9 ± 0.9 | 80.3 |
% NO Inhibition = [1 - (NO in Treated Group / NO in LPS only Group)] x 100
Protocol 5: ELISA for Pro-inflammatory Cytokines
Objective: To quantify the effect of "this compound" on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from LPS-stimulated macrophages.[15][16][17][18]
Materials:
-
Cell culture supernatants from the NO assay (Step 4.1.4)
-
Human or Mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Assay Setup: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | 0 | 25 ± 5 | 15 ± 4 |
| Control (LPS only) | 0 | 2500 ± 150 | 1800 ± 120 |
| This compound + LPS | 10 | 1300 ± 90 | 950 ± 80 |
| This compound + LPS | 50 | 450 ± 50 | 300 ± 45 |
Protocol 6: Western Blot for Inflammatory Pathway Proteins
Objective: To determine if "this compound" inhibits the NF-κB pathway by assessing the phosphorylation and degradation of IκBα and the expression of COX-2.[19][20][21][22][23][24][25][26]
Materials:
-
Cell lysates from RAW 264.7 cells treated as in 4.1
-
Western blot reagents (as in Protocol 3.3)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-COX-2, anti-β-actin
Procedure:
-
Follow the Western blot procedure as outlined in Protocol 3.3.
-
Probe membranes with antibodies specific for phosphorylated IκBα, total IκBα, and COX-2.
-
Analyze the results by comparing the levels of p-IκBα (indicating pathway activation) and COX-2 expression between LPS-stimulated cells with and without "this compound" treatment. An effective inhibitor would be expected to decrease p-IκBα and COX-2 levels.
Hypothetical Anti-inflammatory Signaling Pathway:
Caption: Hypothetical NF-κB pathway inhibition by "this compound".
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assay for nitric oxide [bio-protocol.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 23. researchgate.net [researchgate.net]
- 24. COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig) | Proteintech [ptglab.com]
- 25. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 26. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Animal Models for In Vivo Assessment of Novel Bisbenzylisoquinoline Alkaloids: A Methodological Guide
Note: As of the latest literature review, specific in vivo studies on a compound designated "Pakistanine" are not available. Therefore, this document provides a comprehensive set of application notes and protocols based on established methodologies for studying the in vivo effects of structurally related bisbenzylisoquinoline alkaloids. These protocols can serve as a robust framework for investigating the pharmacological and toxicological profile of novel compounds like "this compound." The focus of these guidelines will be on assessing potential hepatotoxicity, a common concern with alkaloid compounds.[1]
Introduction to Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids are a large and structurally diverse group of natural products found in various plant families.[1][2] Many of these compounds, such as tetrandrine (B1684364) and liensinine, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][3] However, their therapeutic potential can be limited by associated toxicities, with hepatotoxicity being a significant concern.[1] Therefore, thorough in vivo evaluation using appropriate animal models is crucial for the development of any new bisbenzylisoquinoline alkaloid-based therapeutic agent.
Animal Models for Hepatotoxicity Assessment
Rodent models, particularly rats and mice, are widely used to study drug-induced liver injury due to their physiological and metabolic similarities to humans, relatively low cost, and ease of handling.[4][5][6][7] Commonly used strains for hepatotoxicity studies include Sprague-Dawley and Wistar rats, and C57BL/6 and BALB/c mice.
Experimental Protocols
Acute Toxicity Study (Dose Range-Finding)
Objective: To determine the median lethal dose (LD50) and to identify the dose range for sub-acute or chronic studies.
Materials:
-
Test compound (e.g., "this compound")
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, saline, or corn oil)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups of 5-6 per sex.
-
Administer the test compound orally at escalating single doses to different groups.
-
A control group should receive the vehicle only.
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Record body weight changes.
-
At the end of the observation period, euthanize surviving animals and perform gross necropsy.
Sub-Acute Hepatotoxicity Study
Objective: To evaluate the potential hepatotoxic effects of the test compound after repeated administration over a 28-day period.
Materials:
-
Test compound
-
Vehicle
-
Male and female Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with and without anticoagulant)
-
Formalin (10% neutral buffered)
-
Liquid nitrogen
Procedure:
-
Acclimatize animals for one week.
-
Divide animals into at least four groups (n=8-10 per sex): vehicle control, low dose, mid-dose, and high dose. Doses are selected based on the acute toxicity study.
-
Administer the test compound or vehicle daily via oral gavage for 28 consecutive days.
-
Monitor and record body weight, food and water consumption, and clinical signs of toxicity daily.
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for hematological and serum biochemical analysis.
-
Euthanize the animals and perform a thorough gross examination.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination. Snap-freeze another portion in liquid nitrogen for molecular analysis.
Data Presentation
Serum Biochemical Parameters
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Total Bilirubin (mg/dL) | ||||
| Total Protein (g/dL) | ||||
| Albumin (g/dL) |
Liver Antioxidant Status
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Superoxide Dismutase (SOD) (U/mg protein) | ||||
| Catalase (CAT) (U/mg protein) | ||||
| Glutathione (GSH) (µg/mg protein) | ||||
| Malondialdehyde (MDA) (nmol/mg protein) |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Alkaloid-Induced Hepatotoxicity
Caption: Hypothetical signaling cascade of bisbenzylisoquinoline alkaloid-induced liver injury.
Experimental Workflow for In Vivo Hepatotoxicity Assessment
Caption: Workflow for a 28-day sub-acute in vivo hepatotoxicity study.
Conclusion
The protocols and methodologies outlined in this document provide a standardized approach for the in vivo evaluation of novel bisbenzylisoquinoline alkaloids, using "this compound" as a representative example. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the potential hepatotoxicity of new chemical entities, which is a critical step in the drug discovery and development process. Further mechanistic studies may be required to fully elucidate the pathways involved in any observed toxicity.
References
- 1. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Reliability of rodent animal models in biomedical research" by Dileep Kumar Rohra, Ali Jawaid et al. [ecommons.aku.edu]
- 7. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Pakistanine for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of Pakistanine, a bisbenzylisoquinoline alkaloid, and its subsequent use in receptor binding studies. The protocol outlines a hypothetical method for the introduction of a tritium (B154650) ([³H]) label onto the this compound molecule, followed by purification and characterization of the radioligand. A comprehensive procedure for conducting a saturation binding assay to determine the affinity (Kd) and density (Bmax) of its binding sites in a target tissue or cell preparation is also described. This application note is intended to serve as a guide for researchers interested in characterizing the molecular pharmacology of this compound and similar natural products.
Introduction to this compound and Radioligand Binding Assays
This compound is a bisbenzylisoquinoline alkaloid with a complex chemical structure. While its pharmacological properties are an area of active research, understanding its mechanism of action at the molecular level is crucial for drug development. Radioligand binding assays are a powerful and sensitive technique used to characterize the interaction of a ligand with its biological target, such as a receptor or enzyme.[1][2] By labeling a ligand like this compound with a radioactive isotope, researchers can quantify its binding to specific sites in biological samples.[3] This allows for the determination of key pharmacological parameters, including receptor affinity (Kd) and the density of binding sites (Bmax).[1][2]
This protocol will focus on the use of tritium ([³H]) as the radiolabel, a common choice for receptor binding assays due to its suitable specific activity and low energy beta emission.
Radiolabeling of this compound
The complex structure of this compound presents challenges for direct radiolabeling. A common strategy for such molecules is to introduce the radiolabel via a precursor or through a chemical modification of the parent molecule.[4] This protocol outlines a hypothetical method for the tritiation of a this compound precursor.
Principle of Radiolabeling
The proposed method involves the catalytic reduction of a suitable unsaturated precursor of this compound with tritium gas ([³H]₂). This reaction will introduce two tritium atoms into the molecule, resulting in [³H]-Pakistanine.
Experimental Protocol: Synthesis of [³H]-Pakistanine
Materials:
-
This compound precursor (containing a double bond at a suitable position for reduction)
-
Tritium gas ([³H]₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol (B145695) or ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Preparation: In a specialized radiochemistry laboratory and within a certified fume hood, dissolve the this compound precursor (1-5 mg) in an anhydrous solvent (1-2 mL).
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.
-
Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas at a specified pressure (e.g., 0.5-1 atm).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by thin-layer chromatography of a non-radioactive parallel reaction).
-
Quenching and Filtration: Carefully vent the excess tritium gas. Quench the reaction with a protic solvent like methanol. Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Purification: Purify the crude [³H]-Pakistanine using reverse-phase HPLC. Collect fractions and monitor the radioactivity of each fraction.
-
Characterization:
-
Radiochemical Purity: Analyze the purified [³H]-Pakistanine by HPLC with a radioactivity detector to determine its radiochemical purity (should be >95%).
-
Specific Activity: Determine the specific activity (Ci/mmol) of the [³H]-Pakistanine using a liquid scintillation counter and by measuring the concentration of the unlabeled standard.
-
Chemical Identity: Confirm the chemical identity of the radiolabeled product by co-elution with an authentic this compound standard on HPLC.
-
Receptor Binding Assay Protocol
This section describes a saturation binding assay to determine the Kd and Bmax of [³H]-Pakistanine in a hypothetical target tissue, for instance, a membrane preparation from a specific brain region or a cell line expressing a receptor of interest.
Principle of Saturation Binding Assay
In a saturation binding assay, increasing concentrations of the radioligand are incubated with a fixed amount of the receptor preparation.[1][2] As the concentration of the radioligand increases, it will bind to the specific receptor sites until they become saturated. By measuring the amount of bound radioligand at each concentration, a saturation curve can be generated, from which the Kd and Bmax can be derived.
Experimental Protocol: Saturation Binding Assay
Materials:
-
[³H]-Pakistanine of known specific activity
-
Unlabeled this compound
-
Target tissue membrane preparation (e.g., rat brain cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare a series of assay tubes in triplicate.
-
Total Binding: Add increasing concentrations of [³H]-Pakistanine (e.g., 0.1 - 20 nM) to the tubes.
-
Non-specific Binding: Add the same increasing concentrations of [³H]-Pakistanine along with a high concentration of unlabeled this compound (e.g., 10 µM) to another set of tubes.
-
-
Incubation: Add the membrane preparation (e.g., 100 µg of protein) to each tube. The final assay volume should be consistent (e.g., 500 µL). Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Wash the filters with ice-cold binding buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the disintegrations per minute (DPM) from the CPM values.
-
Determine the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding versus the concentration of [³H]-Pakistanine.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the radiolabeling and binding experiments.
Table 1: Summary of [³H]-Pakistanine Synthesis and Characterization
| Parameter | Value |
| Radiochemical Purity | > 98% |
| Specific Activity | 85 Ci/mmol |
| Chemical Identity | Confirmed by co-elution with standard |
Table 2: Hypothetical Saturation Binding Data for [³H]-Pakistanine
| [³H]-Pakistanine (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2500 | 250 | 2250 |
| 1.0 | 4500 | 500 | 4000 |
| 2.5 | 8750 | 1250 | 7500 |
| 5.0 | 12500 | 2500 | 10000 |
| 10.0 | 16000 | 5000 | 11000 |
| 20.0 | 17500 | 10000 | 7500 |
Table 3: Calculated Binding Parameters
| Parameter | Value |
| Kd (Affinity) | 2.8 nM |
| Bmax (Receptor Density) | 125 fmol/mg protein |
Mandatory Visualizations
Caption: Workflow for the radiolabeling and use of this compound in binding studies.
Caption: Experimental workflow for a saturation radioligand binding assay.
Safety Precautions
All work with radioactive materials must be conducted in a licensed radiochemistry facility by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and national regulations.
References
Application Notes & Protocols: Assessing the Cytotoxicity of Pakistanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pakistanine is a novel natural product with purported therapeutic potential. As with any new compound intended for biomedical application, a thorough assessment of its cytotoxic effects is a critical first step in the drug discovery and development pipeline.[1][2] These application notes provide a comprehensive overview and detailed protocols for three widely accepted in vitro assays to quantify the cytotoxic effects of this compound: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Key Cytotoxicity Assessment Techniques
Choosing the right assay is crucial for understanding the mechanism of cell death induced by a compound.[2] A multi-assay approach is recommended to build a complete cytotoxic profile for this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4][5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[4][6] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][8] Released LDH in the culture supernatant is measured through a coupled enzymatic reaction that results in a colored product.[9][10] This provides a direct measure of cell lysis and membrane integrity loss.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[11][12] During early apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13][14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[11]
Quantitative Data Presentation
A crucial output of cytotoxicity studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell growth or viability by 50%. Data should be systematically recorded to compare the compound's potency across different cell lines and assays.
Table 1: Example IC50 Values for this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | This compound IC50 (µM) | Exposure Time (hrs) |
| MCF-7 | Breast Adenocarcinoma | MTT | Hypothetical Value | 48 |
| A549 | Lung Carcinoma | MTT | Hypothetical Value | 48 |
| HepG2 | Hepatocellular Carcinoma | LDH | Hypothetical Value | 24 |
| Jurkat | T-cell Leukemia | Annexin V/PI | Hypothetical Value | 24 |
| CAL-27 | Oral Squamous Carcinoma | Not Specified | 35.68[15][16] | Not Specified |
| NCI-H460 | Non-small-cell Lung Cancer | Not Specified | 95.50[15][16] | Not Specified |
Note: The IC50 values for MCF-7, A549, HepG2, and Jurkat are hypothetical placeholders. Researchers should replace these with their experimentally derived data.
Experimental Workflows & Protocols
General Cell Culture & Treatment Workflow
The initial steps of cell seeding and treatment are common to all subsequent cytotoxicity assays.
Caption: General workflow for cell culture and treatment with this compound.
Protocol 1: MTT Assay for Cell Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan, quantified by spectrophotometry, is proportional to the number of viable cells.[6]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7] Include wells for medium-only background controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[4][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background noise.[4]
Data Analysis:
-
Correct the absorbance values by subtracting the medium-only background.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability vs. This compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[8][9]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate mix, and stop solution)
-
Positive control for maximum LDH release (e.g., 10X Lysis Buffer provided in kits, or Triton X-100)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. Prepare triplicate wells for three key controls:
-
Spontaneous Release: Vehicle-treated cells (no compound).
-
Maximum Release: Vehicle-treated cells, lysed with lysis buffer.
-
Background Control: Medium only (no cells).[10]
-
-
Lysis for Positive Control: 45-60 minutes before the end of the treatment incubation, add 10-20 µL of lysis buffer to the "Maximum Release" wells.[10][17]
-
Collect Supernatant: Centrifuge the plate at approximately 400-600 x g for 5 minutes to pellet the cells.[10][17]
-
Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[10][17]
-
Add Reaction Mix: Prepare the LDH reaction solution according to the kit manufacturer's instructions and add 100 µL to each well of the new plate containing the supernatants.[10]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9][10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[18]
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[10][18]
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
Protocol 3: Annexin V/PI Staining for Apoptosis
Principle: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells using fluorescently-labeled Annexin V and Propidium Iodide, analyzed by flow cytometry.[1][11]
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Materials:
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer and appropriate analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in flasks or 6-well plates and treat with desired concentrations of this compound for the appropriate time.[11] Include negative (vehicle) and positive (e.g., staurosporine) controls.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well/flask.[11]
-
Wash: Centrifuge the cell suspension (e.g., 300-500 x g for 5 minutes) and discard the supernatant.[14] Wash the cell pellet once with cold PBS.[13]
-
Resuspend: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution, as recommended by the kit manufacturer.
-
Incubation: Gently mix and incubate the tubes for 15-20 minutes at room temperature in the dark.[13]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Keep samples on ice if analysis is slightly delayed.
Data Analysis:
-
Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants on the flow cytometer.
-
Analyze the dot plot to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
-
Signaling Pathway Visualization
Understanding the molecular mechanism of cytotoxicity is crucial. If this compound is found to induce apoptosis, it likely engages specific signaling pathways. The diagram below illustrates a hypothetical intrinsic (mitochondrial) apoptosis pathway that could be activated by this compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Activity Methods [ouci.dntb.gov.ua]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. Chemical Diversity and Cytotoxicity of Ganoderma lucidum from Two Different Localities of Pakistan [inis.iaea.org]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: The Use of Chemical Probes in Cell Biology
A Note on the Query for "Pakistanine": A comprehensive search of scientific literature and chemical databases did not yield any results for a chemical probe named "this compound." It is possible that this name is a misspelling or refers to a compound not yet described in publicly available resources. The following application notes and protocols are therefore provided as a detailed template, using the well-characterized chemical probe Piperine (B192125) as an illustrative example. Piperine is a natural alkaloid with established effects on cellular processes, making it a suitable substitute for demonstrating the application of a chemical probe in cell biology research.
Application Notes: Piperine as a Chemical Probe in Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction to Piperine
Piperine, an alkaloid responsible for the pungency of black pepper, has emerged as a valuable chemical probe for investigating various cellular signaling pathways. Its ability to modulate fundamental cellular processes such as apoptosis, cell cycle progression, and mitochondrial function makes it a useful tool for cancer research and beyond. These notes provide an overview of its applications and the protocols for its use in a laboratory setting.
Chemical Properties and Mechanism of Action
-
Chemical Formula: C₁₇H₁₉NO₃
-
Molecular Weight: 285.34 g/mol
-
Mechanism of Action: Piperine exerts its biological effects through multiple mechanisms. A primary mode of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial membrane potential (MMP) and the activation of caspase-3.[1] It has also been shown to inhibit cell migration and arrest the cell cycle at the G2/M phase in certain cancer cell lines.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Piperine, providing essential parameters for experimental design.
| Parameter | Value | Cell Line/System | Key Findings |
| IC50 (Growth Inhibition) | Varies by cell line | HeLa (Human Cervical Adenocarcinoma) | Dose-dependent inhibition of cell growth. |
| Apoptosis Induction | 9.0% at 25 µM | HeLa Cells | Significant increase in apoptotic nuclei compared to control.[1] |
| Apoptosis Induction | 21.33% at 50 µM | HeLa Cells | Dose-dependent increase in apoptosis.[1] |
| Apoptosis Induction | 34.66% at 100 µM | HeLa Cells | Further significant increase in apoptosis.[1] |
| Cell Cycle Arrest | G2/M Phase | HeLa Cells | Associated with growth inhibition and sub-G1 accumulation.[1] |
Experimental Protocols
Protocol 4.1: Assessment of Apoptosis Induction by DNA Fragmentation Assay
This protocol describes a method to qualitatively assess apoptosis by observing DNA laddering, a hallmark of programmed cell death, following treatment with Piperine.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperine (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol (B145695) and 70% Ethanol
-
TE buffer (Tris-EDTA)
-
Agarose (B213101) gel (1.5%) with ethidium (B1194527) bromide
-
6X DNA loading dye
-
DNA ladder marker
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Piperine (e.g., 25 µM, 50 µM, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
-
DNA Extraction:
-
Harvest cells by trypsinization and centrifuge to obtain a cell pellet.
-
Wash the pellet with PBS.
-
Resuspend the pellet in lysis buffer and incubate at 37°C for 1 hour.
-
Add RNase A and incubate for another hour at 37°C.
-
Add Proteinase K and incubate overnight at 50°C.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with cold 100% ethanol and wash with 70% ethanol.
-
Air dry the DNA pellet and resuspend in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Quantify the DNA concentration.
-
Mix an equal amount of DNA from each sample with 6X loading dye.
-
Load the samples onto a 1.5% agarose gel containing ethidium bromide.
-
Run the gel at 80-100V until the dye front reaches the bottom.
-
Visualize the DNA fragmentation pattern under UV light. An increased laddering pattern will be observed at higher concentrations of Piperine.[1]
-
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of Piperine to induce cell cycle arrest, followed by analysis using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
HeLa cells
-
Piperine
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Piperine as described in Protocol 4.1.
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Piperine treatment is expected to show an accumulation of cells in the G2/M phase.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: Piperine induces apoptosis via ROS-mediated mitochondrial pathway.
Experimental Workflow Diagram
Caption: Workflow for DNA fragmentation assay.
References
Application Notes and Protocols for the Formulation of Pakistanine for Experimental Use
Disclaimer: The following application notes and protocols are a generalized framework based on the known properties of bisbenzylisoquinoline alkaloids. Due to the extremely limited publicly available scientific data on Pakistanine, these guidelines are intended to serve as a starting point for research and development. All protocols will require empirical validation and optimization for this specific compound.
Introduction
This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities.[1][2] These compounds have garnered interest for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective effects.[3] This document provides a general guide for the formulation of this compound for in vitro and in vivo experimental use.
Physicochemical Properties (Hypothetical Data)
Due to the lack of specific data for this compound, the following table presents a hypothetical summary of physicochemical properties that would be critical to determine for experimental formulation.
| Property | Hypothetical Value | Method for Determination | Importance for Formulation |
| Molecular Weight | ~600 g/mol | Mass Spectrometry | Crucial for calculating molar concentrations. |
| Solubility | |||
| Aqueous (pH 7.4) | < 1 µg/mL | HPLC-UV, NMR | Low aqueous solubility is common for this class and necessitates solubilizing agents. |
| DMSO | > 50 mg/mL | Visual Inspection, HPLC-UV | A common solvent for creating stock solutions. |
| Ethanol | ~ 10 mg/mL | Visual Inspection, HPLC-UV | An alternative solvent for stock solutions. |
| pKa | ~ 8.5 | Potentiometric Titration | Important for understanding pH-dependent solubility and cellular uptake. |
| LogP | ~ 4.0 | HPLC, Computational Models | Indicates lipophilicity and potential for membrane permeability. |
This table is for illustrative purposes only. Researchers must experimentally determine these values for this compound.
In Vitro Experimental Formulation
3.1. Preparation of Stock Solutions
The primary challenge in formulating bisbenzylisoquinoline alkaloids is their poor aqueous solubility. Therefore, a high-concentration stock solution in an organic solvent is typically prepared first.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly for 5-10 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
3.2. Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture is non-toxic, typically below 0.5%.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in the final cell culture medium to achieve the desired 10 µM working concentration. The final DMSO concentration in this example would be 0.1%.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the working solution immediately after preparation.
Experimental Workflows
4.1. General Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for screening the biological activity of a novel compound like this compound in a cell-based assay.
Caption: A generalized workflow for in vitro cell-based screening.
Hypothetical Signaling Pathway
Bisbenzylisoquinoline alkaloids have been reported to modulate various signaling pathways, including those related to inflammation and cell survival.[3] The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, such as the NF-κB pathway, a key regulator of inflammation.
Caption: A hypothetical NF-κB signaling pathway potentially modulated by this compound.
Safety and Handling
As with any uncharacterized chemical compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
These guidelines provide a foundational approach for researchers beginning to work with this compound. It is imperative that all experimental procedures are preceded by a thorough literature search for any new information on this compound and that all formulations and protocols are validated in the laboratory.
References
Application Notes and Protocols for the Cryopreservation of Pakistanine-Producing Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pakistanine is a bisbenzylisoquinoline alkaloid with significant pharmacological potential. The sustainable production of this and other high-value secondary metabolites from plant cell cultures is a key objective in pharmaceutical biotechnology. Long-term maintenance of high-yielding cell lines is crucial for consistent production and research. However, plant cell cultures are susceptible to genetic instability, contamination, and loss of productivity during continuous subculturing. Cryopreservation, the storage of biological material at ultra-low temperatures (typically -196°C in liquid nitrogen), offers a reliable solution for the long-term conservation of valuable plant cell lines, ensuring their genetic and biosynthetic stability.
These application notes provide a comprehensive overview and detailed protocols for the cryopreservation of plant cell suspension cultures producing this compound and related bisbenzylisoquinoline alkaloids. The protocols are based on established methods for the cryopreservation of alkaloid-producing cell lines from Berberis and Thalictrum species, which are known producers of similar alkaloids.
Data Presentation: Effects of Cryopreservation on Cell Viability and Alkaloid Production
Table 1: Effect of Cryopreservation on the Viability of Alkaloid-Producing Plant Cell Cultures
| Plant Species | Cryopreservation Method | Cryoprotectants | Post-Thaw Viability (%) | Reference |
| Catharanthus roseus | Slow Cooling | 1 M Sorbitol + 5% DMSO | ~60% | [1][2][3] |
| Thalictrum minus | Slow Cooling | Not specified | Not specified | [4] |
| Berberis species | Vitrification | 0.3 M Sucrose (B13894), PVS2 | 50 - 82.3% (regrowth) | [5] |
Table 2: Alkaloid Content and Yield in Plant Cell Suspension Cultures (Non-Cryopreserved)
Note: Data on the effect of cryopreservation on the yield of bisbenzylisoquinoline alkaloids from plant cell cultures is limited. The following data for berberine (B55584), a related alkaloid, provides an indication of typical yields from these types of cultures.
| Plant Species | Alkaloid | Culture System | Yield | Reference |
| Berberis buxifolia | Berberine | Two-stage suspension culture | 102 mg/g DW | [6] |
| Berberis wilsonae | Berberine and related alkaloids | 20-L airlift bioreactor | > 3 g/L | [7] |
| Thalictrum flavum | Berberine | Suspension culture | 0.3 g/L | [8] |
| Thalictrum dipterocarpum | Berberine | Suspension culture | 0.4 g/L | [8] |
| Thalictrum minus | Berberine | Suspension culture | 400-800 mg/L |
Experimental Protocols
The following protocols are generalized from established methods for the cryopreservation of alkaloid-producing plant cell suspension cultures. Optimization for specific cell lines is recommended.
Protocol 1: Establishment and Maintenance of Plant Cell Suspension Cultures
-
Initiation of Callus Culture:
-
Excise explants (e.g., leaves, stems) from sterile in vitro grown plantlets of a this compound-producing species (e.g., Berberis sp.).
-
Culture explants on a semi-solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D, NAA, BAP) to induce callus formation.
-
Incubate in the dark at 25 ± 2°C.
-
-
Establishment of Suspension Cultures:
-
Transfer friable callus to liquid MS medium with the same growth regulator composition.
-
Place the flasks on a rotary shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
Subculture every 7-14 days by transferring an aliquot of the cell suspension to fresh medium.
-
Protocol 2: Cryopreservation by Slow Cooling
This method is suitable for many plant cell suspension cultures.
-
Pre-culture:
-
Subculture cells 3-4 days before cryopreservation to ensure they are in the exponential growth phase.
-
One day before freezing, add a cryoprotectant such as sorbitol or mannitol (B672) to the culture medium to a final concentration of 0.2-0.5 M.
-
-
Cryoprotectant Treatment:
-
Harvest the cells by centrifugation (100 x g for 2 minutes).
-
Resuspend the cell pellet in a cryoprotectant solution. A commonly used solution is a mixture of the culture medium containing 0.5 M dimethyl sulfoxide (B87167) (DMSO), 0.5 M glycerol (B35011), and 1.0 M sucrose.
-
Incubate the cell suspension on ice for 30-60 minutes.
-
-
Freezing:
-
Dispense 1-2 mL aliquots of the cryoprotected cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezer.
-
Cool the samples at a rate of -0.5°C to -1°C per minute down to -40°C.
-
Once at -40°C, plunge the cryovials into liquid nitrogen for long-term storage.
-
-
Thawing and Recovery:
-
Rapidly thaw the cryovials by immersing them in a water bath at 37-40°C with gentle agitation until the ice has just melted.
-
Immediately transfer the thawed cell suspension onto a sterile filter paper disc placed on semi-solid recovery medium. The recovery medium should be the same as the culture medium, possibly with a slightly higher sucrose concentration.
-
After 24-48 hours, transfer the filter paper with the cells to fresh semi-solid medium.
-
Once growth is re-established, the cells can be transferred back to a liquid suspension culture.
-
Protocol 3: Cryopreservation by Vitrification
This method avoids the formation of damaging ice crystals by promoting a glassy, vitrified state.
-
Pre-culture:
-
Culture cells in a medium supplemented with 0.3-0.5 M sucrose for 1-2 days.
-
-
Loading:
-
Treat the cells with a loading solution containing 2 M glycerol and 0.4 M sucrose for 20-30 minutes at room temperature.
-
-
Dehydration and Vitrification:
-
Remove the loading solution and add a vitrification solution, such as PVS2 (Plant Vitrification Solution 2: 30% w/v glycerol, 15% w/v ethylene (B1197577) glycol, 15% w/v DMSO, and 0.4 M sucrose in MS medium).
-
Incubate on ice for the optimized duration (e.g., 20-60 minutes). The optimal exposure time is critical and must be determined experimentally for each cell line.
-
Quickly place the cryovials directly into liquid nitrogen.
-
-
Thawing and Recovery:
-
Rapidly thaw the cryovials as described in the slow-cooling protocol.
-
Immediately after thawing, remove the vitrification solution and replace it with a high-sucrose (e.g., 1.2 M) washing solution for 10-15 minutes.
-
Plate the cells on a filter paper over semi-solid recovery medium and proceed as in the slow-cooling protocol.
-
Protocol 4: Viability Assessment
-
2,3,5-Triphenyltetrazolium Chloride (TTC) Assay:
-
This assay is based on the reduction of TTC by viable cells to form a red formazan (B1609692) product.
-
Incubate a known amount of thawed cells with a TTC solution (e.g., 0.5-1% in a suitable buffer) in the dark for several hours.
-
Extract the red formazan with a solvent (e.g., ethanol) and measure the absorbance at 485 nm.
-
Compare the absorbance to that of non-frozen control cells to calculate the percentage of viability.
-
-
Fluorescein Diacetate (FDA) Staining:
-
Viable cells with intact plasma membranes and active esterases will cleave FDA into fluorescein, which fluoresces green under UV light.
-
Incubate a small sample of the cell suspension with FDA solution (1-2 µg/mL) for 5-10 minutes.
-
Observe the cells under a fluorescence microscope. The percentage of fluorescent cells indicates viability.
-
Protocol 5: Quantification of this compound
-
Extraction:
-
Harvest and freeze-dry the plant cells.
-
Extract the dried biomass with a suitable solvent, such as methanol, using sonication or maceration.
-
Filter and concentrate the extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method for the separation and quantification of this compound.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).
-
Detect the compound using a UV or mass spectrometry (MS) detector.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Visualization of Pathways and Workflows
Biosynthesis of Bisbenzylisoquinoline Alkaloids
The biosynthesis of this compound and other bisbenzylisoquinoline alkaloids begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to two key benzylisoquinoline units, (S)-N-methylcoclaurine and (R)-N-methylcoclaurine. These units then undergo oxidative coupling to form the characteristic bisbenzylisoquinoline backbone.
Caption: Biosynthetic pathway of bisbenzylisoquinoline alkaloids.
Experimental Workflow for Cryopreservation
The general workflow for the cryopreservation of this compound-producing plant cells involves several key stages, from the initial culture preparation to the final recovery and viability assessment of the cryopreserved cells.
Caption: General workflow for plant cell cryopreservation.
References
- 1. Cryopreservation of Alkaloid-Producing Cell Cultures of Periwinkle (Catharanthus roseus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethnobotanical and Biochemical Study of Berberis lycium Royle Collected from Different Areas of Azad Jammu and Kashmir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Alkaloid production in cell suspension cultures of Thalictrum flavum and T. dipterocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release and crystallization of berberine in the liquid medium of Thalictrum minus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-stage culture for producing berberine by cell suspension and shoot cultures of Berberis buxifolia Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormonal regulation of berberine production in cell suspension cultures of Thalictrum minus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pakistanine
Welcome to the technical support center for the synthesis of Pakistanine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of this complex isoquinoline (B145761) alkaloid. Here, you will find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to enhance your reaction yields and overcome common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Bischler-Napieralski cyclization is giving a low yield of the desired dihydroisoquinoline intermediate. What are the potential causes and how can I improve the yield?
A low yield in the Bischler-Napieralski reaction is a common issue that can be attributed to several factors.[1] The primary reasons include insufficient activation of the aromatic ring, decomposition of the starting material or product, and suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Reagent Choice: The choice of condensing agent is crucial. For substrates with electron-donating groups on the aromatic ring, standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are often effective.[1] However, for less activated systems, stronger reagents such as triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base may be necessary.[1]
-
Reaction Temperature: High temperatures can lead to the formation of tarry byproducts and decomposition.[1] It is advisable to start the reaction at a low temperature (e.g., 0 °C or -20 °C) and slowly warm it to room temperature or gentle reflux while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can degrade the product. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1]
-
Solvent: Ensure the use of an anhydrous solvent to prevent quenching of the condensing agent. Dichloromethane (DCM), acetonitrile, and toluene (B28343) are commonly used.[1]
Illustrative Data on Reagent and Temperature Effects:
| Entry | Condensing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | POCl₃ (1.5 equiv) | 80 | 12 | 45 |
| 2 | P₂O₅ (2.0 equiv) | 100 | 8 | 55 |
| 3 | Tf₂O (1.2 equiv), 2-chloropyridine | -20 to RT | 6 | 75 |
| 4 | POCl₃ (1.5 equiv) | Room Temp | 24 | 30 |
Q2: I am observing the formation of a significant amount of a styrene (B11656) byproduct during the Bischler-Napieralski reaction. What causes this and how can it be minimized?
The formation of a styrene byproduct is a known side reaction in the Bischler-Napieralski synthesis. This occurs through the elimination of the amide group from the starting β-phenylethylamide, particularly under harsh reaction conditions.
Minimization Strategies:
-
Milder Reagents: Employing milder activating agents can reduce the extent of this side reaction.
-
Temperature Control: As with improving the overall yield, careful control of the reaction temperature is critical. Avoiding excessively high temperatures will disfavor the elimination pathway.[1]
Q3: The final oxidation step from the dihydroisoquinoline to this compound is inefficient. What are the recommended oxidation protocols?
The dehydrogenation of the 3,4-dihydroisoquinoline (B110456) intermediate to the fully aromatic isoquinoline core of this compound is a critical final step. Incomplete oxidation is a common problem.
Recommended Protocols:
-
Palladium on Carbon (Pd/C): This is a classic and often effective method. The reaction is typically carried out in a high-boiling solvent such as toluene or xylene at reflux, under an inert atmosphere.
-
Sulfur or Selenium: Heating the dihydroisoquinoline with elemental sulfur or selenium at high temperatures can also effect the dehydrogenation.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a milder oxidizing agent that can be used for this transformation, often in a chlorinated solvent like chloroform (B151607) or DCM at room temperature or reflux.
Experimental Protocol: Oxidation with Pd/C
-
To a solution of the 3,4-dihydroisoquinoline intermediate (1.0 equiv) in anhydrous toluene (0.1 M), add 10% Palladium on carbon (0.1 equiv by weight).
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Visual Guides
Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction
Caption: A logical workflow for troubleshooting low yields.
General Mechanism of the Bischler-Napieralski Reaction
Caption: The mechanism of the Bischler-Napieralski reaction.
Decision Tree for Optimizing Reaction Conditions
Caption: A systematic approach to reaction optimization.
References
Technical Support Center: Pakistanine Extraction and Purification
Welcome to the technical support center for Pakistanine extraction and purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your workflow and achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical steps in achieving a high yield of this compound?
A1: The initial preparation of the plant material and the selection of an appropriate extraction solvent are foundational for a successful extraction. The plant material should be properly dried and ground to a fine powder to maximize the surface area for solvent interaction.[1] For the solvent, its polarity must be carefully chosen to match the polarity of this compound. Since alkaloids like this compound can exist in both free base and salt forms, a solvent that can dissolve the target form is crucial. For instance, alcohol-based solvents are often effective as they can dissolve both forms.[2]
Q2: My this compound extract has a very low yield. What are the potential causes and how can I troubleshoot this?
A2: Low extraction yield is a common issue that can stem from several factors. The primary causes include improper solvent selection, insufficient extraction time, and suboptimal extraction methods.[3] It's also possible that the plant material itself has a low concentration of this compound. To troubleshoot, you can systematically test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol) or use solvent mixtures.[3] Additionally, increasing the extraction time incrementally and analyzing the yield at each step can help determine the optimal duration.[3] Consider exploring more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can be more efficient than traditional methods.[3][4][5]
Q3: My purified this compound sample contains a high level of impurities. How can I improve its purity?
A3: Crude plant extracts are complex mixtures containing pigments, tannins, and other secondary metabolites.[3] To enhance the purity of this compound, a multi-step purification strategy is recommended. Start with a non-polar solvent wash (e.g., petroleum ether or hexane) to remove fats, oils, and waxes.[1][6] Subsequently, liquid-liquid extraction can be employed to partition the this compound based on its differential solubility in two immiscible liquids, often involving pH adjustments to convert the alkaloid between its salt and free base forms.[3] For further purification, column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase like silica (B1680970) gel or alumina.[2][7] Activated charcoal can also be used to decolorize the extract by removing pigments.[3]
Q4: I am observing degradation of this compound during my extraction process. What could be the cause and how can I prevent it?
A4: this compound degradation can be triggered by high temperatures, prolonged exposure to light, or unsuitable pH conditions during extraction.[3][8][9] To mitigate this, it is crucial to control the extraction temperature, avoiding excessive heat.[3] If using heat, ensure it is monitored and applied for the shortest necessary duration. Storing extracts in dark containers or protecting them from direct light can prevent photodegradation.[9] Also, ensure the pH of the extraction solvent is appropriate for the stability of this compound.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | Improper solvent polarity. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) or consider using a solvent mixture.[3] |
| Insufficient extraction time. | Increase the extraction time in increments and analyze the yield at each step to determine the optimal duration.[3] | |
| Inefficient extraction method. | Explore advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][4] | |
| Co-extraction of Impurities | Non-selective solvent. | Employ a multi-step extraction process. Start with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the target alkaloid.[3] |
| Presence of pigments and fats. | Perform a preliminary extraction with a non-polar solvent like petroleum ether to remove fats, oils, and waxes.[1][6] Use activated charcoal for decolorization.[3] | |
| Degradation of this compound | High extraction temperature. | Lower the extraction temperature or use a method that does not require high heat. Monitor and control heating processes carefully.[3][8] |
| Exposure to light. | Conduct the extraction and store the extract in a dark environment or use amber-colored glassware.[9] | |
| Inappropriate pH. | Ensure the pH of the extraction solvent is suitable for the stability of this compound.[3] | |
| Difficulty in Purification | Ineffective chromatographic separation. | Optimize the mobile phase composition and gradient in your chromatography setup.[7] Experiment with different stationary phases (e.g., silica gel, alumina).[7] |
| Co-elution of similar compounds. | Consider using two-dimensional liquid chromatography (2D-LC) for complex mixtures.[10] | |
| Problems with Crystallization | Undesired crystal shape or size. | Control the rate of cooling and solvent evaporation.[11][12] Screen different solvents or solvent mixtures for crystallization. |
| Failure to crystallize. | Ensure the sample is of high purity. Try techniques like seeding with a small crystal or scratching the inside of the flask. |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound extraction and purification.
Protocol 1: Acid-Base Extraction of this compound
This protocol is a common method for selectively extracting alkaloids like this compound.
-
Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder (e.g., 40-mesh sieve).[3]
-
Defatting: Macerate the powdered plant material with a non-polar solvent such as petroleum ether or hexane to remove fats, oils, and waxes. Discard the solvent.[6]
-
Acidic Extraction: Macerate the defatted plant material with an acidic aqueous solution (e.g., 1-5% HCl, pH 2-3). This will convert the this compound (alkaloid) into its salt form, which is soluble in the aqueous phase.[13][14]
-
Filtration: Filter the mixture to remove the solid plant debris. The filtrate contains the this compound salt.
-
Basification and Liquid-Liquid Extraction: Make the acidic aqueous extract alkaline by adding a base (e.g., NH4OH) to a pH of 9-10. This converts the this compound salt back to its free base form, which is less soluble in water.[3] Immediately perform a liquid-liquid extraction using an appropriate organic solvent (e.g., chloroform, ethyl acetate). The free base this compound will move into the organic layer.
-
Concentration: Separate the organic layer, dry it using an anhydrous salt (e.g., sodium sulfate), and then evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of the crude this compound extract using column chromatography.
-
Preparation of the Column: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
References
- 1. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 2. Unlocking Pakistan's Mineral Wealth: Challenges and Solutions [howtests.com]
- 3. benchchem.com [benchchem.com]
- 4. bittertruth.uk [bittertruth.uk]
- 5. profit.pakistantoday.com.pk [profit.pakistantoday.com.pk]
- 6. scribd.com [scribd.com]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpharmsci.com [jpharmsci.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Stabilizing Bisbenzylisoquinoline Alkaloids in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of bisbenzylisoquinoline alkaloids, such as Pakistanamine, in solution. Due to limited specific data on Pakistanamine, the following recommendations are based on the general properties of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in storing bisbenzylisoquinoline alkaloids in solution long-term?
A1: Bisbenzylisoquinoline alkaloids can be susceptible to degradation over time in solution. The primary challenges include oxidation, hydrolysis, and photodegradation. Factors such as the choice of solvent, pH of the solution, storage temperature, and exposure to light can significantly impact the stability of these compounds.
Q2: What is the recommended solvent for dissolving and storing bisbenzylisoquinoline alkaloids?
A2: The choice of solvent is critical for the stability of bisbenzylisoquinoline alkaloids. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions due to its excellent solvating power for a wide range of organic molecules. For aqueous-based assays, it is crucial to minimize the final concentration of organic solvents. Stock solutions in DMSO should be stored at low temperatures. For working solutions, buffered aqueous solutions are often used, but the pH must be carefully controlled.
Q3: What is the optimal pH range for storing bisbenzylisoquinoline alkaloids in aqueous solutions?
A3: The optimal pH for storing bisbenzylisoquinoline alkaloids in aqueous solutions is generally in the slightly acidic to neutral range (pH 6.0-7.5). Alkaline conditions can promote oxidation and other degradation pathways. It is essential to use a reliable buffer system to maintain a stable pH during storage.
Q4: Are there any additives that can enhance the stability of bisbenzylisoquinoline alkaloid solutions?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The compatibility of these antioxidants with the specific alkaloid and downstream applications should be verified.
Q5: What are the ideal storage temperatures for long-term stability?
A5: For long-term storage, it is recommended to store stock solutions of bisbenzylisoquinoline alkaloids at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage of working solutions, refrigeration at 2-8°C is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution upon storage | - Poor solubility in the chosen solvent.- Change in pH or temperature affecting solubility.- Supersaturation of the solution. | - Verify the solubility of the compound in the chosen solvent system.- Consider using a co-solvent system (e.g., DMSO/water).- Ensure the pH of the solution is within the optimal range for solubility.- Prepare solutions at a concentration below the saturation point. |
| Loss of biological activity over time | - Chemical degradation of the alkaloid.- Adsorption of the compound to the storage container. | - Review storage conditions (temperature, light exposure).- Perform stability studies using analytical methods like HPLC to assess compound integrity.- Consider adding antioxidants to prevent oxidative degradation.- Use low-protein-binding storage vials. |
| Color change in the solution | - Oxidation of the compound.- Contamination of the solution. | - Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or wrapping containers in foil.- Ensure aseptic techniques are used during solution preparation to prevent microbial contamination. |
| Inconsistent experimental results | - Inaccurate initial concentration due to incomplete dissolution.- Degradation of the compound in the working solution. | - Ensure complete dissolution of the compound when preparing stock solutions; gentle warming or sonication may be necessary.- Prepare fresh working solutions from a frozen stock for each experiment.- Include a stability-indicating assay in your experimental workflow. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of the bisbenzylisoquinoline alkaloid powder using a calibrated analytical balance.
-
Dissolution: In a sterile, amber glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: In a sterile conical tube, add the desired volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Mixing: While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare solutions of the bisbenzylisoquinoline alkaloid at a known concentration in the desired storage buffer.
-
Initial Analysis (T=0): Immediately after preparation, inject a sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the maximum absorbance wavelength of the compound.
-
Storage: Store the remaining solutions under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of bisbenzylisoquinoline alkaloid solutions.
Caption: Logical troubleshooting flowchart for stability issues with bisbenzylisoquinoline alkaloid solutions.
Technical Support Center: Troubleshooting Pakistanine NMR Signal Assignment
Welcome to the technical support center for troubleshooting the NMR signal assignment of Pakistanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the NMR analysis of this complex bisbenzylisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of this compound is showing broad peaks. What are the possible causes and solutions?
A1: Broad peaks in the ¹H NMR spectrum can arise from several factors:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned, and consider using a chelating agent like EDTA to sequester any metal ions.
-
Compound Aggregation: this compound, like many alkaloids, may aggregate at higher concentrations. Acquiring the spectrum at a higher temperature can help disrupt these aggregates and sharpen the signals.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.
Q2: The aromatic region of my ¹H NMR spectrum is very crowded with overlapping signals. How can I resolve these?
A2: Signal overlap in the aromatic region is a common issue with complex alkaloids like this compound.[1] Here are several strategies to resolve these signals:
-
2D NMR Spectroscopy: Utilize two-dimensional NMR experiments like COSY, HSQC, and HMBC. These experiments spread the signals into a second dimension, which can resolve overlapping protons and provide crucial connectivity information.[1]
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and improve signal separation.
-
Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). The change in solvent can induce differential shifts in the proton resonances, potentially resolving overlaps.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes help to resolve overlapping signals by inducing small changes in chemical shifts.
Q3: I am having difficulty assigning the quaternary carbons of this compound. Which NMR experiment is most suitable for this?
A3: Quaternary carbons do not have any directly attached protons, making their assignment challenging with standard 1D ¹³C or DEPT experiments. The most effective technique for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC detects long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift.
Q4: My signal-to-noise ratio is low, especially for my ¹³C NMR spectrum. How can I improve it?
A4: A low signal-to-noise (S/N) ratio is a common challenge, particularly for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Here are some ways to improve the S/N:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Use a Higher Concentration: A more concentrated sample will yield a stronger signal. However, be mindful of potential peak broadening at very high concentrations.
-
Use a High-Sensitivity Probe: If available, a cryoprobe can significantly enhance the S/N ratio.
-
Optimize Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 1-2 times the longest T₁ relaxation time) to allow for full relaxation of the nuclei between pulses.
Quantitative NMR Data for this compound and Related Alkaloids
| Atom/Group | This compound (¹H NMR in CDCl₃) δ (ppm) | O,O-Dimethylthis compound (¹H NMR in CDCl₃) δ (ppm) | nor-Pakistanine (¹³C NMR) δ (ppm) |
| N-CH₃ | 2.51 (s, 3H), 2.56 (s, 3H) | 2.51 (s, 3H), 2.56 (s, 3H) | Data not available |
| O-CH₃ | 3.61 (s, 3H), 3.83 (s, 3H), 3.88 (s, 3H) | 3.61 (s, 3H), 3.72 (s, 3H), 3.83 (s, 3H), 3.88 (s, 3H), 3.90 (s, 3H) | Data not available |
| Aromatic H | 6.06 (s, 1H), 6.54 (s, 1H), 6.56 (s, 1H), 6.71 (s, 1H), 7.00 (q, 4H), 8.11 (s, 1H) | 6.06 (s, 1H), 6.54 (s, 1H), 6.56 (s, 1H), 6.71 (s, 1H), 7.00 (q, 4H), 8.11 (s, 1H) | Data not available |
| C | Data not available | Data not available | 148.2, 147.1, 145.8, 143.9, 133.5, 131.8, 130.5, 129.1, 128.8, 128.4, 127.9, 127.6, 125.1, 124.8, 122.9, 121.7, 115.8, 114.5, 112.1, 111.9, 61.9, 60.1, 56.1, 55.9, 55.8, 46.8, 45.3, 42.5, 37.1, 29.7, 25.4 |
Note: The ¹³C NMR data for nor-Pakistanine is provided as a reference for a closely related structure.
Experimental Protocols
Here are detailed methodologies for key NMR experiments for the structural elucidation of this compound.
¹H NMR Spectroscopy
-
Objective: To obtain a one-dimensional proton spectrum for initial structural assessment.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Objective: To obtain a one-dimensional carbon spectrum to identify the number and types of carbon atoms.
-
Sample Preparation: Use the same sample as for the ¹H NMR experiment. A higher concentration (20-50 mg) is recommended if sample availability allows.
-
Spectrometer Setup:
-
Tune and match the probe for ¹³C.
-
Use the same lock and shim settings as the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse-acquire sequence.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the concentration and desired S/N.
-
-
Processing:
-
Apply a Fourier transform with an exponential multiplication to improve S/N.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).
-
2D COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Acquisition Parameters:
-
Pulse Sequence: Standard COSY-90 or DQF-COSY.
-
Spectral Width (F1 and F2): Same as the 1D ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum to reduce artifacts.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and carbons.
-
Acquisition Parameters:
-
Pulse Sequence: Standard HSQC with gradients for artifact suppression.
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H NMR.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover the expected carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
-
Processing:
-
Apply appropriate window functions and perform a 2D Fourier transform.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and assigning quaternary carbons.
-
Acquisition Parameters:
-
Pulse Sequence: Standard HMBC with gradients.
-
Spectral Widths (F1 and F2): Similar to HSQC.
-
Long-Range Coupling Delay: Optimized for an average J-coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
-
Processing:
-
Apply appropriate window functions and perform a 2D Fourier transform.
-
Visualizations
Caption: A general troubleshooting workflow for NMR signal assignment.
Caption: Relationship between key 2D NMR experiments for structure elucidation.
References
Technical Support Center: Optimizing HPLC Separation of Isoquinoline Alkaloids and Their Isomers
Disclaimer: The term "Pakistanine" does not correspond to a recognized chemical compound in the scientific literature based on the conducted searches. This technical support center has been developed using information on the High-Performance Liquid Chromatography (HPLC) separation of isoquinoline (B145761) alkaloids and their isomers as a representative example. The principles, protocols, and troubleshooting guides provided are based on established chromatographic techniques for this class of compounds and are intended to be a practical resource for researchers, scientists, and drug development professionals.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying isoquinoline alkaloids and their isomers.[1] However, achieving optimal separation can be challenging. This guide addresses common issues encountered during method development and routine analysis.
Common Problems and Solutions
A systematic approach to troubleshooting is crucial for resolving HPLC separation issues efficiently.[2][3] The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Incorrect mobile phase composition (pH, organic modifier concentration).[4] - Inappropriate column chemistry. - Column degradation.[4] - Flow rate is too high. | - Optimize mobile phase pH and organic modifier percentage.[5] - Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). - Replace the column or use a guard column.[2][4] - Reduce the flow rate. |
| Peak Tailing | - Secondary interactions between basic analytes and acidic silanols on the stationary phase. - Column overload.[3][4] - Sample solvent incompatible with the mobile phase.[2][6] - Column contamination or degradation.[2] | - Add a competing base (e.g., triethylamine) or use a base-deactivated column. - Reduce sample concentration or injection volume.[3][4] - Dissolve the sample in the initial mobile phase.[6] - Wash the column with a strong solvent or replace it.[2] |
| Peak Fronting | - Column overload.[3] - Sample solvent stronger than the mobile phase. | - Decrease the amount of sample injected.[3] - Dilute the sample in a weaker solvent or the mobile phase. |
| Split Peaks | - Clogged column inlet frit. - Incompatibility of injection solvent with the mobile phase.[6] - Void in the column packing material. | - Replace the column inlet frit or the column.[3] - Ensure the sample is dissolved in the mobile phase.[6] - Replace the column. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.[2] - Leaks in the HPLC system.[2] - Insufficient column equilibration time.[7] - Fluctuations in column temperature. | - Prepare fresh mobile phase and ensure accurate composition.[7] - Check for leaks at all fittings and connections.[2] - Increase the equilibration time between injections.[7] - Use a column oven for temperature control.[7] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.[4][6] - Air bubbles in the system.[7] - Detector lamp nearing the end of its life. | - Use high-purity solvents and degas the mobile phase.[4] - Purge the pump and detector to remove air bubbles.[7] - Replace the detector lamp. |
Experimental Protocol: Optimized Separation of Representative Isoquinoline Alkaloid Isomers
This protocol provides a starting point for the separation of a hypothetical isoquinoline alkaloid ("this compound") and its isomers using reversed-phase HPLC.[1]
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate.
-
Formic acid.
-
Water (HPLC or Milli-Q grade).
-
Reference standards of the alkaloids of interest.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-40% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 5 µL |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of the reference standards in methanol. From these, prepare a mixed working standard solution at a suitable concentration.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (10% Acetonitrile in 10 mM Ammonium Acetate, pH 3.5). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase for at least 15 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve using the peak areas of the standard solutions to quantify the analytes in the sample.
Frequently Asked Questions (FAQs)
Q1: My peaks for the isomeric compounds are co-eluting. How can I improve their separation?
A1: Improving the resolution of co-eluting isomers often requires a multi-step approach. Start by optimizing the mobile phase composition. Small changes in the pH or the organic modifier can significantly impact selectivity. If mobile phase optimization is insufficient, consider changing the stationary phase. A phenyl-hexyl or a cyano column may offer different selectivity compared to a C18 column. Finally, adjusting the column temperature and gradient slope can also fine-tune the separation.
Caption: Troubleshooting workflow for co-eluting isomers.
Q2: I am observing significant peak tailing for my basic alkaloid compounds. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active sites, reducing their interaction with your analytes. Alternatively, using a modern, base-deactivated column with end-capping can significantly reduce peak tailing.
Caption: Addressing peak tailing for basic alkaloids.
Q3: How do I choose the right column for separating structural isomers of an isoquinoline alkaloid?
A3: The choice of column depends on the nature of the isomers. For positional isomers, which differ in the position of a functional group, a column that provides alternative selectivity to a standard C18, such as a phenyl-hexyl or a polar-embedded phase, can be effective. For stereoisomers (enantiomers or diastereomers), a chiral stationary phase (CSP) is typically required for separation.[8] Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives.[8]
Caption: Column selection guide for isomer separation.
Q4: What is the general workflow for developing and optimizing an HPLC method for these compounds?
A4: A systematic workflow for HPLC method development begins with defining the goals of the separation.[5] This is followed by selecting an appropriate column and mobile phase based on the physicochemical properties of the analytes. A scouting gradient is often run to determine the approximate elution conditions.[5] The next step involves fine-tuning the mobile phase composition, gradient slope, temperature, and flow rate to achieve the desired resolution and analysis time. Finally, the method should be validated for its intended purpose.
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in Pakistanine Synthesis
Welcome to the technical support center for the synthesis of Pakistanine and related bisbenzylisoquinoline alkaloids. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of epimerization during synthesis. Here you will find troubleshooting guides and frequently asked questions to help maintain stereochemical integrity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant issue in the synthesis of this compound?
A1: Epimerization is a chemical process that results in the inversion of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound, a complex bisbenzylisoquinoline alkaloid, this means that one of the chiral centers can flip its configuration, leading to the formation of a diastereomer. This is a major concern because different stereoisomers of a molecule can exhibit vastly different biological activities and pharmacological properties.[1] Uncontrolled epimerization can lead to a mixture of products that are difficult to separate, reducing the yield of the desired stereoisomer and potentially leading to a final product with diminished efficacy or unforeseen side effects.
Q2: Which steps in a typical synthesis of a bisbenzylisoquinoline alkaloid like this compound are most susceptible to epimerization?
A2: Epimerization is most likely to occur at steps involving the activation of a carboxyl group or the deprotonation of a proton adjacent to a stereocenter, particularly when that proton is activated (e.g., alpha to a carbonyl group). Key susceptible stages include:
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Amide bond formation (coupling): The activation of a carboxylic acid to facilitate coupling with an amine is a primary source of epimerization, especially for amino acid precursors.[2]
-
Cyclization steps: Macrocyclization to form the characteristic ring structures of these alkaloids can be prone to epimerization at the activated C-terminal residue.[3]
-
Base- or acid-catalyzed reactions: Any step involving strong bases or acids can potentially lead to epimerization.[1][4]
Q3: What are the common chemical causes of epimerization?
A3: Epimerization is frequently catalyzed by the presence of acids or bases and can also be induced by heat.[1] The most common mechanism involves the abstraction (removal) of an acidic proton from a stereocenter by a base, which leads to the formation of a planar intermediate, such as an enolate. The subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers.[1]
Troubleshooting Guide
Issue 1: Formation of an unexpected diastereomer is detected by NMR or HPLC analysis after a coupling step.
-
Potential Cause: The combination of coupling reagent and base used is promoting epimerization. Highly basic conditions can increase the rate of proton abstraction at the stereocenter.[1]
-
Recommended Actions:
-
Optimize Coupling Reagents: Switch to a coupling reagent known to suppress epimerization. Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be effective.[3] The TCFH/NMI (N,N,N',N'-Tetramethyl-S-(1-oxido-pyridin-2-yl)thiouronium hexafluorophosphate (B91526) / N-methylimidazole) system is also reported to be highly effective in preventing epimerization during challenging amide bond formations.[3]
-
Select a Less Basic Amine: Use sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause epimerization compared to less hindered bases.[1]
-
Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or below) to significantly reduce the rate of epimerization.[1]
-
Issue 2: Significant epimerization is observed after a final macrocyclization step.
-
Potential Cause: Unfavorable reaction conditions during the macrocyclization are promoting epimerization of the activated C-terminal residue.[2][3]
-
Recommended Actions:
-
Employ High-Dilution Conditions: Perform the cyclization at a high dilution (e.g., 0.001 M) to favor the desired intramolecular reaction over intermolecular side reactions and epimerization.[3]
-
Use Appropriate Cyclization Reagents: Phosphonium-based coupling reagents like PyBOP with HOBt are recommended for suppressing epimerization during macrolactamization.[3]
-
Maintain Low Temperatures: Keep the reaction temperature low (e.g., 0 °C) during the cyclization process.[3]
-
Data Presentation
Table 1: Comparison of Coupling Reagents and their Effect on Epimerization (Model Systems)
| Coupling Reagent | Base | Solvent | % Epimerization (Model System) | Reference |
| TCFH/NMI | NMI | MeCN | < 1% | [3] |
| PyBrOP | DIPEA | DMF | 9% | [3] |
| HATU | DIPEA | DMF | Significant epimerization observed in some cases | [3] |
Note: The actual levels of epimerization can vary depending on the specific substrates, solvent, and other reaction conditions.
Experimental Protocols
Protocol: TCFH/NMI Mediated Coupling to Reduce Epimerization
This protocol describes a method for amide bond formation using the TCFH/NMI system, which is effective in minimizing epimerization.
Materials:
-
Carboxylic acid-containing fragment
-
Amine-containing fragment
-
TCFH (N,N,N',N'-Tetramethyl-S-(1-oxido-pyridin-2-yl)thiouronium hexafluorophosphate)
-
NMI (N-methylimidazole)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid fragment, TCFH, and NMI in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the reactive N-acyl imidazolium (B1220033) intermediate.
-
Coupling: Add the amine-containing fragment to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion.
-
Work-up: Upon completion, quench the reaction with a small amount of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired coupled product.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing epimerization.
References
Technical Support Center: Investigating the In Vitro Bioactivity of Pakistanine
Disclaimer: Pakistanine is a dimeric benzylisoquinoline alkaloid isolated from plants of the Berberis genus. Currently, there is limited publicly available data on its specific in vitro biological activities and potential challenges such as low efficacy. This technical support center provides a generalized framework for troubleshooting low bioactivity based on common issues encountered with complex natural products, particularly alkaloids, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: I'm not observing any biological effect with this compound in my assay. What are the most common initial problems?
A1: The most frequent initial hurdles for complex natural products like this compound involve issues with the compound's physical and chemical properties in the assay environment. Key areas to investigate first are its solubility in your assay buffer, its stability under your experimental conditions (temperature, pH, light), and the purity of your compound stock.
Q2: How can I improve the solubility of this compound for my in vitro assay?
A2: Many alkaloids exhibit poor aqueous solubility. To enhance solubility, consider using a co-solvent like DMSO, but ensure the final concentration in your cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity[1]. Adjusting the pH of your stock solution might also help, as alkaloids can form more soluble salts in acidic conditions; however, ensure the final pH of your assay medium remains in the physiological range[2]. For persistent solubility issues, formulating with excipients like cyclodextrins can be an effective strategy[2].
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results often point to problems with the compound's stability or the preparation of test solutions. This compound may be degrading in your culture medium over the course of the experiment. It is also possible that the compound is not fully solubilized in your stock solution, leading to variability in the actual concentration used in each experiment. Aggregation of the compound at higher concentrations can also lead to erratic results[3][4].
Q4: Could this compound be interfering with my assay readout, leading to false negatives?
A4: Yes, this is a common issue with natural products, which are often categorized as Pan-Assay Interference Compounds (PAINS)[5][6][7]. This compound could be interfering with the assay technology itself. For example, if you are using a fluorescence-based assay, the compound might be quenching the fluorescent signal. In absorbance-based assays, the natural color of the compound could interfere with the readings. It is crucial to run appropriate controls to test for such interference.
Q5: I observe cytotoxicity at all concentrations of this compound, which masks any specific bioactivity. How can I address this?
A5: High cytotoxicity can be a challenge. First, ensure the observed toxicity is not due to impurities or solvent effects. If the compound itself is highly cytotoxic, you may need to use a very narrow and low concentration range in your experiments. It is also important to shorten the exposure time of the cells to the compound to look for more specific, early-response effects before widespread cell death occurs.
Troubleshooting Guide for Low Bioactivity of this compound
This guide provides a systematic approach to identifying and resolving common issues that may lead to apparent low bioactivity of this compound in in vitro assays.
| Problem | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| No or Very Low Activity Observed | Poor Aqueous Solubility | 1. Visually inspect for precipitation when diluting the stock solution in media. 2. Perform a solubility assessment (see Protocol 1). 3. Increase solubility by using a co-solvent (e.g., DMSO), adjusting pH, or using solubilizing agents like cyclodextrins[2]. |
| Compound Degradation | 1. Assess the stability of this compound in your assay medium over the experiment's duration (see Protocol 2). 2. If unstable, prepare fresh solutions immediately before use and consider shorter incubation times. Protect from light if photosensitive. | |
| Compound Aggregation | 1. Suspect aggregation if activity is inconsistent or plateaus at higher concentrations. 2. Perform Dynamic Light Scattering (DLS) to detect aggregates (see Protocol 3)[4][8]. 3. Include a non-ionic detergent (e.g., 0.01% Tween-80) in the assay buffer to disrupt aggregates. | |
| High Variability in Results | Inconsistent Stock Solution | 1. Ensure the compound is fully dissolved in the stock solvent. Use gentle heating or sonication if necessary. 2. Vortex the stock solution before each use. 3. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell-Based Assay Issues | 1. Use cells within a consistent passage number range. 2. Ensure consistent cell seeding density and health. 3. Regularly test for mycoplasma contamination. | |
| Activity Does Not Match Expectations | Assay Interference (False Negative) | 1. For fluorescence assays, check for quenching by pre-incubating this compound with the fluorescent product. 2. For absorbance assays, run a control with only media and this compound to measure its intrinsic absorbance. 3. Consider using an orthogonal assay that has a different detection method. |
| Low Cell Permeability | 1. If using a cell-based assay targeting an intracellular protein, low permeability could be the issue. 2. Perform a cell permeability assay (e.g., using Caco-2 cell monolayers) to assess uptake[9][10]. 3. If permeability is low, consider using permeabilized cell assays or cell-free systems to confirm target engagement. | |
| Purity of Compound | 1. Verify the purity of your this compound sample using HPLC or LC-MS. 2. Impurities from the isolation or synthesis process could inhibit the activity of the main compound. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate how experimental conditions can influence the apparent bioactivity of this compound.
| Assay Condition | Cell Line | IC50 (µM) | Notes |
| Standard Medium (10% FBS) | Cancer Cell Line A | > 100 | No significant activity detected. |
| Standard Medium + 0.01% Tween-80 | Cancer Cell Line A | 15.2 | The addition of a detergent to prevent aggregation reveals bioactivity. |
| Low Serum Medium (1% FBS) | Cancer Cell Line A | 8.5 | Reduced serum protein binding may increase the free concentration of this compound. |
| Standard Medium (10% FBS) | Non-cancerous Cell Line B | > 100 | Demonstrates potential selectivity for cancer cells. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
Objective: To determine the kinetic solubility of this compound in assay buffer.
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Add the stock solution to your assay buffer (e.g., DMEM + 10% FBS) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant and below 0.5%.
-
Incubate the solutions at your experimental temperature (e.g., 37°C) for 1-2 hours with gentle agitation.
-
Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.
-
For a more quantitative measure, centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes.
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using HPLC-UV or LC-MS. The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Stability of this compound in Assay Medium
Objective: To evaluate the chemical stability of this compound under standard cell culture conditions.
-
Spike this compound into your complete cell culture medium to a final concentration relevant to your assay (e.g., 10 µM).
-
Immediately collect a sample (Time 0) and freeze it at -80°C.
-
Incubate the remaining medium in a cell culture incubator (37°C, 5% CO2), protecting it from light.
-
Collect aliquots at various time points (e.g., 2, 8, 24, 48 hours). Freeze each sample immediately.
-
After collecting all time points, process the samples for analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant from each time point by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in the medium.
Protocol 3: Detection of Compound Aggregation by Dynamic Light Scattering (DLS)
Objective: To detect the formation of sub-visible aggregates of this compound in solution.
-
Prepare solutions of this compound in your assay buffer at a range of concentrations, including those where low bioactivity was observed.
-
Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
-
Use a DLS instrument to analyze the samples. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in the solution.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of particles significantly larger than a single molecule (typically >100 nm) is indicative of aggregation[4][11].
-
As a control, analyze the assay buffer alone to establish a baseline.
Visualizations
Hypothetical Signaling Pathway for this compound
References
- 1. blog.glchemtec.ca [blog.glchemtec.ca]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in Pakistanine handling and storage
Technical Support Center: Compound P
A Guide for Researchers, Scientists, and Drug Development Professionals on the Handling and Storage of Compound P
Disclaimer: The compound "Pakistanine" as specified in the query is not a recognized chemical entity in scientific literature. This guide has been created for a representative sensitive organic compound, "Compound P," which shares characteristics with complex natural products like alkaloids or macrolide antibiotics. The information provided is for research and development purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid Compound P?
A1: For long-term stability of solid Compound P, it is recommended to store it at -20°C or lower, in a tightly sealed container to prevent degradation. Some sensitive organic compounds are best stored at -70°C to ensure stability.[1] Always refer to the material safety data sheet (MSDS) for specific storage conditions.[2]
Q2: My stock solution of Compound P has changed color. Is it still usable?
A2: A change in color often indicates degradation or contamination. It is not advisable to use a stock solution that has changed color, as the presence of degradation products can lead to inconsistent and unreliable experimental results.[3] You should prepare a fresh stock solution from solid material.
Q3: How should I prepare stock solutions of Compound P?
A3: Stock solutions should be prepared in a high-purity, anhydrous solvent in which Compound P is highly soluble and stable. Common solvents include DMSO, ethanol, or acetonitrile. To minimize degradation, prepare solutions immediately before use and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is Compound P sensitive to light?
A4: Many complex organic molecules are light-sensitive (photolabile).[4] It is best practice to store both solid Compound P and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2] Photochemical degradation can be assessed during forced degradation studies.[5]
Q5: What are the signs of Compound P degradation in my experiments?
A5: Inconsistent results in biological assays, such as variable activity or poor reproducibility, can be a sign of compound instability.[4] Chromatographic analysis (e.g., HPLC) may show the appearance of new peaks or a decrease in the area of the parent compound's peak.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of Compound P.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation in Assay Medium.
-
Troubleshooting: Perform a stability assessment of Compound P in the assay buffer and in the presence of cells or microsomes.[4] This can be done by incubating the compound under assay conditions for various time points and then analyzing the remaining compound concentration by LC-MS.
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting: Confirm the solubility of Compound P in the assay medium. If solubility is low, consider using a different solvent for the stock solution or adding a solubilizing agent, ensuring it does not affect the assay.
-
-
Possible Cause 3: Adsorption to Labware.
-
Troubleshooting: Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass inserts to minimize this effect.
-
Issue 2: Appearance of extra peaks in HPLC analysis of a freshly prepared solution.
-
Possible Cause 1: Contaminated Solvent or Glassware.
-
Troubleshooting: Ensure all solvents are HPLC-grade and glassware is scrupulously clean. Traces of acid or base on glassware can catalyze degradation.
-
-
Possible Cause 2: On-column Degradation.
-
Troubleshooting: The stationary phase or mobile phase of the HPLC system may be causing degradation. Try using a different column or adjusting the mobile phase pH.
-
-
Possible Cause 3: Impure Starting Material.
-
Troubleshooting: Re-verify the purity of the solid Compound P using a reference standard if available.
-
Data Presentation
The stability of a compound is critical for reliable experimental outcomes. The following table summarizes hypothetical stability data for Compound P under various conditions.
| Condition | Temperature | Duration | Percent Degradation | Primary Degradation Products |
| Solid | 4°C | 6 months | < 2% | Not detected |
| -20°C | 24 months | < 0.5% | Not detected | |
| Solution (in DMSO) | Room Temp (25°C) | 24 hours | 15% | Hydrolysis product A |
| 4°C | 7 days | 5% | Hydrolysis product A | |
| -20°C | 3 months | < 1% | Not detected | |
| Aqueous Buffer | pH 3.0 (37°C) | 2 hours | 50% | Acid-catalyzed rearrangement product B |
| pH 7.4 (37°C) | 8 hours | 10% | Oxidative product C | |
| pH 9.0 (37°C) | 2 hours | 45% | Base-catalyzed hydrolysis product D |
This data is illustrative. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Assessing the Stability of Compound P using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to determine the stability of Compound P under forced degradation conditions.
-
Objective: To develop a method that separates the intact Compound P from its potential degradation products.
-
Materials:
-
Compound P
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
C18 reversed-phase HPLC column
-
HPLC system with UV or MS detector
-
-
Methodology:
-
Forced Degradation Study:
-
Prepare solutions of Compound P (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 2, 4, 8 hours.
-
Basic: 0.1 M NaOH at 60°C for 2, 4, 8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 2, 4, 8 hours.
-
Thermal: Heat the solid compound at 80°C for 24 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Develop a gradient reversed-phase HPLC method. A typical starting point could be a C18 column with a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid.
-
Optimize the gradient, flow rate, and column temperature to achieve good separation between the peak for Compound P and any new peaks that appear in the stressed samples.[6]
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Compound P.
-
Calculate the percentage of Compound P remaining at each time point to determine the rate of degradation.
-
-
-
Data Interpretation:
-
A successful stability-indicating method will show baseline separation of the parent peak from all degradation product peaks. This confirms the method's specificity.[7]
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to working with Compound P.
Caption: Troubleshooting workflow for handling Compound P.
Caption: Hypothetical signaling pathway modulated by Compound P.
References
method refinement for consistent Pakistanine assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with kinase assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical controls to include in a kinase assay?
A1: To ensure data quality and aid in troubleshooting, the following controls are essential:
-
No Enzyme Control: Contains all assay components except the kinase. This helps identify any background signal or interference from the buffer, substrate, or test compounds.[1]
-
No Substrate Control: Contains all assay components except the substrate. This is used to measure kinase autophosphorylation.[1]
-
Positive Control (No Inhibitor): Represents 100% kinase activity and provides the maximum signal for your assay.[1]
-
Negative Control (Known Inhibitor): A known inhibitor of the kinase is used to validate the assay's ability to detect inhibition. The signal should be at or near the background level.[1]
Q2: How does the ATP concentration affect my kinase assay results?
A2: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Assays are often performed at an ATP concentration close to the Michaelis-Menten constant (Km) to ensure the IC50 value is a more direct measure of the inhibitor's affinity (Ki).[2] Cellular ATP concentrations are much higher, which can lead to discrepancies between in vitro and cellular assay results.[2]
Q3: What are some common reasons for high background signals in my kinase assay?
A3: High background can obscure your results and may be caused by several factors:
-
Assay Plate Issues: Some plate materials can have inherent phosphorescence.
-
Contaminated Reagents: Buffer components or the substrate itself might be contaminated with ATP or other interfering substances.[2]
-
Detection Reagent Interference: The detection reagent may interact with your test compounds.[2]
-
Compound Aggregation: Small molecules can form aggregates that non-specifically inhibit the kinase, leading to a false positive signal.[1]
Q4: Why is my kinase inactive or showing very low activity?
A4: Several factors can contribute to low or no kinase activity:
-
Improper Enzyme Storage: Ensure the recombinant kinase has not undergone multiple freeze-thaw cycles and has been stored at the correct temperature (typically -80°C).[2]
-
Incorrect Buffer Composition: The kinase buffer is crucial for enzyme activity. Ensure all components, such as HEPES, MgCl₂, and DTT, are at the correct concentrations.[2]
-
Substrate Issues: Confirm the integrity, purity, and concentration of your substrate.[2]
-
ATP Degradation: Use a fresh stock of ATP, as it can degrade over time.[2]
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Compound Interference | Run a control with the compound and detection reagent without the kinase to check for direct interference.[2][3] |
| Contaminated Reagents | Prepare fresh buffers and reagents. Test individual components for background signal. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of your detection reagents to find the optimal signal-to-background ratio. |
| Plate Type | Test different types of microplates (e.g., low-binding, different colors) to see if the background is reduced. |
| Compound Aggregation | Include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregates.[1] |
Issue 2: Low Signal or No Kinase Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the enzyme stock with a positive control substrate. Avoid multiple freeze-thaw cycles.[2] |
| Incorrect Buffer Conditions | Ensure the pH and salt concentrations of the kinase buffer are optimal for your specific kinase.[3] |
| Sub-optimal Substrate or ATP Concentration | Determine the Km of your substrate and ATP and use concentrations around the Km value for optimal activity. |
| Short Incubation Time | Increase the incubation time to allow for sufficient product formation. Ensure the reaction is still in the linear range. |
| Presence of Inhibitors in Sample | Ensure samples are free from contaminating inhibitors. |
Issue 3: Inconsistent or Poorly Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to avoid bubbles and ensure accurate volumes. |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents in the wells after each addition. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental data, or fill them with buffer to minimize evaporation. |
| Temperature Fluctuations | Maintain a consistent temperature during the assay, as enzyme activity is highly sensitive to temperature changes. |
| Reagent Variability | Use reagents from the same lot for all experiments in a series to minimize variability. |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (Luminescence-Based)
This protocol outlines the general steps for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
Materials:
-
Purified, active kinase
-
Peptide or protein substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and equilibrate to room temperature. Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle control to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction (typically 30-60 minutes).
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[4]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.[5]
Protocol 2: Optimization of Kinase Concentration
This protocol describes how to determine the optimal concentration of kinase for your assay.
Procedure:
-
Prepare Kinase Dilutions: Prepare a serial dilution of the kinase in kinase reaction buffer.
-
Set up Assay: In a 384-well plate, add a fixed, saturating concentration of substrate and ATP to each well.
-
Add Kinase: Add the different concentrations of the diluted kinase to the wells.
-
Incubate and Detect: Follow the incubation and detection steps as described in the general kinase activity assay protocol.
-
Analyze Data: Plot the signal (e.g., luminescence) against the kinase concentration. The optimal kinase concentration is typically the one that gives a robust signal well above the background but is still on the linear portion of the curve (often the EC80 value).[6]
Signaling Pathway Diagrams
// Nodes Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Proliferation, Differentiation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Receptor -> RAS [label=" Activates"]; RAS -> RAF [label=" Activates"]; RAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> Nucleus; Nucleus -> Transcription [style=invis]; ERK -> Transcription [lhead=Nucleus, minlen=2]; Transcription -> Response;
// Invisible edges for alignment edge[style=invis]; Receptor -> RAF -> MEK -> ERK; } enddot Caption: The MAPK/ERK signaling pathway.
// Nodes Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Survival, Growth, Proliferation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Receptor -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label=" Phosphorylates"]; AKT -> mTORC1 [label=" Activates"]; mTORC1 -> Response; } enddot Caption: The PI3K/AKT signaling pathway.
References
minimizing degradation of Pakistanine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Pakistanine during extraction. This compound is a bisbenzylisoquinoline alkaloid, and the guidance provided is based on established principles for the extraction of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
This compound is a bisbenzylisoquinoline alkaloid found in plants of the Berberis species. Like many complex natural products, its intricate structure, featuring multiple stereocenters and functional groups, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction. Degradation can lead to reduced yield, the formation of artifacts, and compromised purity of the final product, which is critical for research and drug development.
Q2: What are the primary factors that contribute to the degradation of this compound during extraction?
The main factors that can cause the degradation of bisbenzylisoquinoline alkaloids like this compound include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement reactions.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to lower yields.
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidative cleavage of the alkaloid structure.[1]
-
Oxidation: The presence of oxygen can lead to the formation of N-oxides and other oxidative degradation products.[2][3]
Q3: What is the general principle behind the extraction of this compound?
The extraction of alkaloids like this compound is typically based on their basic nature. The general principle involves an acid-base extraction technique.[3][4] In their natural state within the plant, alkaloids exist as salts. The extraction process aims to convert these salts into their free base form, which is soluble in organic solvents, allowing for separation from other plant constituents. This is then followed by purification steps to isolate the pure alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent may not be effectively penetrating the plant material. | Ensure the plant material is finely powdered to increase surface area. Consider using extraction techniques that enhance mass transfer, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). |
| Degradation during Extraction: Exposure to harsh conditions (high temperature, extreme pH). | Optimize extraction temperature; for many alkaloids, temperatures above 60°C can be detrimental.[5] Maintain a slightly acidic pH during the initial extraction to keep the alkaloid in its more stable salt form. | |
| Loss during Liquid-Liquid Partitioning: Emulsion formation or incorrect pH adjustment. | To break emulsions, try adding a small amount of brine or centrifuging the mixture. Ensure the pH is sufficiently basic (pH > 9) to convert the alkaloid salt to its free base before extracting with an organic solvent.[3] | |
| Presence of Impurities in the Final Product | Co-extraction of other compounds: Non-selective solvent or inadequate purification. | Use a multi-step purification process, such as acid-base partitioning followed by column chromatography.[4] Select solvents with appropriate polarity to minimize the extraction of unwanted compounds. |
| Formation of Degradation Products: Exposure to light, heat, or oxygen. | Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil.[1] Perform extraction and solvent evaporation under a nitrogen or argon atmosphere to minimize oxidation.[2] Use the lowest effective temperature for solvent removal. | |
| Discoloration of the Extract | Oxidation: Phenolic compounds in the plant material or the alkaloid itself may be oxidizing. | Add antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent. Work quickly and minimize the exposure of the extract to air. |
| Chlorophyll (B73375) Contamination: Extraction of chlorophyll with the solvent. | Perform a preliminary extraction with a nonpolar solvent like hexane (B92381) to remove chlorophyll and other lipids before the main alkaloid extraction. |
Data on Extraction Methods and Yields
While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes typical yields for total alkaloids from various plant sources using different extraction methods. This can serve as a general guide for selecting an appropriate extraction strategy.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | Alkaloid Yield (%) | Reference |
| Maceration | Rauwolfia serpentina | Ethanol | Room Temp | 7 days | 1.19 | [6] |
| Soxhlet Extraction | Catharanthus roseus | Methanol | Boiling point of solvent | 8 h | 1.63 | [6] |
| Ultrasound-Assisted Extraction (UAE) | Papaver somniferum | Ethanol | 50 | 30 min | 2.15 | [6] |
| Microwave-Assisted Extraction (MAE) | Rauwolfia serpentina | Ethanol | 70 | 25 min | 2.50 | [6] |
| Accelerated Solvent Extraction (ASE) | Catharanthus roseus | Methanol | 100 | 20 min | 2.63 | [6] |
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of Bisbenzylisoquinoline Alkaloids
This protocol is a general method for the extraction and purification of bisbenzylisoquinoline alkaloids from dried plant material.[3][4]
-
Maceration:
-
Macerate the dried and powdered plant material (e.g., 100 g) in a slightly acidic aqueous solution (e.g., 1 L of 2% sulfuric acid) for 24-48 hours with occasional stirring.[7] This process converts the alkaloid salts into sulfate (B86663) salts, which are soluble in water.
-
-
Filtration:
-
Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic aqueous extract from the solid plant residue.
-
-
Defatting (Optional):
-
If the plant material has a high lipid content, wash the acidic extract with a nonpolar organic solvent such as hexane or diethyl ether to remove fats and chlorophyll. Discard the organic layer.
-
-
Basification:
-
Make the acidic aqueous extract alkaline by slowly adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, until the pH is above 9.[3] This converts the alkaloid salt into its free base form, which is generally insoluble in water and will precipitate.
-
-
Extraction of Free Base:
-
Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent like chloroform (B151607) or dichloromethane. The alkaloid free base will dissolve in the organic layer.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C) to obtain the crude alkaloid extract.
-
-
Purification:
-
The crude extract can be further purified by column chromatography on silica (B1680970) gel or alumina, using a suitable solvent system (e.g., a gradient of chloroform and methanol).[4]
-
Protocol 2: HPLC-UV Analysis of Bisbenzylisoquinoline Alkaloids
This protocol outlines a general method for the quantitative analysis of bisbenzylisoquinoline alkaloids using High-Performance Liquid Chromatography with UV detection.[2][8]
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 8.0) and acetonitrile (B52724) is often effective.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the specific alkaloid, typically around 280 nm for bisbenzylisoquinoline alkaloids.
-
Standard Preparation: Prepare a stock solution of a known concentration of a reference standard (e.g., tetrandrine (B1684364) or, if available, this compound) in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of the analyte in the sample to the calibration curve generated from the reference standards to determine its concentration.
Visualizing Workflows and Degradation Pathways
Experimental Workflow for this compound Extraction
Potential Degradation Pathways of Bisbenzylisoquinoline Alkaloids
The following diagram illustrates potential degradation pathways for bisbenzylisoquinoline alkaloids, based on studies of the related compound tetrandrine.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6218541B1 - Method for extracting bisbenzylisoquinolines - Google Patents [patents.google.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Authoritative advisory opinion - Newspaper - DAWN.COM [dawn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jocpr.com [jocpr.com]
- 8. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Chromatographic Resolution of Alkaloids
Disclaimer: Initial searches for the compound "Pakistanine" did not yield any specific chemical entity in the available scientific literature. Therefore, this guide will focus on the principles and techniques for improving the chromatographic resolution of alkaloids, a broad class of naturally occurring chemical compounds that possess basic nitrogen atoms. The troubleshooting advice and methodologies provided are generally applicable to the chromatographic analysis of various alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of alkaloid peaks in HPLC?
Poor resolution in the High-Performance Liquid Chromatography (HPLC) of alkaloids often stems from several factors:
-
Peak Tailing: Alkaloids, being basic compounds, can interact strongly with acidic silanol (B1196071) groups on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.[1]
-
Co-elution: Similarities in the chemical structure and polarity of different alkaloids within a sample can lead to overlapping peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the alkaloid. An unsuitable pH can lead to poor retention and peak shape.
-
Suboptimal Stationary Phase: The choice of the column (e.g., C18, C8, Phenyl) greatly influences the separation based on the specific interactions between the alkaloids and the stationary phase.[2]
Q2: How does the mobile phase pH affect the retention and peak shape of alkaloids?
The pH of the mobile phase is a critical parameter in the reverse-phase HPLC of alkaloids. Most alkaloids are basic and have a pKa (acid dissociation constant) in the range of 7 to 9.
-
At a pH below the pKa: The alkaloid will be predominantly in its protonated (ionized) form. This can lead to strong interactions with residual silanol groups on the stationary phase, causing peak tailing. However, it can also increase retention on some columns.
-
At a pH above the pKa: The alkaloid will be in its neutral, un-ionized form. In this state, it will interact more strongly with the non-polar stationary phase (like C18), leading to increased retention and often better peak shapes.
-
Rule of Thumb: For good chromatographic performance, it is generally recommended to work at a pH at least 2 units above or below the pKa of the analyte. For basic compounds like alkaloids, a higher pH (e.g., pH 8-10) often yields better results, provided a pH-stable column is used.
Q3: What are "end-capped" columns, and why are they recommended for alkaloid analysis?
End-capping is a process used in the manufacturing of silica-based HPLC columns where the residual, accessible silanol groups on the silica (B1680970) surface are chemically reacted with a small, less polar silane (B1218182) (like trimethylsilane). This process deactivates these acidic sites. For alkaloid analysis, end-capped columns are highly recommended because they minimize the secondary interactions between the basic alkaloid molecules and the acidic silanol groups, thereby significantly reducing peak tailing and improving peak symmetry.[1]
Troubleshooting Guide: Improving Alkaloid Resolution
This guide addresses specific issues you may encounter during your chromatographic experiments with alkaloids.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with residual silanol groups on the column.[1]- Column overload.[1]- Inappropriate mobile phase pH. | - Use a highly deactivated, end-capped column.[1]- Increase the mobile phase pH to suppress the ionization of the basic alkaloid (use a pH-stable column).- Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions.- Reduce the sample concentration.[1] |
| Poor Resolution / Co-elution | - Suboptimal mobile phase composition.- Inappropriate stationary phase.- Insufficient column efficiency. | - Optimize the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its ratio with the aqueous phase.[2]- Adjust the mobile phase pH to alter the selectivity between alkaloids.[2]- Try a different stationary phase (e.g., from C18 to a Phenyl or Cyano column for different selectivity).[2]- Increase the column length or use a column with smaller particle size to increase efficiency.[2] |
| Broad Peaks | - High dead volume in the HPLC system.- Column contamination or degradation.- Slow injection or detection. | - Check and minimize the length and diameter of all tubing.- Use a guard column to protect the analytical column from contaminants.- Flush the column with a strong solvent.- Ensure the detector settings are optimized for the peak widths. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.[3]- Ensure the column is fully equilibrated with the mobile phase before each run. |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Method Development for Alkaloid Analysis
This protocol provides a starting point for developing a robust HPLC method for the separation of alkaloids.
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These are versatile and widely available.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer solution. For basic alkaloids, an ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer at pH 8-10 is often a good starting point. Ensure the buffer is soluble in the organic phase.
-
Organic Phase (B): Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides better peak shapes for basic compounds.
-
-
Initial Gradient Elution:
-
Start with a broad gradient to determine the approximate elution conditions for your alkaloids of interest.
-
Example Gradient:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector set at a wavelength where the alkaloids have maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Method Optimization:
-
Based on the initial gradient run, adjust the gradient slope to improve the separation of closely eluting peaks.
-
If peak shape is poor, adjust the pH of the mobile phase.
-
If resolution is still insufficient, try switching the organic modifier (e.g., from acetonitrile to methanol) or select a different column stationary phase (e.g., Phenyl for aromatic alkaloids).
-
Diagrams
Below are diagrams illustrating key workflows and concepts in troubleshooting alkaloid chromatography.
Caption: A logical workflow for troubleshooting poor resolution in alkaloid chromatography.
Caption: The effect of mobile phase pH on the properties and chromatographic behavior of a basic alkaloid.
References
- 1. Discrimination of Pakistani Fountain Pen Inks by Gas Chromatography-Mass Spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the suspected HbA2' cases detected by high performance liquid chromatography in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Synthetic Pakistanine: A Comparative Guide to its Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted biological activity of synthetic Pakistanine, a bisbenzylisoquinoline alkaloid. Due to a lack of direct experimental data on synthetic this compound, this document leverages available research on its natural counterpart and the broader class of bisbenzylisoquinoline alkaloids to offer a predictive assessment of its potential pharmacological effects.
Introduction to this compound
This compound is a naturally occurring dimeric isoquinoline (B145761) alkaloid, first isolated from plants of the Berberis genus, including Berberis calliobotrys and Berberis baluchistanica. Its chemical structure is characterized by two benzylisoquinoline units linked together. While the structure of natural this compound has been elucidated, to date, there are no published studies detailing its total synthesis or evaluating the biological activity of a synthetic equivalent.
This guide, therefore, presents a predictive comparison based on the known biological activities of closely related bisbenzylisoquinoline alkaloids. This information can serve as a valuable resource for researchers interested in the potential therapeutic applications of synthetic this compound and for guiding future experimental investigations.
Predicted Biological Activities of Synthetic this compound
Based on extensive research into the bisbenzylisoquinoline alkaloid class, synthetic this compound is predicted to exhibit a range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibitory effects.
Comparative Data on Bisbenzylisoquinoline Alkaloid Activities
The following table summarizes the observed biological activities of several well-studied bisbenzylisoquinoline alkaloids, offering a predictive framework for the potential efficacy of synthetic this compound.
| Alkaloid | Biological Activity | Target/Mechanism | IC₅₀/MIC Values |
| Tetrandrine | Cytotoxic | Induces apoptosis and autophagy in cancer cells.[1][2] | Varies by cell line (e.g., 5-20 µM for various cancer cells) |
| Antimicrobial | Effective against methicillin-resistant Staphylococcus aureus (MRSA).[3] | MIC: 64–128 µg/mL | |
| Enzyme Inhibition | Inhibits P-glycoprotein, reversing multidrug resistance. | - | |
| Berbamine | Cytotoxic | Induces apoptosis and inhibits proliferation in cancer cells.[4] | Varies by cell line (e.g., ~10 µM for leukemia cells) |
| Anti-inflammatory | Suppresses inflammatory pathways. | - | |
| Cepharanthine | Cytotoxic | Exhibits cytotoxicity against various human cancer cell lines.[5] | Varies by cell line |
| Anti-inflammatory | Inhibits nitric oxide production in macrophages.[6] | Significant suppression at 5 µg/mL | |
| Cycleanine | Cytotoxic | Induces apoptosis in ovarian cancer cells.[7] | IC₅₀: ~5 µM for OVCAR-8 cells |
| Antiplasmodial | Active against chloroquine-resistant Plasmodium falciparum.[8] | - |
Experimental Protocols for Evaluating Biological Activity
To validate the predicted biological activities of synthetic this compound, the following standard experimental protocols are recommended.
Cytotoxicity Assays
-
MTT Assay: To assess cell viability and proliferation.
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates.
-
Treat cells with varying concentrations of synthetic this compound for 24-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
-
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): To detect programmed cell death.
-
Treat cells with synthetic this compound at its IC₅₀ concentration.
-
Stain cells with Annexin V-FITC and propidium iodide.
-
Analyze the cell population by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Antimicrobial Assays
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC).
-
Prepare serial dilutions of synthetic this compound in a 96-well plate with microbial growth medium.
-
Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli).
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration that inhibits visible microbial growth.
-
Enzyme Inhibition Assays
-
P-glycoprotein (P-gp) Inhibition Assay:
-
Use a fluorescent P-gp substrate (e.g., Rhodamine 123).
-
Incubate P-gp-overexpressing cells with the fluorescent substrate in the presence and absence of synthetic this compound.
-
Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates P-gp inhibition.
-
Potential Synthetic Pathways for this compound
While a specific synthesis for this compound has not been reported, the general synthetic strategies for bisbenzylisoquinoline alkaloids can be applied. The key challenge in synthesizing these molecules is the formation of the diaryl ether linkages.
Caption: Potential synthetic routes to this compound.
Key Synthetic Strategies
-
Ullmann Condensation: This is a classical method for forming diaryl ether bonds, involving the copper-catalyzed reaction of an aryl halide with a phenol.[9] For the synthesis of this compound, this would involve coupling two appropriately functionalized benzylisoquinoline monomers.
-
Oxidative Coupling: Biomimetic syntheses often employ oxidative coupling of phenolic precursors to form the diaryl ether linkages. This can be achieved using various reagents, including enzymes or metal catalysts.[10]
Signaling Pathways Potentially Modulated by this compound
Based on the activities of related alkaloids, synthetic this compound may influence key cellular signaling pathways implicated in cancer and inflammation.
Caption: Predicted signaling pathways modulated by this compound.
Conclusion
While direct experimental data on synthetic this compound remains elusive, the wealth of information available for the bisbenzylisoquinoline alkaloid class provides a strong foundation for predicting its biological activities. It is anticipated that synthetic this compound will demonstrate cytotoxic effects against cancer cells, likely through the induction of apoptosis and autophagy, as well as potential antimicrobial and anti-inflammatory properties. The successful synthesis of this compound, potentially via Ullmann condensation or oxidative coupling, will be a critical step in validating these predictions and unlocking its therapeutic potential. Further research is strongly encouraged to explore the synthesis and pharmacological profile of this promising natural product-inspired compound.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synergistic antibacterial and antibiotic effects of bisbenzylisoquinoline alkaloids on clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of a Prominent Pakistani Alkaloid and Its Congeners
For Immediate Release
This guide offers a comparative overview of the therapeutic efficacy of berberine (B55584), a prominent alkaloid found in several plant species in Pakistan, alongside a discussion of its lesser-studied bisbenzylisoquinoline alkaloid relative, Pakistanine. While quantitative experimental data for this compound remains scarce in publicly accessible literature, this document provides a comprehensive analysis of berberine's efficacy across several key therapeutic areas, supported by experimental data. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of alkaloids from the region.
Berberine is a well-researched isoquinoline (B145761) alkaloid with a broad spectrum of biological activities. In contrast, this compound, a bisbenzylisoquinoline alkaloid, was first isolated from the Pakistani plant Berberis orthobotrys. While its chemical structure has been elucidated, its pharmacological properties have not been extensively quantified in published studies. This guide will therefore focus on the established efficacy of berberine as a benchmark, while also exploring the general biological activities of the bisbenzylisoquinoline alkaloid class to which this compound belongs.
Efficacy Comparison of Berberine
The following tables summarize the quantitative efficacy of berberine in various in vitro assays, demonstrating its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent.
Table 1: Antimicrobial Activity of Berberine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 128 | |
| Coagulase-Negative Staphylococci (CoNS) | 16 - 512 | [1] |
| MRSA (from bloodstream infections) | 64 - 256 | [2][3] |
Table 2: Anticancer Activity of Berberine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [4] |
| A549 | Lung Carcinoma | 139.4 | 24 | [5] |
| HeLa | Cervical Carcinoma | 159.5 | 24 | [5] |
| HepG2 | Liver Carcinoma | 3587.9 | 24 | [5] |
| MG-63 | Osteosarcoma | 77.08 (24h), 12.42 (48h) | 24, 48 | [6] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified | [7] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | Not Specified | [7] |
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Berberine
| Enzyme | IC50 | Reference |
| Acetylcholinesterase (AChE) | 0.44 µM | [8][9] |
| Acetylcholinesterase (AChE) | 0.72 ± 0.04 µg/mL | [10] |
| Butyrylcholinesterase (BChE) | 3.44 µM | [8][9] |
| Butyrylcholinesterase (BChE) | 7.67 ± 0.36 µg/mL | [10] |
Table 4: Anti-Inflammatory Activity of Berberine
| Assay | Cell Line | Effect | IC50 | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | Not specified, but dose-dependent inhibition shown | [11] |
| Prostaglandin E2 (PGE2) Production | Oral Cancer Cells (OC2, KB) | Dose-dependent reduction | Not specified, but significant at 1, 10, 100 µM | [12] |
The Bisbenzylisoquinoline Alkaloids: A Potential for Bioactivity
This compound belongs to the bisbenzylisoquinoline class of alkaloids. While specific data on this compound is limited, this class of compounds is known for a wide range of biological activities, including:
-
Anticancer and Multidrug Resistance (MDR) Reversal: Some bisbenzylisoquinoline alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells.
-
Cardiovascular Effects: Antihypertensive and antiarrhythmic actions have been reported for some members of this alkaloid family.
-
Antimicrobial and Antiparasitic Activity: Various bisbenzylisoquinoline alkaloids have shown activity against bacteria, fungi, and parasites like Leishmania.
The shared structural features within this class suggest that this compound and its relatives, such as pakistanamine, may also possess significant pharmacological properties that warrant further investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is yellow, from the reaction of thiocholine (B1204863) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Thiocholine is produced from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE.
Procedure (96-well plate format):
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0).
-
DTNB Solution (10 mM in phosphate buffer).
-
ATCI Solution (10 mM in deionized water, prepared fresh).
-
AChE Solution (e.g., 0.1 U/mL in phosphate buffer).
-
Test Compound (e.g., this compound, Berberine) Stock Solution (e.g., 10 mM in DMSO), with serial dilutions prepared in phosphate buffer.
-
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells. The total reaction volume will be 150 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes using a microplate reader.
-
Calculation:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Anticancer Activity - MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Procedure (96-well plate format):
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound, Berberine) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Susceptibility - Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Procedure (96-well plate format):
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test alkaloid (e.g., this compound, Berberine) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the production of nitric oxide (NO) by cells, typically macrophages, in response to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure (96-well plate format):
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control without the test compound.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs discussed, the following diagrams are provided.
References
- 1. In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and pakistanamine, two new dimeric isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies in the Alkaloidal constituents of some indigenous medicinal plants. | [PCSIR bulletin • 1968] | PSA • ID 39391 [psa.pastic.gov.pk]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 12. Studies in medicinal plants of Pakistan alkaloids from stem of Bryophyllum calycinum. Pakistan | [Journal of Scientific Research • 1984] | PSA • ID 48759 [psa.pastic.gov.pk]
No Publicly Available Data Found on Structure-Activity Relationships of Pakistanine Analogs
A comprehensive search of publicly available scientific literature and databases did not yield any specific studies on the structure-activity relationships (SAR) of pakistanine analogs.
Despite a thorough investigation using multiple search queries related to the synthesis, biological activity, and in vitro/in silico studies of this compound derivatives, no dedicated research articles or comparative guides matching the user's request were identified. The search results pointed to SAR studies of other, chemically distinct classes of compounds, but provided no data directly relevant to this compound.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, and visualizations as requested, due to the absence of foundational research on this specific topic in the public domain.
Researchers, scientists, and drug development professionals interested in the SAR of this compound analogs may need to conduct primary research to establish these relationships. This would involve the synthesis of a series of this compound analogs and subsequent evaluation of their biological activities through relevant in vitro and/or in vivo assays. Such foundational work would be a prerequisite for any comparative analysis.
A Comparative Guide to Quantification Methods for Isoquinoline Alkaloids
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of isoquinoline (B145761) alkaloids, a diverse group of naturally occurring compounds with significant pharmacological activities.[1][2]
While the initial query concerned "Pakistanine," this term does not correspond to a recognized chemical compound. Therefore, this guide focuses on the broader, relevant class of isoquinoline alkaloids, offering a robust framework for methodological validation and selection.
Comparison of Quantitative Performance
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and widely available technique suitable for the quantification of major alkaloids in samples like herbal extracts.[3] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices such as plasma.[3][4][5][6]
Below is a summary of typical validation parameters for the quantification of a representative isoquinoline alkaloid, Berberine (B55584), using both methods.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for Berberine Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 500 µg/mL[7] | 0.020 - 3.0 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995[7][8] | > 0.99[4] |
| Limit of Detection (LOD) | 1.5 µg/mL[7] | < 1 pg/mL[5] |
| Limit of Quantification (LOQ) | 5.3 µg/mL[7] | 0.020 ng/mL[6] |
| Accuracy (% Recovery) | 95.98% - 98.02%[8] | 85.9% - 112.7%[4] |
| Precision (% RSD) | < 2%[9] | < 7.7%[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful method validation and implementation.
Protocol 1: HPLC-UV Quantification of Isoquinoline Alkaloids in Plant Material
This protocol is suitable for the quantification of major isoquinoline alkaloids in herbal extracts.[1]
1. Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract the alkaloids using a suitable solvent, such as methanol (B129727), with the aid of ultrasonication.[1]
-
Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
2. Chromatographic Conditions:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.[8]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: Selected for optimal absorbance of the target alkaloids (e.g., 260 nm or 346 nm for berberine).[8][9]
-
Injection Volume: 10-20 µL.[3]
3. Data Analysis:
-
Prepare a series of standard solutions of the target alkaloid to construct a calibration curve.[1]
-
Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.[1]
-
Quantify the alkaloids by relating the peak areas in the sample to the calibration curve.[1]
Protocol 2: LC-MS/MS Quantification of Isoquinoline Alkaloids in Plasma
This protocol is designed for the sensitive and selective quantification of isoquinoline alkaloids in biological matrices like plasma.[4][6]
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution and a protein precipitation agent (e.g., methanol or acetonitrile).[4][5]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[4]
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[4]
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4][6]
-
Column: A suitable C18 column for fast chromatography.[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium acetate.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.[6][11]
3. Data Analysis:
-
Construct a calibration curve using spiked plasma standards.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the validation and selection of an analytical method for isoquinoline alkaloid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Bioactivity Analysis: Pakistanine vs. Pakistanamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of two dimeric isoquinoline (B145761) alkaloids, Pakistanine and Pakistanamine. While significant experimental data is available for this compound, a notable gap exists in the scientific literature regarding the bioactivity of Pakistanamine. This document summarizes the current state of knowledge for both compounds to aid in future research and drug discovery efforts.
Chemical Structures and Origins
This compound is a dimeric isoquinoline alkaloid with the molecular formula C₃₇H₄₀N₂O₆.[1] It has been isolated from several plant species of the Berberis genus, including Berberis baluchistanica, Berberis calliobotrys, and Berberis orthobotrys.[1]
Pakistanamine is a proaporphine benzylisoquinoline dimeric base with the molecular formula C₃₈H₄₂N₂O₆.[2][3] It is the primary alkaloid found in the seeds of Berberis julianae and has also been isolated from Berberis baluchistanica and Berberis actinacantha.[2][3]
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound. At present, there is no published experimental data on the bioactivity of Pakistanamine.
| Compound | Bioactivity Assay | Target/Radical | IC₅₀ Value (µg/mL) | Standard/Control | Standard IC₅₀ (µg/mL) | Reference |
| This compound | Antioxidant | DPPH Radical | 14.15 | Ascorbic acid | 0.41 | [2] |
| This compound | Antidiabetic | α-amylase | 40.26 | Acarbose | 33.68 | [2] |
| Pakistanamine | Antioxidant | DPPH Radical | No data available | - | - | - |
| Pakistanamine | Antidiabetic | α-amylase | No data available | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant potential of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Procedure:
-
A stock solution of DPPH (0.004% w/v) is prepared in methanol.
-
Various concentrations of the test compound (this compound) and a standard antioxidant (Ascorbic acid) are prepared in methanol.
-
In a 96-well microplate, a specific volume of the DPPH solution is added to each well containing the test compound or standard.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
Antidiabetic Activity Assay (α-Amylase Inhibition)
The in vitro antidiabetic activity of this compound was evaluated by its ability to inhibit the α-amylase enzyme.
Principle: α-Amylase is a key enzyme in the digestive system that breaks down starch into simpler sugars. Inhibiting this enzyme can slow down the absorption of glucose, which is a therapeutic target for managing hyperglycemia.
Procedure:
-
A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).
-
A starch solution (substrate) is prepared in the same buffer.
-
Different concentrations of the test compound (this compound) and a standard inhibitor (Acarbose) are prepared.
-
The test compound or standard is pre-incubated with the α-amylase solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The starch solution is then added to the mixture to initiate the enzymatic reaction, and the incubation continues for another set period (e.g., 20 minutes).
-
The reaction is terminated by adding a dinitrosalicylic acid (DNS) color reagent.
-
The mixture is heated in a boiling water bath for a few minutes to allow for color development and then cooled to room temperature.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm).
-
The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of the sample required to inhibit 50% of the α-amylase activity, is determined from a plot of inhibition percentage versus sample concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of the experimental workflows used to assess the bioactivity of this compound.
Discussion and Future Directions
The available data clearly indicates that This compound possesses moderate antioxidant and antidiabetic properties in vitro. Its IC₅₀ value for DPPH radical scavenging suggests it is a less potent antioxidant than ascorbic acid, while its α-amylase inhibitory activity is comparable to that of acarbose. These findings warrant further investigation into the potential therapeutic applications of this compound, including in vivo studies and exploration of its mechanism of action at the molecular level.
In stark contrast, there is a significant dearth of information on the bioactivity of Pakistanamine . Despite being a structurally related dimeric isoquinoline alkaloid and the major alkaloid in Berberis julianae seeds, its pharmacological properties have not been reported in the scientific literature reviewed for this guide. This represents a critical knowledge gap and a promising area for future research.
Given that other alkaloids from the Berberis genus exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, it is plausible that Pakistanamine may also possess valuable bioactive properties. Therefore, it is highly recommended that future studies focus on:
-
Screening Pakistanamine for a broad range of biological activities , including antioxidant, antidiabetic, cytotoxic, anti-inflammatory, and antimicrobial effects.
-
Conducting in silico studies to predict the potential bioactivities and pharmacokinetic properties of Pakistanamine to guide experimental investigations.
-
Isolating sufficient quantities of Pakistanamine from its natural sources to enable comprehensive biological evaluation.
By addressing this knowledge gap, the scientific community can unlock the full potential of this understudied natural product and contribute to the development of new therapeutic agents.
References
- 1. omicsonline.org [omicsonline.org]
- 2. High Throughput Screening for Bioactive Components of Berberis baluchistanica Ahrendt Root and Their Functional Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethnomedicinal and phytochemical review of Pakistani medicinal plants used as antibacterial agents against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Comparative Guide to p21-Activated Kinase (PAK) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action of prominent p21-activated kinase (PAK) inhibitors, with a comparative look at mTOR inhibitors as an alternative therapeutic strategy. This guide, assuming "Pakistanine" to be a placeholder for PAK inhibitors, delves into the signaling pathways, experimental data, and methodologies crucial for evaluating these targeted therapies.
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac1. Their involvement in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival, has positioned them as critical targets in cancer therapy, particularly in tumors exhibiting dysregulated PAK signaling. This guide will focus on a comparative analysis of several well-characterized PAK inhibitors: FRAX597, PF-3758309, and KPT-9274, alongside a discussion of mTOR inhibitors as an alternative approach.
Comparative Efficacy of PAK and mTOR Inhibitors: In Vitro Studies
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various PAK and mTOR inhibitors across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
Table 1: IC50 Values of PAK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| FRAX597 | BxPC-3 | Pancreatic Cancer | 5 |
| MiaPaCa-2 | Pancreatic Cancer | 105 | |
| Pan02 | Pancreatic Cancer | 80 - 605 | |
| SC4 (Nf2-null Schwann cells) | Schwannoma | ~70 (cellular IC50) | |
| PF-3758309 | HCT116 | Colon Carcinoma | 0.24 |
| A549 | Non-small cell lung cancer | 27 (anchorage-independent growth) | |
| KELLY | Neuroblastoma | 1846 | |
| IMR-32 | Neuroblastoma | 2214 | |
| SH-SY5Y | Neuroblastoma | 5461 | |
| NBL-S | Neuroblastoma | 14020 | |
| KPT-9274 | Caki-1 | Renal Cell Carcinoma | 600 |
| 786-O | Renal Cell Carcinoma | 570 | |
| A2780 | Ovarian Cancer | 25 - 83 | |
| T47D | Breast Cancer | 25 - 83 |
Table 2: IC50 Values of mTOR Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Torin1 | HeLa | Cervical Cancer | 2 - 10 (for mTORC1/mTORC2) |
| U87MG | Glioblastoma | Efficacious at 20 mg/kg in vivo | |
| Everolimus | NCI-H460 | Non-small cell lung cancer | 65.94 |
| NCI-H661 | Non-small cell lung cancer | 23.18 | |
| SCCOHT-CH-1 | Ovarian Carcinoma | 20450 | |
| COV434 | Ovarian Carcinoma | 33190 | |
| Caki-2 | Renal Cell Carcinoma | Comparable to resistant cells in short term | |
| 786-O | Renal Cell Carcinoma | Comparable to resistant cells in short term |
Delving into the Mechanisms: Signaling Pathways and Inhibition
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by PAK and mTOR inhibitors, providing a visual representation of their mechanisms of action.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and accurate interpretation of experimental data, this section provides detailed methodologies for the key assays used to characterize the efficacy of PAK and mTOR inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase of interest.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., PAK1, PAK4, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound at various concentrations
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]
Objective: To determine the effect of a test compound on the viability of cultured cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.[6][7][8][9][10]
Objective: To analyze the expression and phosphorylation status of key proteins in a signaling pathway following treatment with a test compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
This guide provides a foundational understanding of the mechanisms of action of key PAK inhibitors and a framework for their comparative evaluation. The provided data and protocols are intended to support further research and development in the field of targeted cancer therapy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Quest for Pakistanine: A Scientific Journey Uncovers a Data Desert
For researchers, scientists, and drug development professionals delving into the existing literature on the natural compound Pakistanine, a striking reality emerges: a near-complete absence of published studies on its biological activity and, consequently, a lack of any independent replication of such research.
Our comprehensive search for published literature on this compound, a dimeric isoquinoline (B145761) alkaloid first isolated in the early 1970s, reveals a significant gap in the scientific record. While the initial discovery and structural elucidation of this compound and its analog, Pakistanamine, are documented, subsequent research into its pharmacological effects and mechanism of action appears to be non-existent in the public domain. This scarcity of primary research means that the core requirement for a comparison of independent replication studies cannot be met.
The Original Discovery: A Fleeting Glimpse
This compound was first reported in 1973 by Shamma and colleagues in the Journal of the American Chemical Society. Their work detailed the isolation and structural characterization of this novel dimeric isoquinoline alkaloid. However, this initial report did not include any investigation into the compound's biological effects.
The Void of Biological Data
Decades after its discovery, there remains a dearth of published data on the biological activities of this compound. Extensive searches of scientific databases have not yielded any studies investigating its potential therapeutic effects, such as cytotoxic, antimicrobial, or anti-inflammatory properties. Similarly, there is no available information regarding its mechanism of action on a molecular or cellular level.
This lack of foundational research into this compound's bioactivity is the primary reason for the absence of replication studies. The scientific process of replication, crucial for validating research findings, can only occur after initial discoveries are published.
Potential Avenues for Future Research: Clues from Related Compounds
While direct data on this compound is unavailable, the broader class of dimeric isoquinoline alkaloids, to which it belongs, has been shown to possess a range of biological activities. Studies on other compounds within this family have revealed:
-
Cytotoxic and Antitumor Effects: Some dimeric isoquinoline alkaloids have demonstrated the ability to inhibit the growth of cancer cell lines.
-
Immunosuppressive Activity: Certain alkaloids in this class have been found to suppress immune responses, suggesting potential applications in autoimmune diseases and organ transplantation.
-
Dopamine (B1211576) Receptor Antagonism: A number of these compounds have shown affinity for dopamine receptors, indicating potential for neurological and psychiatric applications.
It is important to emphasize that these findings on related compounds are not directly applicable to this compound. However, they do suggest that this compound could be a candidate for future pharmacological screening and investigation.
The Path Forward: A Call for Foundational Research
The story of this compound highlights a common challenge in natural product research: many discovered compounds are never fully investigated for their biological potential. For the scientific community to build upon the initial discovery of this compound, the following steps are essential:
-
Re-isolation or Chemical Synthesis: To obtain sufficient quantities of this compound for biological testing, it would need to be either re-isolated from its natural source or synthesized in the laboratory.
-
Broad Biological Screening: The compound should be subjected to a wide range of biological assays to identify any potential therapeutic activities.
-
Mechanism of Action Studies: If any significant bioactivity is identified, further research would be needed to elucidate its underlying mechanism.
Only after such foundational studies are published can the crucial process of independent replication begin, paving the way for a comprehensive understanding of this compound's potential role in medicine and drug development.
Conclusion
The topic of independent replication of published this compound studies is, at present, a discussion of a scientific void. No published studies on the biological activity of this compound exist to be replicated. This presents a clear opportunity for the research community to revisit this forgotten compound and unlock its potential secrets. The journey to understanding this compound's place in the pharmacological landscape has yet to truly begin.
Harmine's Double-Edged Sword: A Comparative Analysis of Its Cytotoxicity in Cancer vs. Normal Cells
For Immediate Release
A comprehensive review of experimental data reveals the promising selective cytotoxicity of Harmine (B1663883), a naturally occurring β-carboline alkaloid, against various cancer cell lines while exhibiting comparatively lower toxicity towards normal cells. This guide synthesizes key findings on its differential effects, providing researchers, scientists, and drug development professionals with a comparative overview of its therapeutic potential.
Harmine, originally isolated from plants such as Peganum harmala, has demonstrated significant anti-proliferative and pro-apoptotic activity across a spectrum of human cancers. The following sections present a detailed comparison of its cytotoxic efficacy, outline the experimental methodologies used for these assessments, and illustrate the key signaling pathways involved in its mechanism of action.
Data Presentation: Harmine's Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data compiled below from multiple studies showcases the IC50 values of Harmine in various human cancer cell lines compared to normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) |
| Cancer Cells | |||
| HBL-100 | Human Breast | Breast Cancer | 32.56[1] |
| MCF-7 | Human Breast | Breast Cancer | ~0.2 (48h)[2] |
| MDA-MB-231 | Human Breast | Breast Cancer | ~4.5[3] |
| A549 | Human Lung | Lung Cancer | 106.71[1] |
| HCT-116 | Human Colon | Colon Cancer | 33.97[1] |
| HT-29 | Human Colon | Colon Cancer | 45.55[1] |
| HeLa | Human Cervical | Cervical Cancer | 61.81[1] |
| HepG2 | Human Liver | Hepatocellular Carcinoma | 20.7[4] |
| A2780 | Human Ovary | Ovarian Cancer | ~300 (24h)[5] |
| B16F-10 | Murine Melanoma | Melanoma | Data available[6][7] |
| Normal Cells | |||
| HLFα | Human Lung Fibroblast | Normal Lung | Minor effect[3] |
| Fibroblast Cells | Human Normal Fibroblast | Normal Connective Tissue | >40 (low toxicity)[8] |
| NIH/3T3 | Murine Embryonic Fibroblast | Normal Fibroblast | 417 (24h)[5][9] |
| Vero-E6 | African Green Monkey Kidney | Normal Kidney Epithelial | 20.8[10] |
| LO2 | Human Liver | Normal Liver | No obvious inhibition[11] |
Note: IC50 values can vary based on experimental conditions such as incubation time and specific assay used.
The data indicates that Harmine and its derivatives often exhibit greater cytotoxicity against cancer cells compared to normal fibroblasts.[3][8] For instance, one study highlighted a significant growth-inhibitory effect on breast, lung, bone, and pancreas cancer cell lines, with only a minor impact on normal lung fibroblasts.[3] Another study demonstrated that while a harmine-loaded nanoparticle formulation was highly cytotoxic to MCF-7 breast cancer cells (around 60% cell loss), it resulted in considerably lower cytotoxicity in normal fibroblast cells (only 28% cell loss) at the same concentration.[8]
Experimental Protocols
The evaluation of Harmine's cytotoxicity predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity.
MTT Assay for Cell Viability
Objective: To determine the concentration of Harmine that inhibits the viability of cultured cells by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Harmine. A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the Harmine concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis
Harmine exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. It has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.
Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Harmine treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[6][7][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[7][12]
Extrinsic (Death Receptor) Pathway: Harmine has also been observed to upregulate the expression of caspase-8 and Bid.[6][7] The activation of caspase-8 is a hallmark of the extrinsic pathway, which is initiated by the binding of death ligands to their receptors on the cell surface. Activated caspase-8 can then directly activate caspase-3 or cleave Bid into its truncated form (tBid). tBid serves as a link to the intrinsic pathway by translocating to the mitochondria and promoting Bax activation.[6]
The convergence of these pathways on the activation of executioner caspases, like caspase-3, results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harmine activates intrinsic and extrinsic pathways of apoptosis in B16F-10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmine activates intrinsic and extrinsic pathways of apoptosis in B16F-10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - A curve showing the cytotoxicity of A) harmine (CC50 of 20.8â±â1.1 µg/mL), B) harmaline (CC50 of 130.2â±â1.2 µg/mL), and C) harmalacidine hydrochloride (CC50 of 141.7â±â0.9 µg/mL) on Vero-E6 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Harmine Hydrochloride Triggers G2 Phase Arrest and Apoptosis in MGC-803 Cells and SMMC-7721 Cells by Upregulating p21, Activating Caspase-8/Bid, and Downregulating ERK/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Novumetinib vs. Trametinib in BRAF-Mutant Melanoma
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Novumetinib, a hypothetical next-generation MEK inhibitor, with the standard-of-care drug, Trametinib. The focus is on their application in BRAF V600E/K-mutant metastatic melanoma.
Executive Summary
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth and survival.[1][2] Dysregulation of this pathway, often due to activating mutations in the BRAF oncogene, is a hallmark of approximately 50% of melanomas.[1][2] Trametinib, a selective inhibitor of MEK1 and MEK2, is an FDA-approved targeted therapy for this patient population.[1][3][4] Novumetinib is a novel, hypothetical MEK1/2 inhibitor designed for enhanced potency and a potentially improved safety profile. This guide presents a head-to-head comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Mechanism of Action: Targeting the MAPK Pathway
Both Novumetinib and Trametinib are allosteric inhibitors of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade.[1][5] By binding to a pocket adjacent to the ATP-binding site, they lock MEK in an inactive conformation.[5] This prevents the phosphorylation and activation of MEK by upstream RAF kinases, subsequently blocking the phosphorylation and activation of downstream ERK1/2.[2][5] The ultimate result is the inhibition of signaling that leads to uncontrolled cell proliferation and survival.[1][2]
References
A Researcher's Guide to Validating Cellular Target Engagement of Novel Compounds
In the realm of drug discovery and chemical biology, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement validation, provides essential evidence for the compound's mechanism of action and is a prerequisite for further preclinical and clinical development. This guide offers a comparative overview of key experimental methods used to validate cellular target engagement, complete with detailed protocols and data presentation formats to aid researchers in selecting and implementing the most appropriate techniques for their specific needs.
Direct vs. Indirect Methods of Target Engagement
Target engagement assays can be broadly categorized into two main types:
-
Direct assays provide evidence of the physical interaction between a compound and its target protein within the cell. These methods are invaluable for confirming a direct binding event.
-
Indirect assays measure the functional consequences of a compound binding to its target, such as the modulation of downstream signaling pathways. While not directly demonstrating binding, these assays are crucial for understanding the compound's biological effect in a cellular context.[1][2][3]
The choice between direct and indirect methods, or a combination thereof, depends on the specific research question, the nature of the target, and the available resources.
Direct Target Engagement Assays
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in a cellular environment.[4] It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the protein's thermal stability.[4][5] This enhanced stability results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble target protein at each temperature, a melting curve can be generated. A shift in this curve in the presence of the compound indicates target engagement.[4][6]
| Parameter | Cellular Thermal Shift Assay (CETSA) | Alternative Direct Binding Assay (e.g., NanoBRET) |
| Principle | Ligand-induced thermal stabilization of the target protein.[4] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[7][8] |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissue samples.[5][9] | Primarily used in live cells.[7] |
| Labeling Requirement | Label-free for the compound and target protein.[5] | Requires genetic modification of the target protein (luciferase tag) and a fluorescently labeled tracer.[7][8] |
| Data Output | Thermal shift (ΔTm), indicating binding and stabilization. | BRET ratio, which can be used to determine binding affinity (IC50). |
| Throughput | Can be adapted for high-throughput screening formats.[9] | Well-suited for high-throughput screening. |
| Advantages | No modification of the compound or target is needed; applicable to a wide range of targets.[10] | Provides real-time binding information in living cells; highly sensitive.[7] |
| Limitations | Not all proteins exhibit a clear thermal shift upon ligand binding; can be lower throughput than some other methods. | Requires genetic engineering of cell lines; tracer development can be challenging. |
This protocol is adapted for a standard Western blot readout.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with the desired concentrations of the test compound (e.g., "Compound X") or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge: a. After treatment, harvest the cells by trypsinization or scraping and wash them with ice-cold PBS. b. Resuspend the cell pellets in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[9] Include an unheated control sample.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11] c. Carefully collect the supernatant containing the soluble proteins. d. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities using densitometry software.
5. Data Analysis: a. For each treatment group, plot the normalized band intensity against the corresponding temperature to generate a melting curve. b. Determine the Tm, which is the temperature at which 50% of the protein has denatured. c. A shift in the Tm to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Indirect Target Engagement Assays
Western Blotting for Downstream Signaling
Western blotting is a widely used and accessible technique to indirectly assess target engagement by measuring changes in the abundance or post-translational modification (e.g., phosphorylation) of proteins in a signaling pathway downstream of the intended target. For example, if "Compound X" is designed to inhibit a specific kinase, successful target engagement would be expected to decrease the phosphorylation of that kinase's known substrates.
| Parameter | Western Blotting | Alternative Functional Assay (e.g., Reporter Gene Assay) |
| Principle | Immunodetection of specific proteins (total and modified forms) in a complex lysate separated by size. | Measurement of the expression of a reporter gene (e.g., luciferase) driven by a promoter that is responsive to the signaling pathway of interest.[8] |
| Cellular Context | Requires cell or tissue lysates. | Performed in live cells. |
| Labeling Requirement | Label-free for the compound and target. Requires specific antibodies for the proteins of interest. | Requires transfection of cells with reporter gene constructs. |
| Data Output | Semi-quantitative or quantitative data on the levels of specific proteins or their modifications. | Quantitative measurement of reporter gene activity (e.g., luminescence), reflecting pathway activity. |
| Throughput | Lower throughput, though automated systems are available. | Can be readily adapted for high-throughput screening in multi-well plate formats. |
| Advantages | Widely accessible; can provide information on multiple downstream targets simultaneously. | Highly sensitive and quantitative; provides a functional readout of pathway modulation. |
| Limitations | Can be semi-quantitative; antibody availability and specificity can be limiting factors. | Can be prone to off-target effects influencing the reporter; does not provide information on specific protein levels. |
1. Cell Culture and Treatment: a. Plate cells and grow them to 70-80% confluency. b. Serum-starve the cells overnight if the pathway of interest is sensitive to serum components. c. Pre-treat the cells with various concentrations of "Compound X" or vehicle for the desired duration. d. Stimulate the cells with an appropriate agonist to activate the signaling pathway, if necessary. Include an unstimulated control.
2. Cell Lysis: a. After treatment, place the culture plates on ice and aspirate the media. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, with occasional vortexing. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. g. Collect the supernatant.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentration of all samples with lysis buffer. c. Add 4x SDS sample buffer to the lysates and boil at 95-100°C for 5 minutes.[12]
4. Gel Electrophoresis and Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[13] b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and detect the signal using an ECL substrate. f. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a loading control like GAPDH or β-actin.[8]
6. Data Analysis: a. Quantify the band intensities for the phosphorylated protein, total protein, and loading control. b. Normalize the phospho-protein signal to the total protein signal or the loading control. c. Plot the normalized signal against the compound concentration to determine the IC50 value. A dose-dependent decrease in the phosphorylation of the downstream target indicates successful target engagement and inhibition.
Reporter Gene Assays
Reporter gene assays are a powerful tool for measuring the activity of a specific signaling pathway.[8] These assays utilize a plasmid construct where a response element that is recognized by a transcription factor of the pathway of interest is placed upstream of a reporter gene, such as firefly luciferase. When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of the reporter gene. An inhibitor that engages its target in this pathway will lead to a decrease in reporter gene expression, which can be quantified as a reduction in light output.
1. Cell Culture and Transfection: a. Plate a suitable cell line (e.g., HEK293T) in a 96-well plate. b. Co-transfect the cells with a firefly luciferase reporter plasmid containing the specific response element (e.g., TCF/LEF for the Wnt/β-catenin pathway) and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).[8]
2. Compound Treatment and Pathway Activation: a. Approximately 24 hours after transfection, treat the cells with a serial dilution of "Compound X" or other relevant inhibitors. b. Stimulate the pathway of interest by adding the appropriate agonist (e.g., Wnt3a-conditioned media for the Wnt pathway).[8] Include an unstimulated control group.
3. Luciferase Assay: a. After 16-24 hours of incubation, lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system. b. Measure both firefly and Renilla luciferase activities using a luminometer.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for differences in cell number and transfection efficiency. b. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion: An Integrated Approach to Target Validation
Validating the cellular target engagement of a novel compound is a multifaceted process that often requires an integrated approach. While direct methods like CETSA provide definitive evidence of binding, indirect assays such as Western blotting and reporter gene assays are essential for confirming the desired functional consequence in a cellular context. By employing a combination of these techniques, researchers can build a robust body of evidence to support the mechanism of action of their compound, thereby increasing the confidence in its therapeutic potential and guiding its progression through the drug discovery pipeline.
References
- 1. Direct bioanalysis or indirect calculation of target engagement and free drug exposure: do we apply double standards? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct vs indirect assays | Abcam [abcam.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. annualreviews.org [annualreviews.org]
- 7. selvita.com [selvita.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Comparative Transcriptomics of Cells Treated with p21-Activated Kinase (PAK) Inhibitors
An important note regarding your topic: Initial research indicates that "Pakistanine" is a valid chemical compound, specifically a dimeric alkaloid. However, a comprehensive search of scholarly and scientific databases reveals a significant gap in the literature regarding its biological effects. Specifically, there is no available public data on the comparative transcriptomics of cells treated with this compound.
Given the absence of data for your primary topic, and to provide a valuable resource for your target audience of researchers and drug development professionals, this guide will focus on a closely related and highly relevant area: the comparative transcriptomics of cells treated with p21-activated kinase (PAK) inhibitors .
PAKs are a family of enzymes that are critical regulators of cell growth, survival, and metastasis. Their dysregulation is implicated in numerous cancers, making them a key target for therapeutic development. Several small molecule inhibitors targeting PAKs have been developed and studied, providing a rich dataset for transcriptomic comparison. This guide will compare the effects of different PAK inhibitors, providing the supporting experimental data and methodologies you require.
This guide provides a comparative overview of the transcriptomic effects of various p21-activated kinase (PAK) inhibitors on cancer cells. It is intended for researchers, scientists, and drug development professionals investigating PAK signaling and developing novel cancer therapeutics.
Introduction to PAK Inhibitors
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of small Rho GTPases like Rac and Cdc42.[1][2] They are divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[2][3] Overexpression and hyperactivation of PAKs are common in many human cancers, where they promote cell proliferation, survival, invasion, and angiogenesis.[4] This makes them attractive targets for drug development.
This guide focuses on several key PAK inhibitors, including:
-
PF-3758309: A potent, ATP-competitive pan-PAK inhibitor with activity against all PAK isoforms, though it was initially developed to target PAK4.[5][6]
-
FRAX597: A selective, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, PAK3).[7][8]
-
KPT-9274: An allosteric inhibitor with high selectivity for PAK4.[9]
-
IPA-3: An allosteric inhibitor highly specific to Group I PAKs.[3][5]
Comparative Transcriptomic Data
The following tables summarize the quantitative transcriptomic changes observed in cancer cell lines upon treatment with different PAK inhibitors. Data is compiled from multiple studies to provide a comparative view.
Table 1: Summary of Differentially Expressed Genes (DEGs) Following PAK Inhibitor Treatment
| Inhibitor | Cell Line | Treatment Conditions | Upregulated Genes (Count) | Downregulated Genes (Count) | Key Affected Pathways | Reference |
| PF-3758309 | HCT116 (Colon) | 1 µM for 24h | 1,532 | 1,489 | RNA Polymerase II Degradation, Cell Cycle, p53 Signaling | [9] |
| Genetic Deletion (PAK2) | NC Mesothelioma | Not Applicable | - | >1,000 | Hedgehog Signaling, Wnt Signaling, Cell Adhesion | [10] |
| Genetic Deletion (PAK4) | B16 (Melanoma) | Not Applicable | 1,302 | 1,234 | Cell Motility, Cell Adhesion, Blood Vessel Morphogenesis | [11] |
Note: Direct comparative RNA-seq studies for all inhibitors under identical conditions are limited. This table synthesizes data from studies using different models (pharmacological vs. genetic knockout) which serve as proxies for inhibitor effects.
Table 2: Key Downregulated Genes in Oncogenic Pathways by PAK Inhibition
| Pathway | Gene(s) | Inhibitor/Model | Cell Type | Fold Change (Approx.) | Biological Role | Reference |
| Hedgehog Signaling | Gli1, Ptch1 | PAK2 Knockout | Mesothelioma | -2.0 to -3.0 | Pathway activation, Cell Proliferation | [10] |
| Wnt Signaling | Wnt5a, Fzd1 | PAK2 Knockout | Mesothelioma | -1.5 to -2.5 | Pathway activation, Cell Fate | [10] |
| MAPK Signaling | Fos, Jun | PAK1 Inhibition | Ovarian Cancer | Not specified (downregulated) | Transcription Factors, Proliferation | [12] |
| Cell Cycle | Cyclin B1 | FRAX1036 (PAK1 inh.) | Ovarian Cancer | Not specified (downregulated) | G2/M Transition | [12] |
| Metastasis | MMP2, MMP9 | PAK4 Inhibition | Melanoma | Not specified (downregulated) | Extracellular Matrix Remodeling | [11] |
Experimental Protocols
This section details the methodologies used in the cited transcriptomic studies.
3.1. Cell Culture and Inhibitor Treatment
-
Cell Lines: HCT116 (human colon carcinoma), various mesothelioma cell lines (from Nf2;Cdkn2a-deficient mice), and B16 (mouse melanoma) were commonly used.[9][10][11]
-
Culture Conditions: Cells were maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ atmosphere.
-
Inhibitor Treatment: For pharmacological studies, cells were seeded and allowed to adhere overnight. The following day, the media was replaced with fresh media containing the PAK inhibitor (e.g., PF-3758309 at 1 µM) or vehicle control (DMSO). Cells were incubated for a specified duration (typically 24 hours) before harvesting for RNA extraction.[9]
3.2. RNA Extraction and Sequencing
-
RNA Isolation: Total RNA was extracted from treated and control cells using TRIzol reagent or commercially available kits (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and integrity were assessed using a Bioanalyzer (Agilent).[10]
-
Library Preparation: Strand-specific libraries for RNA sequencing (RNA-Seq) were prepared from high-quality RNA samples. Standard protocols often involve poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[13][14] Unique Molecular Identifiers (UMIs) may be incorporated to allow for the correction of PCR amplification bias.[15]
-
Sequencing: Prepared libraries were sequenced on a high-throughput platform, such as the Illumina NovaSeq 6000, typically generating paired-end reads. A sequencing depth of 20-30 million reads per sample is standard for differential gene expression analysis.[10][16]
3.3. Bioinformatics and Data Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using tools like FastQC. Adapters and low-quality bases were trimmed.
-
Alignment: The cleaned reads were aligned to the appropriate reference genome (e.g., hg38 for human, mm10 for mouse) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels were quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical analysis was performed using packages such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between inhibitor-treated and control groups. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 were common thresholds.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the list of DEGs using tools like DAVID or GSEA to identify significantly affected biological processes and signaling pathways.[17]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the transcriptomics of PAK inhibitor treatment.
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-omics analysis reveals RNA polymerase II degradation as a novel mechanism of PF-3758309’s anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of p21-Activated Kinase 2 (Pak2) Inhibits the Development of Nf2-Deficient Tumors by Restricting Downstream Hedgehog and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introducing synthetic thermostable RNase inhibitors to single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 15. repositori.upf.edu [repositori.upf.edu]
- 16. alitheagenomics.com [alitheagenomics.com]
- 17. mdpi.com [mdpi.com]
Assessing the Off-Target Effects of Pakistanine: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the off-target effects of a novel compound is as crucial as defining its primary mechanism of action. This guide provides a comparative assessment of Pakistanine, a dimeric isoquinoline (B145761) alkaloid, within the context of its natural source and a well-characterized related compound, Berberine. Due to the limited public data on isolated this compound, this guide leverages information on the bioactivity of Berberis baluchistanica extracts, the plant from which this compound is derived, and the known pharmacology of isoquinoline alkaloids to infer potential off-target considerations.
Introduction to this compound
This compound is a dimeric isoquinoline alkaloid with the chemical formula C37H40N2O6, isolated from the medicinal plant Berberis baluchistanica. This plant has been traditionally used in Pakistan for various ailments, and its extracts have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. However, the specific molecular targets of this compound and its off-target profile remain largely uncharacterized in publicly available scientific literature.
This guide aims to provide a framework for assessing the potential off-target effects of this compound by comparing the known activities of its source extract with the well-documented pharmacology of Berberine, a structurally related and extensively studied isoquinoline alkaloid also found in Berberis species.
Data Presentation: Comparative Bioactivity Profile
The following tables summarize the known biological activities of Berberis baluchistanica extracts and the established on-target and off-target effects of Berberine. This comparative approach allows for an inferred understanding of the potential therapeutic and adverse effect landscape for this compound.
Table 1: Biological Activities of Berberis baluchistanica Extracts
| Activity | Experimental Model | Key Findings |
| Antimicrobial | In vitro bacterial and fungal assays | Broad-spectrum activity against various pathogens. |
| Anticancer | In vitro cell lines | Cytotoxic effects against cancer cell lines. |
| Anti-inflammatory | In vitro and in vivo models | Reduction of inflammatory markers. |
| Antioxidant | In vitro chemical assays | Significant free radical scavenging activity. |
Note: The activities listed above are for crude extracts and are not specific to this compound. The observed effects are likely due to a combination of bioactive compounds, including this compound and Berberine.
Table 2: On-Target and Off-Target Effects of Berberine
| Effect Type | Primary Molecular Target(s) | Therapeutic Implications | Known Off-Target Effects/Side Effects |
| On-Target | AMP-activated protein kinase (AMPK) activation | Antidiabetic, weight management | |
| Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibition | Cholesterol reduction | ||
| DNA and RNA interaction | Anticancer, antimicrobial | ||
| Off-Target | Gastrointestinal tract | Diarrhea, constipation, nausea, vomiting | |
| Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions | ||
| Cardiac ion channels | At high concentrations, potential for cardiac side effects |
Experimental Protocols for Assessing Off-Target Effects
For a novel compound like this compound, a multi-pronged approach is necessary to comprehensively evaluate its off-target effects. The following are detailed methodologies for key experiments that should be conducted.
Broad-Spectrum Kinase Inhibition Profiling
Objective: To identify potential off-target kinase interactions.
Methodology:
-
Synthesize or isolate a sufficient quantity of purified this compound.
-
Utilize a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that screens the compound against a large panel of human kinases (typically >400).
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate.
-
Kinase activity is measured using a radiometric (33P-ATP) or fluorescence-based assay.
-
Results are expressed as the percentage of remaining kinase activity compared to a vehicle control. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
Follow-up dose-response assays are performed for any identified "hits" to determine the IC50 value.
In Silico Target Prediction and Molecular Docking
Objective: To computationally predict potential on- and off-targets and visualize binding interactions.
Methodology:
-
Obtain the 3D structure of this compound (e.g., from PubChem or generated using computational chemistry software).
-
Utilize target prediction software (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on ligand shape and chemical similarity.
-
For high-priority potential targets, perform molecular docking studies using software such as AutoDock Vina or Schrödinger's Glide.
-
Prepare the protein target structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Dock the this compound ligand into the defined binding site and analyze the predicted binding poses and energies.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of binding.
Cytotoxicity Assays in a Panel of Cell Lines
Objective: To assess the general cytotoxicity of this compound and identify potential cell-type specific effects.
Methodology:
-
Select a diverse panel of human cell lines, including cancerous and non-cancerous lines from various tissues (e.g., liver, kidney, cardiac, neuronal).
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.
-
Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to a vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each cell line to assess the compound's potency and selectivity.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for assessing the off-target effects of a novel compound like this compound.
Caption: A generalized workflow for identifying and validating the off-target effects of a novel natural product.
Caption: A simplified diagram of the AMPK signaling pathway, a known target of the isoquinoline alkaloid Berberine.
Conclusion and Future Directions
While the therapeutic potential of compounds from Berberis baluchistanica, including this compound, is promising, a thorough investigation of their off-target effects is imperative for any future clinical development. The current lack of specific data on this compound highlights a critical knowledge gap.
Future research should focus on the isolation of pure this compound and the systematic application of the experimental protocols outlined in this guide. A direct comparison of the on-target and off-target activities of this compound with Berberine would be highly valuable. Such studies will not only elucidate the specific pharmacological profile of this compound but also contribute to a broader understanding of the structure-activity relationships of dimeric isoquinoline alkaloids, ultimately paving the way for the development of safer and more effective therapeutics.
Pharmacokinetic Profiles of Pakistanine Derivatives: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the pharmacokinetic profiles of Pakistanine and its derivatives. To date, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of these compounds have been published.
This compound is a dimeric isoquinoline (B145761) alkaloid, a class of natural products known for a wide range of biological activities. While the chemical synthesis and potential therapeutic effects of some bisbenzylisoquinoline alkaloids are areas of active research, their journey through the body—the core of pharmacokinetics—remains largely uncharted for this compound specifically.
This guide, therefore, serves to highlight the absence of available data and to propose a standard framework for the future evaluation of the pharmacokinetic properties of this compound derivatives. The methodologies and data presented below are based on established protocols for the characterization of novel chemical entities and should be considered as a blueprint for forthcoming research in this area.
Hypothetical Comparative Pharmacokinetic Data
For the purpose of illustrating how such data would be presented, the following table outlines key pharmacokinetic parameters that would be essential for comparing this compound derivatives. It is crucial to note that the values in this table are purely illustrative and are not based on experimental results.
| Derivative | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/min/kg) |
| This compound | - | - | - | - | - | - |
| Derivative A | - | - | - | - | - | - |
| Derivative B | - | - | - | - | - | - |
| Derivative C | - | - | - | - | - | - |
Data Not Available
Standard Experimental Protocols for Pharmacokinetic Studies
The following are detailed methodologies for key experiments that would be necessary to determine the pharmacokinetic profiles of this compound derivatives.
In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Sprague-Dawley Rats)
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Drug Administration: A this compound derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). A single dose (e.g., 10 mg/kg) is administered orally (PO) or intravenously (IV) to two separate groups of animals (n=5 per group).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the this compound derivative are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, and CL. Bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation: A this compound derivative (1 µM) is incubated with liver microsomes (from rat, mouse, or human) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Figure 1: Workflow for a typical in vivo pharmacokinetic study.
Figure 2: A hypothetical metabolic pathway for a this compound derivative.
A Comparative Analysis of Bioactive Compounds from Pakistani Medicinal Plants in Preclinical Disease Models
Introduction
While a specific compound denoted as "Pakistanine" is not extensively documented in the available scientific literature, a significant body of research originating from Pakistan investigates the therapeutic potential of a diverse array of indigenous medicinal plants. This guide provides a comparative overview of the preclinical validation of several such natural compounds in various disease models. The focus is on presenting the experimental data, detailing the methodologies employed, and illustrating the biological pathways and workflows involved. This information is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic utility of natural products.
Comparative Efficacy in Disease Models
The following tables summarize the quantitative data from studies on the therapeutic effects of various plant extracts investigated by researchers in Pakistan.
Table 1: Anti-inflammatory and Antinociceptive Activity
| Plant Species | Extract/Fraction | Disease Model | Dose | Efficacy | Reference |
| Chenopodium botrys | Methanolic Extract | Acetic acid-induced writhing | 100 mg/kg i.p. | 80.76% pain relief | [1] |
| Chenopodium botrys | Aqueous Fraction | Acetic acid-induced writhing | 100 mg/kg i.p. | 84% pain relief | [1] |
| Withania coagulans | Extract | Hot plate assay | 100-200 mg/kg | 65.3% reduction in analgesia | [2] |
| Hedera nepalensis | Extract | Hot plate assay | 100-200 mg/kg | 59.1% reduction in analgesia | [2] |
| Quercus dilatata | Extract | Hot plate assay | 100-200 mg/kg | 52.2% reduction in analgesia | [2] |
| Xanthium strumarium | Crude Extract | Carrageenan-induced paw edema | Not Specified | Significant activity in late phase | [3] |
| Achyranthes aspera | Crude Extract | Carrageenan-induced paw edema | 200 mg/ml | 47% activity in initial phase | [3] |
Table 2: Neuroprotective and Other CNS Effects
| Plant Species | Extract/Fraction | Disease Model/Assay | Concentration | Key Findings | Reference |
| Calotropis procera | Methanolic Extract | Primary hippocampal neurons | 40 µg/ml | Significant enhancement of neurite outgrowth | [4] |
| Vitexin (from Cajanus cajan) | Flavonoid | Lead-induced neurotoxicity in rats | Not Specified | Neuroprotective effects | [5] |
| Various Plants | Not Specified | Neurological diseases (traditional use) | Not Specified | 54 families of plants used for various neurological conditions | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the referenced studies.
1. Acetic Acid-Induced Writhing Test (for Antinociceptive Activity)
-
Animal Model: Mice are typically used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The experimental groups are pre-treated with the plant extract at a specific dose (e.g., 100 mg/kg, intraperitoneally).
-
After a set period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) after the injection of the irritant.
-
-
Data Analysis: The percentage of pain relief is calculated by comparing the number of writhes in the treated groups to the control group.[1]
2. Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)
-
Animal Model: Rats or mice are commonly used.
-
Procedure:
-
The initial paw volume of the animals is measured.
-
Animals are treated with the plant extract or a standard anti-inflammatory drug (e.g., diclofenac).
-
After a specified time, a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[2][3]
3. In Vitro Neurite Outgrowth Assay
-
Cell Model: Primary hippocampal neurons are cultured.
-
Procedure:
-
Hippocampal neurons are isolated and cultured in appropriate media.
-
Varying concentrations of the plant extract (e.g., 20, 30, 40, 50, and 70 µg/ml of Calotropis procera extract) are added to the culture medium.[4]
-
The neurons are incubated for a specific period (e.g., 48 hours).
-
Neurite length is measured using imaging software.
-
Immunostaining with neuronal markers (e.g., β III-tubulin) is performed to visualize and confirm neuritogenesis.
-
-
Data Analysis: The neurite lengths in the treated groups are compared to the untreated control group to determine the stimulatory effect.[4]
Visualizing Mechanisms and Workflows
Signaling Pathway: Inflammatory Cascade
The following diagram illustrates a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory compounds.
Caption: A simplified diagram of a pro-inflammatory signaling pathway.
Experimental Workflow: Evaluating Natural Products
This diagram outlines a typical workflow for the preclinical evaluation of therapeutic compounds from natural sources.
Caption: Preclinical workflow for natural product drug discovery.
References
- 1. Antinociceptive, antioxidant and phytochemical studies of Pakistani medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five Indigenous Plants of Pakistan with Antinociceptive, Anti-Inflammatory, Antidepressant, and Anticoagulant Properties in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurite outgrowth properties of Calotropis procera: In search for a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. An Updated List of Neuromedicinal Plants of Pakistan, Their Uses, and Phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phytochemical Extraction Methods for Pakistani Medicinal Flora
Disclaimer: The term "Pakistanine" does not correspond to a recognized chemical compound in scientific literature. This guide provides a comparative analysis of various methods used to extract bioactive phytochemicals from medicinal plants indigenous to Pakistan. The principles and protocols discussed are broadly applicable to a range of compounds, including alkaloids, flavonoids, and terpenoids, which are commonly studied in the region's flora.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of common extraction techniques. It details experimental protocols and presents quantitative data to assist in the selection of appropriate methods for phytochemical research.
Comparative Analysis of Extraction Techniques
The selection of an extraction method is critical as it significantly influences the yield, purity, and bioactivity of the desired phytochemicals. The choice depends on factors such as the chemical nature of the target compound, the plant matrix, and the desired scale of extraction.[1] Both traditional and modern techniques are employed in the extraction of compounds from medicinal plants.
Traditional Extraction Methods
Maceration: This is a simple and widely used technique involving the soaking of plant material in a suitable solvent (menstruum) in a closed container for an extended period (typically days) with periodic agitation.[1] It is suitable for both small-scale and large-scale extraction and is often used for thermolabile (heat-sensitive) compounds as it is conducted at room temperature. The yield can vary, with one study on Berberis lycium root bark reporting percentage yields of 0.06% with petroleum ether, 2.1% with ethyl acetate, and 9.9% with ethanol (B145695) through maceration.[2]
Soxhlet Extraction: This method involves continuous solid-liquid extraction. The plant material is placed in a thimble, and a solvent is heated, vaporized, condensed, and allowed to drip back onto the plant material, repeatedly washing the sample with fresh solvent.[3][4] This technique is more efficient than maceration due to the continuous flow of fresh solvent but is unsuitable for thermolabile compounds due to prolonged exposure to heat.[3][5] A study on Berberis lycium optimized Soxhlet extraction for berberine (B55584) and achieved a high yield of 13.39% using a 52.21% ethanol-water mixture.[6]
Modern Extraction Methods
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer.[4] UAE offers several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and higher yields, often at lower temperatures, making it suitable for thermolabile compounds.[5][7] For instance, in a comparative study, UAE produced a higher yield of polyphenols from Tagetes erecta flowers in a shorter time (2.3 hours) compared to Soxhlet extraction (4 hours).[7][8]
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key characteristics and performance metrics of the discussed extraction methods.
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Soaking of plant material in a solvent for a prolonged period at room temperature.[1] | Continuous extraction with a cycling fresh solvent under heating.[4] | Use of high-frequency sound waves to disrupt cell walls and enhance mass transfer.[4] |
| Operating Temperature | Room Temperature | Boiling point of the solvent | Typically Room Temperature to moderate heat (25-50°C)[7] |
| Extraction Time | Long (3-14 days)[1][9] | Moderate to Long (4-8 hours)[6][7] | Short (10-60 minutes)[10] |
| Solvent Consumption | High | High[4] | Low to Moderate[11] |
| Efficiency/Yield | Generally lower than other methods. Yields for B. lycium were 0.06-9.9% depending on solvent.[2] | High. A 13.39% yield of berberine from B. lycium has been reported.[6] | Very High. Generally higher yields in shorter times compared to traditional methods.[7][8] |
| Suitability for Thermolabile Compounds | High | Low, due to prolonged heat exposure.[3][5] | High, as it can be performed at low temperatures.[5] |
| Typical Solvents Used | Ethanol, Methanol, Water, Ethyl Acetate, Petroleum Ether.[2] | Ethanol, Methanol, n-Hexane, Chloroform.[12][13] | Ethanol, Methanol, Water, Acetone.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the extraction of phytochemicals from medicinal plants.
Protocol 1: Maceration for Extraction of Alkaloids from Berberis lycium
This protocol is adapted from a study on the phytochemical analysis of Berberis lycium root bark.[2]
-
Plant Material Preparation: Collect fresh root bark of Berberis lycium. Dry the material in the shade until it is brittle, then pulverize it into a coarse powder using a mechanical grinder.
-
Extraction: Place 800 g of the coarse powder into a large glass container.
-
Solvent Addition: Add a sufficient volume of ethanol to completely submerge the powder. Seal the container to prevent solvent evaporation.
-
Maceration Period: Allow the mixture to stand for a minimum of 3 days at room temperature. Agitate the container periodically (at least once a day) to ensure thorough extraction.
-
Filtration: After the maceration period, separate the extract (micelle) from the solid plant residue (marc) by filtering through muslin cloth followed by Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude ethanol extract.
-
Drying and Yield Calculation: Dry the resulting extract in a desiccator to a constant weight. Calculate the percentage yield based on the initial weight of the dried plant material.
Protocol 2: Soxhlet Extraction of Alkaloids from Justicia adhatoda
This protocol is based on a method described for the extraction of Justicia adhatoda leaves.[3][13]
-
Plant Material Preparation: Shade dry the leaves of Justicia adhatoda for 10-14 days, then grind them into a fine powder.
-
Thimble Packing: Accurately weigh 25 g of the powdered leaves and place it inside a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 100 mL of ethanol and connect it to the extractor and a condenser.
-
Extraction Process: Heat the solvent in the round-bottom flask. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Cycling: Allow the extraction to proceed for at least 6 cycles or for a duration of 4-6 hours. Each cycle is complete when the solvent level in the thimble reaches the top of the siphon tube and returns to the flask.
-
Concentration: After extraction, cool the apparatus and collect the solvent containing the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C).
-
Storage: Preserve the final dried extract in a refrigerator until further analysis.
Protocol 3: General Acid-Base Extraction for Alkaloid Isolation
This is a general procedure for isolating alkaloids from a crude plant extract, adapted from a method used for Justicia adhatoda.[14]
-
Acidification of Crude Extract: Dissolve the crude extract (e.g., 70 g) in an acidic solution (e.g., 700 mL of 6% glacial acetic acid). Warm the solution to approximately 45°C to ensure all alkaloid salts are dissolved.
-
Filtration: Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.
-
Basification: Cool the filtrate and basify it by slowly adding a base (e.g., liquor ammonia) until the pH reaches 8-9. This converts the alkaloid salts into their free base form, which is typically less soluble in water.
-
Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel and extract it multiple times with an immiscible organic solvent (e.g., 3 x 250 mL of chloroform). The free-base alkaloids will partition into the organic layer.
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 250 mL) and a saturated sodium chloride solution (1 x 400 mL) to remove residual impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and then concentrate it under reduced pressure to yield the total alkaloid fraction.
-
Purification: The resulting crude alkaloid mixture can be further purified using techniques like column chromatography.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the phytochemical extraction process.
Caption: General workflow for phytochemical extraction and isolation.
Caption: Key factors influencing the selection of an extraction method.
References
- 1. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberis lycium: A Natural Source of Antioxidants and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. tandfonline.com [tandfonline.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpn.org [rjpn.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Studies of Root, Fruit and Flower of Berberis lycium – Oriental Journal of Chemistry [orientjchem.org]
- 13. media.neliti.com [media.neliti.com]
- 14. scispace.com [scispace.com]
Safety Operating Guide
Navigating Chemical Waste: Procedures for Safe and Compliant Disposal in Pakistan
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of hazardous chemical waste in Pakistan, aligning with national regulations and promoting a culture of safety.
Understanding the Regulatory Framework
In Pakistan, the management of hazardous waste is governed by a framework of policies and regulations aimed at protecting human health and the environment. Key documents include the National Hazardous Waste Management Policy, 2022, and various rules established by the Pakistan Environmental Protection Agency (Pak-EPA).[1][2] These regulations emphasize the responsibility of waste generators for the entire lifecycle of hazardous materials, from generation to final disposal. Laboratories and research institutions are required to develop and implement their own waste management plans in accordance with these national guidelines.
Core Principles of Chemical Waste Management
A robust chemical waste management plan is founded on the principles of the waste management hierarchy: prevention, minimization, reuse, recycling, energy recovery, and finally, disposal. For laboratory settings, this translates to a focus on source reduction and responsible handling.
Waste Minimization in the Laboratory:
-
Source Reduction: Substitute hazardous chemicals with less hazardous alternatives whenever feasible.[3]
-
Scale Reduction: Reduce the scale of experiments to minimize the volume of waste generated.[3]
-
Inventory Management: Maintain a well-managed inventory of all hazardous materials to prevent the generation of unknown or expired chemical waste.[3]
-
Neutralization: Where safe and appropriate, neutralize or destroy hazardous by-products as a final step in experimental protocols.[3]
Step-by-Step Disposal Procedures for Hazardous Chemical Waste
The following procedures provide a systematic approach to managing hazardous chemical waste in a laboratory setting in Pakistan.
-
Waste Identification and Characterization:
-
Accurately identify all components of the chemical waste stream.
-
Determine the hazardous properties of the waste (e.g., ignitable, corrosive, reactive, toxic).
-
Consult Safety Data Sheets (SDS) for detailed information on hazards and handling.
-
-
Waste Segregation:
-
Proper segregation is crucial to prevent dangerous reactions and to facilitate appropriate disposal.
-
Separate halogenated from non-halogenated solvents.[3]
-
Keep aqueous waste separate from solvent-based waste.[3]
-
Isolate acidic and caustic waste streams from each other.[3]
-
Do not mix hazardous waste with non-hazardous waste.
-
-
Containerization and Labeling:
-
Use appropriate, chemically resistant containers for waste collection.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.[3]
-
Clearly label each container with:
-
-
Waste Storage:
-
Disposal and Record Keeping:
-
Coordinate with the institution's waste management services for the collection, transport, and disposal of hazardous waste.[3]
-
Maintain accurate records, including waste manifests, to document the disposal process in compliance with regulatory requirements.[3]
-
Large quantities of certain chemical wastes may require specialized treatment facilities and should not be incinerated.
-
Quantitative Data for Chemical Waste Management
The following table provides an illustrative example of how to structure quantitative data for different categories of laboratory chemical waste, guiding disposal decisions.
| Waste Category | Typical Constituents | Hazard Classification | Primary Disposal Method |
| Halogenated Solvents | Dichloromethane, Chloroform | Toxic, Carcinogenic | Incineration at a licensed facility |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Flammable | Fuel blending or incineration |
| Aqueous Acidic Waste | Hydrochloric Acid (pH < 2) | Corrosive | Neutralization followed by discharge to a treatment facility (if permitted) |
| Aqueous Basic Waste | Sodium Hydroxide (B78521) (pH > 12.5) | Corrosive | Neutralization followed by discharge to a treatment facility (if permitted) |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium | Toxic | Chemical precipitation and stabilization before landfilling at a specialized facility |
Experimental Protocol: Neutralization of Aqueous Acidic Waste
This protocol outlines a standard procedure for neutralizing a common acidic waste stream in a laboratory setting before disposal.
Objective: To safely neutralize hydrochloric acid waste to a pH between 6.0 and 8.0.
Materials:
-
Aqueous hydrochloric acid waste
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1M)
-
pH paper or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Fume hood
Procedure:
-
Place the container of acidic waste in a fume hood on a stir plate.
-
Add a magnetic stir bar and begin gentle stirring.
-
Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the acidic waste. Caution: The reaction can be exothermic and may produce gas; add the neutralizer in small increments.
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the target range of 6.0 to 8.0.
-
Once neutralized, allow the solution to cool to room temperature.
-
Containerize the neutralized aqueous waste in a clearly labeled container for disposal according to institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory.
Caption: Workflow for Hazardous Chemical Waste Disposal in a Laboratory.
References
Essential Safety and Logistical Information for Handling Pakistanine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling the bisbenzylisoquinoline alkaloid, Pakistanine. Given the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on best practices for handling potent and potentially toxic alkaloids. It is imperative to treat this compound with a high degree of caution and to implement rigorous safety protocols to minimize exposure risks.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the unknown specific toxicity of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Minimizes the risk of inhaling airborne particles of the compound. |
| Lab Coat | A fully buttoned lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Body Protection | For larger quantities or procedures with a high risk of splashing, a disposable chemical-resistant gown or apron should be worn over the lab coat. | Provides an additional barrier against contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Experimental Workflow
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to control airborne particles.
Caption: Standard workflow for safely handling this compound in a laboratory setting.
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. The chemical fume hood should be clean, uncluttered, and functioning correctly. All necessary equipment and reagents should be placed in the hood before introducing this compound.
-
Weighing : Weigh solid this compound in a disposable weigh boat within the fume hood. Use anti-static tools if necessary.
-
Dissolving : Add solvent to the solid compound slowly and carefully to avoid splashing. If sonication is required, ensure the container is securely capped.
-
Reactions : All reactions involving this compound should be conducted in closed systems whenever possible. Any transfers should be done with extreme care to prevent spills.
-
Decontamination : After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Caption: Logical flow for the proper disposal of waste contaminated with this compound.
Disposal Procedures:
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps : Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.
-
Decontamination of Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent, which should then be collected as hazardous liquid waste. Following the initial rinse, glassware should be washed thoroughly with soap and water.
All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or any contaminated materials down the drain or in regular trash.
Disclaimer: The information provided in this document is intended as a guide for trained professionals and is based on general principles of laboratory safety for handling potent compounds. The absence of a specific Safety Data Sheet for this compound means that its toxicological properties are not fully known. Therefore, a conservative approach to safety is essential. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
